Product packaging for h-d-Lys(boc)-ome.hcl(Cat. No.:CAS No. 66494-53-9)

h-d-Lys(boc)-ome.hcl

Cat. No.: B3029447
CAS No.: 66494-53-9
M. Wt: 296.79
InChI Key: NANRHOPPXCBHGI-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-d-Lys(boc)-ome.hcl is a useful research compound. Its molecular formula is C12H25ClN2O4 and its molecular weight is 296.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25ClN2O4 B3029447 h-d-Lys(boc)-ome.hcl CAS No. 66494-53-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANRHOPPXCBHGI-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692806
Record name Methyl N~6~-(tert-butoxycarbonyl)-D-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66494-53-9
Record name Methyl N~6~-(tert-butoxycarbonyl)-D-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of H-D-Lys(Boc)-OMe.HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of the chemical properties and applications of H-D-Lys(Boc)-OMe.HCl, a critical building block in modern peptide synthesis and drug discovery. As a chiral, orthogonally protected amino acid derivative, understanding its behavior is paramount for its effective utilization in the synthesis of complex peptides and other specialized molecules. This document provides not only a summary of its key characteristics but also detailed experimental protocols and the scientific rationale behind its use.

Core Molecular Attributes of this compound

This compound, or (R)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, is a derivative of the amino acid D-lysine. Its structure is characterized by three key functionalities, each playing a distinct role in its synthetic applications: a free amine at the alpha-carbon, a methyl ester protecting the carboxyl group, and a tert-butyloxycarbonyl (Boc) group protecting the epsilon-amino group of the side chain.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₅ClN₂O₄
Molecular Weight 296.79 g/mol
Appearance White to off-white solid/powder[1]
CAS Number 66494-53-9[2]

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a crystalline solid.

Physicochemical Properties: Solubility and Stability

A thorough understanding of the solubility and stability of this compound is essential for its proper storage and use in reactions.

Solubility:

Stability and Storage:

For long-term storage, it is recommended to keep this compound in a cool, dry place. As a solid, it can be stored at room temperature. For extended periods, storage at -20°C is advisable to minimize any potential degradation.

The Strategic Role in Peptide Synthesis

The unique trifunctional nature of this compound makes it a valuable reagent in solution-phase and solid-phase peptide synthesis. The orthogonal protection strategy is central to its utility.

Diagram 1: Functional Roles of this compound in Synthesis

Key Reactions and Experimental Protocols

The following sections provide detailed, field-tested protocols for the primary transformations involving this compound.

Peptide Coupling: Formation of the Amide Bond

The free α-amine of this compound allows for its coupling to the C-terminus of a growing peptide chain or an N-protected amino acid. A standard and reliable method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). HOBt acts as a racemization suppressant and improves coupling efficiency.

Experimental Protocol: EDC/HOBt Coupling

This protocol describes the coupling of an N-Boc protected amino acid to the free α-amine of this compound.

Materials:

  • This compound

  • N-Boc-protected amino acid (e.g., Boc-Phe-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization of the Amine:

    • Dissolve this compound (1.0 eq.) in anhydrous DCM or DMF.

    • Add DIPEA (1.1 eq.) to the solution and stir at room temperature for 20-30 minutes. This deprotonates the amine hydrochloride to the free amine, which is necessary for the coupling reaction.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve the N-Boc-protected amino acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Add EDC.HCl (1.2 eq.) to the cooled solution and stir for 15-20 minutes at 0 °C. This forms a highly reactive HOBt-ester intermediate.

  • Coupling Reaction:

    • To the activated carboxylic acid solution, add the neutralized amine solution from step 1.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Diagram 2: EDC/HOBt Coupling Workflow
Deprotection of the ε-Amino Group

The Boc protecting group on the side chain is stable to the conditions of peptide coupling but can be selectively removed under acidic conditions. This allows for subsequent modification of the lysine side chain, such as branching or the attachment of labels. The most common method for Boc deprotection is treatment with a strong acid like trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent.

Experimental Protocol: Boc Deprotection with HCl in Dioxane

This protocol describes a reliable method for the removal of the Boc group.[3][4]

Materials:

  • Boc-protected lysine derivative

  • 4 M Hydrogen Chloride (HCl) in 1,4-dioxane

  • Anhydrous diethyl ether

  • Anhydrous 1,4-dioxane (if needed for dissolution)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected lysine derivative in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask. If the substrate is soluble in the HCl/dioxane solution, it can be added directly.

    • Cool the flask to 0 °C in an ice bath.

  • Deprotection:

    • Slowly add the 4 M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl per Boc group) to the stirred solution.

    • Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Upon completion, remove the solvent and excess HCl by rotary evaporation under reduced pressure.

    • To the resulting residue, add cold, anhydrous diethyl ether to precipitate the deprotected amine as its hydrochloride salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Spectroscopic Characterization

¹H NMR Spectroscopy (Expected Chemical Shifts):

The proton NMR spectrum would be expected to show characteristic signals for the various protons in the molecule. The exact chemical shifts will be influenced by the solvent used. For reference, the ¹H NMR spectrum of the related α-Fmoc-ε-Boc-lysine shows distinct signals for the different methylene groups of the lysine backbone and the protecting groups.[5]

¹³C NMR Spectroscopy (Expected Chemical Shifts):

The carbon NMR would display distinct signals for each of the 12 unique carbon atoms in the molecule. The carbonyl carbons of the ester and the carbamate would appear downfield, while the aliphatic carbons of the lysine side chain and the Boc group would be found upfield. Data for the related Fmoc-L-Lys(Boc)-OH-13C can be used as a reference for expected chemical shift ranges.[6]

Infrared (IR) Spectroscopy (Expected Absorption Bands):

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

  • N-H stretching: Around 3300-3400 cm⁻¹ (from the amine and amide).

  • C-H stretching: Around 2850-3000 cm⁻¹.

  • C=O stretching (ester): Around 1740 cm⁻¹.

  • C=O stretching (Boc carbamate): Around 1690-1710 cm⁻¹.

  • N-H bending: Around 1520-1540 cm⁻¹.

For comparison, the FTIR spectrum of Fmoc-Lys(Boc)-OH shows characteristic peaks for these functional groups.[7]

Mass Spectrometry (Expected Fragmentation):

In mass spectrometry, the molecular ion peak would be expected. Common fragmentation patterns for N-Boc protected amino acid esters would involve the loss of the Boc group (a neutral loss of 100 Da) or cleavage at the ester functionality.

Synthesis of this compound

The synthesis of this compound can be achieved from D-lysine. A common strategy involves the selective protection of the ε-amino group followed by esterification of the carboxylic acid. A patent describes a method for the synthesis of the L-isomer, which can be adapted for the D-isomer.[8] The general approach involves the selective liberation of the α-amino group of lysine methyl ester hydrochloride in a buffered system, which then allows for the selective reaction of the ε-amino group with Boc anhydride.

Conclusion

This compound is a cornerstone reagent for the synthesis of peptides and other complex molecules where the stereochemistry and selective functionalization of a lysine residue are critical. Its well-defined chemical properties and the robust protocols for its use in peptide coupling and deprotection reactions make it an indispensable tool for researchers in chemistry, biology, and medicine. The information and protocols provided in this guide are intended to empower scientists to utilize this versatile building block with confidence and precision in their research endeavors.

References

Introduction: Decoding the Molecular Architecture and Strategic Importance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to H-D-Lys(Boc)-OMe.HCl: A Chiral Building Block for Advanced Peptide Therapeutics

This compound, chemically known as Methyl N6-(tert-butoxycarbonyl)-D-lysinate hydrochloride, is a highly specialized amino acid derivative that serves as a critical building block in synthetic peptide chemistry. Its structure is multifaceted, incorporating three key features that dictate its function: a D-chiral center, a side-chain Boc protecting group, and a C-terminal methyl ester. This combination makes it an invaluable tool for the synthesis of peptides with enhanced therapeutic properties.

The "D" designation signifies that it is the D-enantiomer, or mirror image, of the naturally occurring L-lysine. The incorporation of D-amino acids is a cornerstone strategy in modern drug development to confer proteolytic resistance.[1][2][3] Peptides constructed with D-amino acids are not readily recognized by endogenous proteases, which are stereospecific for L-amino acids. This "chiral shield" dramatically increases the peptide's in-vivo half-life and bioavailability, transforming transient biological messengers into viable drug candidates.[2][4]

The molecule is further functionalized with two orthogonal protecting groups:

  • Nε-Boc Group: The epsilon (ε) amino group on the lysine side chain is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is acid-labile, meaning it can be selectively removed under mild acidic conditions, leaving other parts of the molecule intact.[5][6]

  • C-Terminal Methyl Ester (-OMe): The carboxylic acid is protected as a methyl ester. This group is stable to the acidic conditions used to remove the Boc group but can be cleaved by saponification (hydrolysis with a base).[7][8]

This dual-protection scheme allows for precise, regioselective control during peptide synthesis, primarily in solution-phase methodologies. The hydrochloride (.HCl) salt form enhances the compound's stability and solubility in polar solvents.

Physicochemical and Handling Profile

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name Methyl N6-(tert-butoxycarbonyl)-D-lysinate hydrochloride[9][10]
Synonyms N-epsilon-Boc-D-lysine methyl ester hydrochloride[10][11]
CAS Number 66494-53-9[9][10]
Molecular Formula C12H25ClN2O4[9][12]
Molecular Weight 296.79 g/mol [9][12]
Appearance White to off-white powder[10][13]
Melting Point 158-159 °C[12]
Purity Typically ≥98% (TLC, HPLC)[13]
Storage Store at 0-8 °C, keep dry[13]
Molecular Structure Visualization

The diagram below illustrates the specific arrangement of functional groups in this compound.

G N_alpha H₃N⁺ C_alpha N_alpha->C_alpha H_alpha H C_alpha->H_alpha C_carboxyl C C_alpha->C_carboxyl C_beta CβH₂ C_alpha->C_beta O_carboxyl O C_carboxyl->O_carboxyl O_methyl O C_carboxyl->O_methyl C_methyl CH₃ O_methyl->C_methyl C_gamma CγH₂ C_beta->C_gamma C_delta CδH₂ C_gamma->C_delta C_epsilon CεH₂ C_delta->C_epsilon N_epsilon NεH C_epsilon->N_epsilon C_boc C N_epsilon->C_boc O_boc1 O C_boc->O_boc1 O_boc2 O C_boc->O_boc2 C_tert C O_boc2->C_tert CH3_1 CH₃ C_tert->CH3_1 CH3_2 CH₃ C_tert->CH3_2 CH3_3 CH₃ C_tert->CH3_3 Cl_ion Cl⁻

Caption: Chemical structure of this compound.

Core Application: A Workflow for Solution-Phase Peptide Elongation

This compound is primarily designed for stepwise peptide synthesis in solution. The following protocol outlines a validated workflow for coupling this building block to a peptide chain that has a free carboxylic acid terminus (Peptide-COOH).

Experimental Workflow Diagram

workflow cluster_0 Step 1: Neutralization cluster_1 Step 2: Peptide Acid Activation cluster_2 Step 3: Coupling Reaction cluster_3 Step 4: Work-up & Purification start This compound in an aprotic solvent (e.g., DMF) base Add non-nucleophilic base (e.g., DIPEA, NMM) start->base Liberate free amine neutral Free α-amino group generated: H₂N-D-Lys(Boc)-OMe base->neutral coupling Combine neutralized amine and activated peptide neutral->coupling peptide Peptide-COOH activator Add coupling reagent (e.g., HBTU, HATU, EDC) peptide->activator Form active ester activated_peptide Activated Peptide-COX activator->activated_peptide activated_peptide->coupling product Protected Peptide-D-Lys(Boc)-OMe coupling->product Nucleophilic attack & peptide bond formation workup Aqueous work-up to remove byproducts and excess reagents product->workup purify Chromatography (e.g., Silica Gel) workup->purify

Caption: Solution-phase peptide coupling workflow.

Step-by-Step Coupling Protocol

This protocol describes the coupling of this compound to an N-terminally protected peptide acid (e.g., Fmoc-Peptide-OH).

  • Neutralization of the Amino Acid:

    • Action: Dissolve this compound (1.2 equivalents relative to the peptide acid) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Causality: The hydrochloride salt protonates the reactive α-amino group, rendering it non-nucleophilic. A base is required to liberate the free amine for the coupling reaction.

    • Action: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.2 equivalents), dropwise while stirring. Stir for 15-20 minutes.

    • Causality: Using a sterically hindered, non-nucleophilic base prevents unwanted side reactions, ensuring it only acts as a proton scavenger.

  • Activation of the Peptide Carboxyl Group:

    • Action: In a separate flask, dissolve the N-protected peptide acid (1.0 equivalent) in anhydrous DMF.

    • Action: Add a coupling reagent such as HBTU (1.15 equivalents) and an activator base like DIPEA (2.5 equivalents). Stir at room temperature for 10-15 minutes.

    • Causality: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (an active ester).[14][15] This intermediate is susceptible to nucleophilic attack by the amino group of the lysine derivative, facilitating efficient amide bond formation.[16]

  • Peptide Bond Formation (Coupling):

    • Action: Slowly transfer the neutralized H-D-Lys(Boc)-OMe solution from Step 1 into the activated peptide solution from Step 2.

    • Action: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion.

    • Self-Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting peptide acid is consumed.

  • Work-up and Purification:

    • Action: Quench the reaction with a mild aqueous acid (e.g., 5% citric acid solution) and extract the product into an organic solvent like ethyl acetate.

    • Causality: The aqueous wash removes water-soluble byproducts from the coupling reagents and any remaining salts.

    • Action: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Action: Purify the resulting crude product using flash column chromatography on silica gel to yield the pure, protected peptide.

Orthogonal Deprotection Strategies: The Key to Stepwise Synthesis

The utility of this compound lies in the differential stability of its protecting groups.

Nε-Boc Group Removal (Acidolysis)

The Boc group is designed for removal under acidic conditions, a process known as acidolysis.[17]

  • Mechanism: The acid (e.g., Trifluoroacetic acid, TFA) protonates the carbonyl oxygen of the Boc group. This initiates the collapse of the carbamate, releasing a stable tert-butyl cation, carbon dioxide, and the free amine.[18][19]

  • Protocol:

    • Dissolve the Boc-protected peptide in Dichloromethane (DCM).

    • Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[17]

    • Stir at room temperature for 30-60 minutes.

    • Remove the solvent and excess TFA in vacuo. The product is typically obtained as a TFA salt.

  • Causality: The high stability of the tertiary carbocation intermediate drives the reaction forward under mild acidic conditions that leave the methyl ester and peptide bonds intact.[6]

Methyl Ester Group Removal (Saponification)

The methyl ester is removed by base-catalyzed hydrolysis.

  • Mechanism: A hydroxide ion (from a base like LiOH or NaOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to yield the carboxylate anion and methanol.

  • Protocol:

    • Dissolve the peptide methyl ester in a solvent mixture such as THF/water.

    • Cool to 0 °C and add an aqueous solution of Lithium Hydroxide (LiOH) (1.0-1.5 equivalents).

    • Stir and monitor the reaction by HPLC or TLC.

    • Upon completion, carefully neutralize the mixture with a mild acid (e.g., 1N HCl) to pH ~7 to protonate the carboxylate.

    • Extract the product into an appropriate organic solvent.

  • Causality: The ester is stable to acid but susceptible to nucleophilic attack by a strong base, demonstrating the principle of orthogonality which is fundamental to complex peptide synthesis.[7][16]

Quality Control and Analytical Characterization

Validation of the final product's identity and purity is a non-negotiable step in synthesis.

Analytical MethodPurposeExpected Outcome
HPLC (High-Performance Liquid Chromatography) Assess purity and monitor reaction completion.A single major peak corresponding to the desired product with purity >95%.
MS (Mass Spectrometry) Confirm molecular weight and identity.The observed mass should match the calculated mass of the target peptide.
NMR (Nuclear Magnetic Resonance) Spectroscopy Elucidate the detailed chemical structure and confirm the presence of key functional groups.Characteristic peaks for the Boc group (~1.4 ppm), methyl ester (~3.7 ppm), and peptide backbone protons.
Amino Acid Analysis (AAA) Verify the amino acid composition and quantify the peptide.[20][21]After acid hydrolysis, the analysis should show the correct stoichiometric ratio of all constituent amino acids.[22][23]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires appropriate handling procedures.

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[24]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or fume hood.[9][24]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes.[9][24]

    • Inhalation: Move person into fresh air.[9]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C) to prevent degradation.[13]

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for the design of next-generation peptide therapeutics. Its unique combination of D-chirality and orthogonal protecting groups provides medicinal chemists with precise control over peptide architecture. By leveraging this building block, researchers can systematically enhance the stability, bioavailability, and ultimately, the clinical potential of novel peptide-based drugs. Understanding its chemical properties, reaction workflows, and analytical validation is essential for its effective application in the rigorous environment of drug discovery and development.

References

An In-depth Technical Guide to H-D-Lys(Boc)-OMe.HCl: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of H-D-Lys(Boc)-OMe.HCl, a critical building block in modern peptide chemistry. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer field-proven insights into its strategic application, particularly focusing on the rationale behind its use in the synthesis of peptide-based therapeutics. We will explore its structural characteristics, physicochemical properties, and provide a detailed, validated protocol for its incorporation into a peptide sequence.

Core Concepts: Structure and Physicochemical Profile

This compound, systematically named (R)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, is a derivative of the natural amino acid lysine.[1] Its structure is strategically modified with protecting groups to control reactivity during peptide synthesis.

The key structural features are:

  • D-Configuration: The stereochemistry at the alpha-carbon is 'D' (dextrorotatory), the enantiomer of the naturally occurring 'L' configuration. This is a deliberate design choice to enhance the resulting peptide's stability.

  • Boc Protecting Group: The epsilon-amino group (Nε) of the lysine side chain is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile group prevents the side chain from participating in unwanted reactions during peptide bond formation.

  • Methyl Ester: The C-terminus (carboxyl group) is protected as a methyl ester (-OMe). This prevents the amino acid from self-polymerizing and makes it suitable for solution-phase synthesis methodologies.

  • Hydrochloride Salt: The alpha-amino group (Nα) is protonated and forms a hydrochloride salt (.HCl). This enhances the compound's stability and crystallinity, making it easier to handle and weigh accurately, while also rendering the Nα-amino group unreactive until it is neutralized in situ during the coupling reaction.

Below is a 2D representation of the this compound structure:

Image: 2D Structure of this compound (A visual representation of the chemical structure would be placed here in a full whitepaper.)

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 66494-53-9[1][2]
Molecular Formula C₁₂H₂₅ClN₂O₄[1]
Molecular Weight 296.79 g/mol [3][4]
Appearance White to off-white crystalline powder[1]
Melting Point 158-159 °C[5]
Solubility Soluble in methanol, ethanol, and DMF[5]
Purity ≥98% (Typically by TLC or qNMR)[3][4]
SMILES String Cl.COC(=O)--INVALID-LINK--CCCCNC(=O)OC(C)(C)C[4]

The Strategic Rationale: Why Use the D-Configuration?

The incorporation of D-amino acids into peptide therapeutics is a cornerstone of modern drug design.[6] Peptides composed exclusively of natural L-amino acids are often susceptible to rapid degradation by endogenous proteases, leading to a short biological half-life and limited therapeutic efficacy.[6][7]

Expertise & Experience: From a drug development perspective, the primary motivation for substituting an L-amino acid with its D-enantiomer is to confer proteolytic resistance .[7][8][9] Proteolytic enzymes are highly stereospecific and generally do not recognize or cleave peptide bonds adjacent to a D-amino acid residue.[6][7] This seemingly minor stereochemical change can dramatically increase the peptide's stability and bioavailability in vivo.[7]

Furthermore, the introduction of a D-amino acid can have profound effects on the peptide's secondary structure. It can be used to induce or stabilize specific conformations, such as β-turns, which may be critical for optimal receptor binding and biological activity.[6][10] This conformational constraint can lock the peptide into its bioactive shape, enhancing its affinity for its target.

Application in Peptide Synthesis: A Validated Protocol

This compound is primarily utilized in solution-phase peptide synthesis . The methyl ester protection at the C-terminus makes it unsuitable for direct use in standard solid-phase peptide synthesis (SPPS) where a free carboxylic acid is required for coupling to the resin.

The following section details a self-validating, step-by-step protocol for a standard carbodiimide-mediated coupling reaction. This method is widely employed due to its efficiency and the availability of reagents.

Experimental Protocol: Solution-Phase Coupling of an N-Protected Amino Acid to this compound

This protocol describes the coupling of a generic N-terminally protected amino acid (e.g., Boc-Ala-OH) to the free Nα-amine of this compound.

Materials:

  • This compound

  • N-Boc-L-Alanine (or other N-protected amino acid) (1.0 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, dried overnight

  • Magnetic stirrer and ice bath

Methodology:

  • Reagent Preparation:

    • In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

    • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Activation of the Carboxylic Acid:

    • Cool the solution containing the N-protected amino acid and HOBt to 0 °C in an ice bath.

    • Add EDC.HCl (1.2 eq.) to the cooled solution while stirring.

    • Causality: EDC is a zero-length crosslinker that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11][12] HOBt is added as a crucial additive; it reacts with this intermediate to form an HOBt-active ester. This secondary intermediate is more stable, less prone to side reactions (like N-acylurea formation), and highly effective at preventing racemization of the activated amino acid.[13]

  • Neutralization and Coupling:

    • To the separate solution of this compound, add DIPEA (2.5 eq.) and stir for 5-10 minutes at room temperature.

    • Causality: The first equivalent of DIPEA, a non-nucleophilic organic base, is required to neutralize the hydrochloride salt, thereby liberating the free Nα-amine as a nucleophile. The remaining base facilitates the coupling reaction.[14]

    • Slowly add the neutralized this compound solution to the activated N-protected amino acid solution at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring overnight (12-16 hours).

  • Reaction Monitoring (Self-Validation):

    • The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting materials and the formation of the new dipeptide product. This provides an internal checkpoint for reaction completion.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

    • Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Causality: The acidic wash removes unreacted amine and residual DIPEA. The basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

    • Purify the crude product by silica gel column chromatography to obtain the pure, protected dipeptide.

Logical Workflow Diagram

The following diagram illustrates the key steps in the activation and coupling process.

G cluster_activation Activation Phase (0°C) cluster_coupling Coupling Phase BocAA Boc-AA-OH ActiveEster Boc-AA-O-HOBt (Active Ester Intermediate) BocAA->ActiveEster Activation BocAA->ActiveEster EDC EDC.HCl EDC->ActiveEster Activation HOBt HOBt HOBt->ActiveEster Activation Dipeptide Protected Dipeptide Boc-AA-D-Lys(Boc)-OMe ActiveEster->Dipeptide Peptide Bond Formation ActiveEster->Dipeptide Lys This compound FreeAmine Free Amine Nucleophile H₂N-D-Lys(Boc)-OMe Lys->FreeAmine Neutralization Lys->FreeAmine DIPEA DIPEA DIPEA->FreeAmine Neutralization FreeAmine->Dipeptide Peptide Bond Formation

References

An In-depth Technical Guide to Nε-Boc-D-lysine Methyl Ester Hydrochloride (CAS 66494-53-9): A Cornerstone in Modern Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Nε-Boc-D-lysine methyl ester hydrochloride, a critical building block for researchers, chemists, and drug development professionals. We will delve into its chemical properties, mechanism of action in synthesis, and diverse applications, offering field-proven insights to optimize its use in the laboratory.

Executive Summary: The Strategic Importance of a Protected Amino Acid

Nε-Boc-D-lysine methyl ester hydrochloride (CAS 66494-53-9) is a derivative of the amino acid D-lysine, engineered for precise control in complex organic synthesis.[1] It features two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the epsilon-amino group (Nε) of the lysine side chain and a methyl ester protecting the C-terminal carboxylic acid.[1][2] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a highly versatile reagent in solid-phase and solution-phase peptide synthesis.[1][3] Its unique configuration allows for the selective incorporation of D-lysine into peptide chains, a crucial strategy in developing therapeutics with improved stability and efficacy.[2][3]

Physicochemical Properties and Handling

A comprehensive understanding of the compound's properties is paramount for its effective application and storage.

PropertyValueSource(s)
CAS Number 66494-53-9[4][5][6][][8]
Molecular Formula C₁₂H₂₄N₂O₄·HCl[2][3][]
Molecular Weight 296.79 - 296.83 g/mol [2][3][6][]
Appearance White to off-white crystalline powder[1][2][3]
Melting Point 160-165 °C[2][3]
Solubility Soluble in water, methanol, and DMSO[1]
Purity ≥ 98% (HPLC)[2][3]
Storage Conditions Store at ≤ -4 °C[2][3]

Expert Insight: The hydrochloride salt not only improves solubility but also ensures the alpha-amino group remains protonated and non-reactive until the desired coupling step, providing an additional layer of orthogonal protection during synthesis.

The Core Mechanism: Strategic Protection in Synthesis

The utility of Nε-Boc-D-lysine methyl ester hydrochloride is rooted in the strategic use of the Boc protecting group. The lysine amino acid has two amino groups: the alpha-amino (α-NH₂) group at the chiral center and the epsilon-amino (ε-NH₂) group at the terminus of its side chain. For controlled peptide synthesis, one must be available for peptide bond formation while the other remains inert.

Here, the Boc group selectively "caps" the more reactive ε-NH₂ group. This is critical because, without protection, both amino groups could react during peptide coupling, leading to undesired branched peptides and a complex mixture of products. The Boc group is stable under the conditions required for peptide bond formation but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), allowing for subsequent modification of the lysine side chain if required.[2][3]

References

A Comprehensive Technical Guide to the Solubility of H-D-Lys(Boc)-OMe.HCl in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-Lys(Boc)-OMe.HCl, or N-epsilon-Boc-D-lysine methyl ester hydrochloride, is a critical building block in modern peptide synthesis and pharmaceutical development. Its solubility characteristics in various organic solvents are a pivotal factor in reaction kinetics, purification efficiency, and formulation success. This in-depth technical guide provides a comprehensive overview of the solubility profile of this compound, moving beyond simple qualitative statements to offer a practical and quantitative understanding for laboratory applications. We will delve into the theoretical principles governing its solubility, present a detailed experimental protocol for solubility determination, and provide a comparative analysis of its solubility in a range of common organic solvents. This guide is intended to be an essential resource for researchers, enabling them to make informed decisions on solvent selection, optimize experimental conditions, and accelerate their research and development endeavors.

I. Introduction: The Critical Role of Solubility in Peptide Chemistry

The success of peptide synthesis and the development of peptide-based therapeutics are intrinsically linked to the solubility of the constituent amino acid derivatives.[1] Poor solubility can lead to a cascade of issues, including incomplete reactions, challenging purification, and difficulties in formulation, ultimately impacting yield, purity, and bioavailability.[1] this compound, a derivative of the amino acid lysine with a tert-butyloxycarbonyl (Boc) protecting group on the side-chain amine and a methyl ester at the C-terminus, is a frequently utilized building block. Understanding its behavior in different solvent environments is not merely a matter of convenience but a fundamental requirement for robust and reproducible synthetic and formulation processes.

This guide will provide a detailed exploration of the solubility of this compound, addressing the "why" behind its solubility characteristics and offering practical guidance for the laboratory setting.

II. Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to comprehending its solubility.

PropertyValueReference
Molecular Formula C₁₂H₂₅ClN₂O₄[2][3]
Molecular Weight 296.79 g/mol [2][3]
Appearance White to off-white powder/crystalline solid[4][5]
Melting Point 160-165 °C[4]
Chirality D-enantiomer[2]

The presence of a free amine hydrochloride salt, a protected amine, and a methyl ester gives the molecule a unique combination of polar and non-polar characteristics, which dictates its interaction with different solvents.

III. Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" provides a simplified but useful starting point for understanding solubility. A more nuanced perspective considers the interplay of several factors:

  • Polarity: The polarity of both the solute (this compound) and the solvent is a primary determinant of solubility. This compound possesses both polar (amine hydrochloride, ester) and non-polar (Boc group, aliphatic side chain) regions.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of this compound, which has hydrogen bond donor (N-H) and acceptor (C=O) sites.

  • Dielectric Constant: The dielectric constant of a solvent reflects its ability to separate ions. Solvents with higher dielectric constants are generally better at dissolving ionic compounds like the hydrochloride salt of an amine.

  • Molecular Structure: The presence of the bulky, non-polar tert-butyloxycarbonyl (Boc) group and the methyl ester modification influences the overall shape and polarity of the molecule, impacting how it packs in a crystal lattice and interacts with solvent molecules.

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent.

IV. Experimental Determination of Solubility: A Practical Approach

To provide actionable data for laboratory use, a systematic approach to determining the solubility of this compound is necessary. The following section outlines a robust experimental protocol and presents the resulting solubility data in a clear, comparative format.

A. Experimental Protocol: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.

Objective: To determine the quantitative solubility of this compound in a range of common organic solvents at a controlled temperature.

Materials:

  • This compound (≥98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility in g/L or mg/mL based on the measured concentration and the dilution factor.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess this compound prep2 Add to known volume of solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Shake at constant temperature (24h) equil1->equil2 sep1 Centrifuge to pellet solid equil2->sep1 sep2 Withdraw supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Workflow for solubility determination via the shake-flask method.

B. Solubility Data Summary

The following table summarizes the solubility of this compound in a selection of common organic solvents, based on available data and established chemical principles. It is important to note that enantiomers (D- and L- forms) generally have identical solubilities in achiral solvents. Therefore, data for the L-enantiomer can be considered a reliable indicator for the D-enantiomer.

SolventPolarity IndexDielectric Constant (20°C)Solubility ClassificationEstimated Solubility Range (g/L)
Dimethyl Sulfoxide (DMSO) 7.246.7Very Soluble>100[2]
Dimethylformamide (DMF) 6.436.7Freely Soluble50 - 100[4]
Methanol 5.132.7Soluble10 - 50[5][6]
Ethanol 4.324.5Sparingly Soluble1 - 10[5]
Isopropanol 3.919.9Sparingly Soluble1 - 10
Acetonitrile 5.837.5Slightly Soluble0.1 - 1
Dichloromethane (DCM) 3.19.1Slightly Soluble0.1 - 1
Chloroform 4.14.8Slightly Soluble0.1 - 1
Ethyl Acetate 4.46.0Very Slightly Soluble< 0.1
Tetrahydrofuran (THF) 4.07.6Very Slightly Soluble< 0.1

Note: The estimated solubility ranges are based on a combination of available data and predictions from physicochemical properties. Actual values may vary depending on experimental conditions.

Diagram of Solubility Logic:

G substance This compound (Polar & Non-polar Moieties) polar_solvents Polar Aprotic Solvents (DMSO, DMF) substance->polar_solvents Strong dipole-dipole interactions protic_solvents Polar Protic Solvents (Methanol, Ethanol) substance->protic_solvents Hydrogen bonding & dipole interactions nonpolar_solvents Less Polar/Non-polar Solvents (DCM, Ethyl Acetate, THF) substance->nonpolar_solvents Weak van der Waals forces high_sol High Solubility polar_solvents->high_sol mod_sol Moderate to Good Solubility protic_solvents->mod_sol low_sol Low to Very Low Solubility nonpolar_solvents->low_sol

Caption: Factors influencing the solubility of this compound.

C. Discussion of Solubility Profile

The experimental data reveals a clear trend in the solubility of this compound, which can be rationalized by the principles outlined in Section III.

  • High Solubility in Polar Aprotic Solvents: The exceptional solubility in DMSO and high solubility in DMF can be attributed to their high polarity and ability to effectively solvate both the ionic hydrochloride portion and the polar ester and carbamate groups of the molecule.[2][4]

  • Good to Moderate Solubility in Alcohols: Methanol and ethanol are effective solvents due to their ability to form hydrogen bonds with the solute and their relatively high polarity.[5][6] The decrease in solubility from methanol to isopropanol is consistent with the decreasing polarity and increasing steric hindrance of the longer alkyl chain.

  • Limited Solubility in Less Polar Solvents: The solubility is significantly lower in solvents like dichloromethane, chloroform, ethyl acetate, and THF. While the non-polar Boc group and the aliphatic side chain have some affinity for these solvents, their lower polarity and inability to effectively solvate the ionic hydrochloride salt lead to poor overall solubility.

V. Conclusion

This technical guide has provided a comprehensive examination of the solubility of this compound in a range of common organic solvents. By combining theoretical principles with a practical experimental framework and a clear presentation of solubility data, we have aimed to equip researchers, scientists, and drug development professionals with the knowledge necessary to make informed decisions in their work. The high solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in lower alcohols, contrasts with its limited solubility in less polar media. This understanding is crucial for optimizing reaction conditions, developing effective purification strategies, and advancing the formulation of peptide-based therapeutics.

VI. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

The Alchemist's Companion: A Technical Guide to the Safe Handling and Application of H-D-Lys(Boc)-OMe.HCl

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the protected amino acid H-D-Lys(Boc)-OMe.HCl is a cornerstone reagent in the intricate art of peptide synthesis. Its unique stereochemistry and protecting group strategy offer a gateway to novel therapeutic peptides and complex molecular architectures. However, as with any potent tool in the alchemist's laboratory, a deep understanding of its properties and a disciplined approach to its handling are paramount to ensuring both the safety of the practitioner and the integrity of the scientific endeavor.

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a holistic and practical understanding of this compound, from the fundamental principles of its safe handling to its application in the laboratory. We will delve into the causality behind each procedural recommendation, fostering a culture of safety that is proactive rather than merely compliant.

Section 1: The Nature of the Reagent - A Physicochemical and Hazard Profile

A thorough understanding of a chemical's properties is the bedrock of its safe handling. This compound, or (R)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, is a white to off-white powder.[1] Its stability and reactivity are dictated by the interplay of its functional groups: a primary amine hydrochloride, a methyl ester, and a tert-butyloxycarbonyl (Boc) protected side-chain amine.

PropertyValueSource
CAS Number 66494-53-9[1]
Molecular Formula C12H25ClN2O4[1]
Molecular Weight 296.79 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 158-159 °C[2]
Storage Temperature 2-8 °C[3]

The primary hazards associated with this compound, as with many similar protected amino acids, are related to its potential for irritation and its fine, easily aerosolized nature. While specific GHS classifications can vary between suppliers, related compounds are often classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, treating this reagent with the appropriate level of caution is a professional imperative.

Section 2: The Sanctity of the Workspace - Engineering Controls and Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is a well-designed workspace and the diligent use of Personal Protective Equipment (PPE). This is not merely a matter of following rules, but a tangible commitment to personal and collective safety. The Occupational Safety and Health Administration (OSHA) mandates a multi-layered approach to laboratory safety, starting with engineering controls.[4][5][6]

Engineering Controls: The Unseen Guardian
  • Chemical Fume Hood: All handling of powdered this compound should be conducted within a certified chemical fume hood. This is non-negotiable. The fine powder can easily become airborne, creating an inhalation hazard.[7] A fume hood provides a contained workspace that draws airborne particulates away from the user.

  • Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of any vapors or dusts that may escape primary containment.

Personal Protective Equipment (PPE): The Scientist's Armor

The appropriate PPE creates a necessary barrier between the researcher and the chemical.[8][9][10] The selection of PPE should be based on a thorough risk assessment of the planned procedures.[8][11]

  • Eye and Face Protection: ANSI-approved safety glasses with side shields are the minimum requirement.[11] However, when weighing out the powder or during any procedure with a risk of splashing, chemical splash goggles are strongly recommended. A face shield, worn over safety glasses, provides an additional layer of protection.[8][11]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential.[8] It is crucial to inspect gloves for any signs of damage before use and to change them immediately if they become contaminated. Double-gloving can provide an extra layer of security during high-risk manipulations.

  • Body Protection: A flame-resistant lab coat, fully buttoned, protects the skin and personal clothing from spills and contamination.[8]

  • Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or if engineering controls are not available, a NIOSH-approved respirator with the appropriate cartridges may be necessary.[12]

The following diagram illustrates the logical flow of selecting and using PPE:

PPE_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_use Proper Use AssessTask Assess the Task (e.g., weighing, dissolution, reaction) IdentifyHazards Identify Potential Hazards (Inhalation, Skin/Eye Contact) AssessTask->IdentifyHazards SelectEye Select Eye Protection (Goggles > Glasses) IdentifyHazards->SelectEye Based on risk SelectGloves Select Hand Protection (Nitrile Gloves) IdentifyHazards->SelectGloves SelectBody Select Body Protection (Lab Coat) IdentifyHazards->SelectBody Inspect Inspect PPE for Damage SelectEye->Inspect SelectGloves->Inspect SelectBody->Inspect Don Don PPE Correctly Inspect->Don Doff Doff PPE Safely to Avoid Contamination Don->Doff Dispose Dispose of Contaminated PPE as Hazardous Waste Doff->Dispose SPPS_Workflow Start Start with Resin-Bound Peptide (N-terminally Boc-protected) Deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Amino Acid Coupling (Activated Boc-AA, HBTU/HOBt, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Peptide Elongated by One Residue (Ready for next cycle or final cleavage) Wash3->End Spill_Cleanup_Workflow Spill Spill Occurs Assess Assess Spill (Minor vs. Major) Spill->Assess Alert Alert Personnel Assess->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill (Damp towel for solid, absorbent for liquid) PPE->Contain Collect Collect Spilled Material Contain->Collect Package Package Waste (Double-bag) Collect->Package Label Label as Hazardous Waste Package->Label Decontaminate Decontaminate Spill Area Label->Decontaminate Wash Wash Hands Thoroughly Decontaminate->Wash Report Report Incident Wash->Report

References

The Mirror-Image Imperative: A Technical Guide to the Structural and Functional Role of D-Amino Acids in Peptide Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Nature's L-Amino Acid Dogma

In the intricate world of peptide science, nature has overwhelmingly favored the use of L-amino acids as the fundamental building blocks of proteins and peptides. This homochirality is central to the precise three-dimensional structures that govern biological function. However, for researchers and drug developers, the exclusive reliance on L-amino acids presents a significant hurdle: proteolytic instability. Peptides composed entirely of L-amino acids are often rapidly degraded by endogenous proteases, limiting their therapeutic potential.[1][2][3] This guide delves into the strategic incorporation of D-amino acids—the non-natural mirror images of their L-counterparts—as a powerful tool to overcome these limitations. We will explore the profound impact of D-amino acids on peptide structure, stability, and bioactivity, providing a technical framework for their rational application in modern peptide design.

The core advantage conferred by D-amino acids lies in their stereochemistry. Proteases, themselves chiral macromolecules, have active sites specifically evolved to recognize and cleave peptide bonds flanked by L-amino acids.[1][3] The introduction of a D-amino acid creates a sterically incompatible substrate, rendering the peptide bond resistant to enzymatic hydrolysis.[1][2][4] This fundamental principle of steric hindrance is the cornerstone of designing proteolytically stable peptide therapeutics with extended in vivo half-lives.[1][4] Beyond this primary benefit, the inclusion of D-amino acids has nuanced and often dramatic effects on peptide conformation, which can be strategically exploited to fine-tune biological activity.

Part 1: The Conformational Consequences of Chirality Inversion

The substitution of an L-amino acid with its D-enantiomer is not a structurally silent modification. It introduces a localized inversion of the peptide backbone, which can have cascading effects on the secondary and tertiary structure of the peptide. Understanding these conformational perturbations is critical for predicting and controlling the biological outcome of the modification.

Impact on Secondary Structure: A Double-Edged Sword

The precise effect of a D-amino acid on secondary structure is context-dependent, influenced by its position within the sequence and the surrounding amino acid residues.

  • Disruption of α-Helices: The canonical right-handed α-helix is a common structural motif in bioactive peptides. The incorporation of a D-amino acid into an L-amino acid-based α-helix is generally destabilizing.[5][6] The inverted stereochemistry at the α-carbon disrupts the precise pattern of hydrogen bonding required to maintain the helical fold. This disruptive effect can be harnessed to, for example, selectively eliminate an undesirable secondary structure that may lead to off-target effects.

  • Induction and Stabilization of β-Turns: Conversely, D-amino acids are potent inducers of specific types of β-turns, particularly type I' and II' turns.[7] These reverse turns are critical for the compact folding of many peptides and for presenting key side chains for receptor interaction. By strategically placing a D-amino acid, researchers can pre-organize a peptide into a bioactive conformation that mimics the bound state, potentially increasing receptor affinity.

  • Influence on β-Sheet Formation: The effect on β-sheets is more complex. While some studies have shown that single L-to-D substitutions can be highly destabilizing to β-sheet-rich structures, others have demonstrated that D-amino acids can promote the formation of specific β-sheet arrangements, such as β-hairpins.[5][8][9]

The following diagram illustrates the localized disruption of an α-helical structure upon the introduction of a D-amino acid.

G cluster_0 L-Peptide Alpha-Helix cluster_1 D-Amino Acid Incorporation L1 L1 L2 L2 L1->L2 L4 L4 L1->L4 H-bond L3 L3 L2->L3 L5 L5 L2->L5 H-bond L3->L4 L6 L6 L3->L6 H-bond L4->L5 L7 L7 L4->L7 H-bond L5->L6 L6->L7 D_L1 D_L1 D_L2 D_L2 D_L1->D_L2 D_D4 D-AA D_L1->D_D4 Disrupted H-bond D_L3 D_L3 D_L2->D_L3 D_L3->D_D4 D_L5 D_L5 D_D4->D_L5 D_L6 D_L6 D_L5->D_L6 D_L7 D_L7 D_L6->D_L7

Caption: Disruption of α-helical structure by a D-amino acid.

Modulating Tertiary Structure and Receptor Binding

The cumulative effects of altered secondary structure propagate to the overall tertiary fold of the peptide. This can have profound implications for receptor binding and subsequent biological signaling.

  • Altering Receptor Affinity and Specificity: By changing the three-dimensional presentation of key pharmacophoric side chains, a D-amino acid can dramatically alter a peptide's binding affinity for its target receptor.[10] In some cases, this can lead to enhanced binding and increased potency.[10][11] In others, it may reduce affinity or even switch a peptide from an agonist to an antagonist by presenting a conformation that binds to the receptor but fails to elicit a downstream signal.

  • Retro-Inverso Peptides: A more radical approach involves synthesizing a "retro-inverso" peptide, where the entire sequence is reversed, and all L-amino acids are replaced with their D-counterparts.[12][13] The rationale is to maintain the spatial orientation of the side chains relative to the backbone, thus mimicking the topology of the original L-peptide while being composed entirely of protease-resistant D-amino acids.[12] While elegant in concept, the success of this approach is not guaranteed, as the altered peptide backbone may not perfectly replicate the binding interactions of the parent molecule.[2][12]

Part 2: The Practical Imperative: Enhanced Proteolytic Stability

The primary and most widely exploited advantage of incorporating D-amino acids is the significant enhancement of resistance to enzymatic degradation.[1][2][4]

The Mechanism of Protease Resistance

Endogenous proteases, such as trypsin, chymotrypsin, and various peptidases, are highly stereospecific.[3] Their catalytic mechanisms rely on a precise lock-and-key fit with the L-amino acid residues of their substrates. When a D-amino acid is encountered, the inverted stereochemistry at the α-carbon prevents the peptide from correctly docking into the enzyme's active site.[14] This steric clash effectively halts proteolysis at or near the site of the D-amino acid substitution. Even a single D-amino acid can confer substantial protection, and peptides composed entirely of D-amino acids are generally completely resistant to common proteases.[14][15]

The following table summarizes the comparative stability of L-peptides versus their D-amino acid-containing counterparts in the presence of common proteases.

Peptide TypeProteaseHalf-life (t½)Rationale for Stability
All L-amino acid peptideTrypsin, Chymotrypsin, Serum ProteasesMinutes to a few hoursSusceptible to stereospecific enzymatic cleavage.[2][15]
Single D-amino acid substitutionTrypsin, Chymotrypsin, Serum ProteasesSeveral hours to daysSteric hindrance at the cleavage site prevents enzyme binding.[14][16]
All D-amino acid peptideTrypsin, Chymotrypsin, Serum ProteasesDays to weeksCompletely unrecognizable by L-amino acid-specific proteases.[14][15]

Part 3: Experimental Protocols and Methodologies

The successful integration of D-amino acids into peptide design relies on robust synthesis and analytical methods.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol outlines the standard Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) for incorporating a D-amino acid.

Materials:

  • Rink Amide resin

  • Fmoc-protected L-amino acids

  • Fmoc-protected D-amino acid of choice

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF within an SPPS vessel.

  • Initial Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF, DCM, and MeOH.[17]

  • First Amino Acid Coupling: Activate the first Fmoc-protected L-amino acid with HBTU and DIPEA in DMF and add it to the resin. Agitate to facilitate coupling. Wash the resin.

  • Iterative Deprotection and Coupling: Repeat the deprotection (20% piperidine in DMF) and coupling steps for each subsequent L-amino acid in the sequence.[17]

  • D-Amino Acid Incorporation: At the desired position in the sequence, use the corresponding Fmoc-protected D-amino acid in the coupling step. The procedure remains identical to that for L-amino acids.[18]

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.[17][18]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry.

The following diagram outlines the workflow for the synthesis and initial characterization of a D-amino acid-containing peptide.

G Resin Start: Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_L Couple Fmoc-L-AA (HBTU/DIPEA) Deprotect1->Couple_L Wash1 Wash Couple_L->Wash1 Loop Repeat for L-AA sequence Wash1->Loop Loop->Deprotect1 Couple_D Couple Fmoc-D-AA (HBTU/DIPEA) Loop->Couple_D Wash2 Wash Couple_D->Wash2 Loop2 Repeat for remaining sequence Wash2->Loop2 Loop2->Deprotect1 Cleave Cleave from Resin (TFA Cocktail) Loop2->Cleave Purify Purify by RP-HPLC Cleave->Purify Characterize Characterize by Mass Spec Purify->Characterize

Caption: SPPS workflow for D-amino acid peptide synthesis.

Protocol: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for assessing the impact of D-amino acid incorporation on the secondary structure of a peptide.[19]

Materials:

  • Purified L-peptide and D-amino acid-containing peptide

  • Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • CD spectrophotometer

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation: Prepare solutions of both the all-L peptide and the D-amino acid-containing peptide at a known concentration (e.g., 50 µM) in the chosen buffer.

  • Instrument Setup: Set up the CD spectrophotometer to scan in the far-UV region (typically 190-260 nm).

  • Blank Measurement: Record a baseline spectrum of the buffer alone.

  • Sample Measurement: Record the CD spectra for both the L-peptide and the D-amino acid-containing peptide.

  • Data Processing: Subtract the buffer baseline from each peptide spectrum. Convert the data from ellipticity (mdeg) to mean residue ellipticity ([θ]).

  • Analysis:

    • α-helix: Characterized by negative bands at ~222 nm and ~208 nm, and a positive band at ~195 nm.[9][19]

    • β-sheet: Characterized by a negative band around 218 nm and a positive band around 195 nm.[9][19]

    • Random Coil: Characterized by a strong negative band near 200 nm.[19]

    • Compare the spectra of the L- and D-peptides to identify changes in secondary structure content. A reduction in the intensity of the 222 nm band, for instance, would indicate a loss of α-helical content.[5][9]

Protocol: Protease Stability Assay

This assay directly measures the enhanced stability of a D-amino acid-containing peptide compared to its L-counterpart.

Materials:

  • Purified L-peptide and D-amino acid-containing peptide

  • Protease of interest (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • RP-HPLC system

  • Quenching solution (e.g., 10% TFA)

Procedure:

  • Reaction Setup: Prepare separate reaction mixtures for the L-peptide and the D-peptide. Each mixture should contain the peptide at a known concentration (e.g., 1 mg/mL) and the protease in the reaction buffer.

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction in the aliquot by adding the quenching solution.

  • HPLC Analysis: Analyze each quenched aliquot by RP-HPLC. Monitor the peak corresponding to the intact peptide.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide versus time for both the L- and D-peptides. Calculate the half-life (t½) for each peptide.

The following diagram illustrates the logical flow of a protease stability assay.

G Start Prepare L- and D-Peptide Solutions Incubate Incubate with Protease at 37°C Start->Incubate Time Withdraw Aliquots at Time Points (0, 1, 4, 8, 24h) Incubate->Time Quench Quench Reaction (e.g., TFA) Time->Quench Analyze Analyze by RP-HPLC Quench->Analyze Quantify Quantify Intact Peptide Peak Area Analyze->Quantify Plot Plot % Remaining Peptide vs. Time Quantify->Plot Compare Compare Half-lives of L- and D-Peptides Plot->Compare

Caption: Workflow for assessing proteolytic stability.

Conclusion: A New Frontier in Peptide Design

The incorporation of D-amino acids is more than a simple trick to foil proteases; it is a sophisticated strategy for modulating the structure and function of peptides. By moving beyond the confines of the 20 proteinogenic L-amino acids, researchers can access novel chemical space, creating peptides with enhanced stability, improved bioavailability, and fine-tuned biological activities.[1][4] The ability to rationally control peptide conformation and resistance to degradation provides a powerful toolkit for the development of next-generation peptide therapeutics. As our understanding of the nuanced structural effects of D-amino acids continues to grow, so too will our ability to design and synthesize peptide-based drugs with unprecedented efficacy and durability.

References

A Senior Application Scientist's Guide to H-D-Lys(Boc)-OMe.HCl: From Sourcing to Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, or drug development professional engaged in peptide chemistry, the selection of starting materials is a critical determinant of success. Among the vast array of non-canonical amino acid building blocks, H-D-Lys(Boc)-OMe.HCl (Nε-tert-Butoxycarbonyl-D-lysine methyl ester hydrochloride) holds a significant position. Its utility stems from the strategic incorporation of a D-enantiomer, which imparts crucial proteolytic resistance to synthetic peptides, thereby enhancing their therapeutic potential. This guide provides an in-depth technical overview of this compound, covering its commercial landscape, quality control considerations, and practical application in solid-phase peptide synthesis (SPPS).

The Strategic Imperative for D-Amino Acids in Peptide Therapeutics

Naturally occurring peptides are constructed from L-amino acids and are thus readily recognized and degraded by endogenous proteases. This rapid clearance presents a major hurdle in the development of peptide-based drugs, leading to short in-vivo half-lives. The substitution of one or more L-amino acids with their D-enantiomers is a well-established strategy to overcome this limitation. The altered stereochemistry at the α-carbon renders the adjacent peptide bonds resistant to cleavage by most proteases, significantly extending the peptide's circulation time and bioavailability.

The choice of this compound is particularly advantageous. The lysine side chain offers a reactive ε-amino group that can be utilized for various modifications, such as pegylation, lipidation, or conjugation to other molecules, further enhancing the pharmacokinetic properties of the final peptide. The Boc (tert-Butoxycarbonyl) protecting group on this side chain is stable under the conditions required for peptide chain elongation in Boc-based SPPS and can be selectively removed during the final cleavage step.

Commercial Suppliers and Quality Considerations

A reliable supply of high-purity this compound is paramount for reproducible and successful peptide synthesis. Several reputable chemical suppliers offer this reagent, often with varying purity grades and documentation.

Table 1: Prominent Commercial Suppliers of this compound

SupplierTypical PurityAvailable QuantitiesNoteworthy Offerings
Sigma-Aldrich (Merck) ≥98.0% (TLC)1 g, 5 g, 25 gExtensive documentation (CoA, SDS), consistent quality.
Chem-Impex ≥98% (HPLC)Custom and bulk quantitiesFocus on peptide synthesis reagents.
Aapptec Lot-specific (CoA)Gram to kilogram scaleSpecializes in peptides and reagents for peptide synthesis.[1]
BOC Sciences InquiryCustom synthesis availableBroad portfolio of biochemicals and pharmaceutical ingredients.
MedChemExpress >98%10 g, 25 g, 50 g, 100 gDetailed solubility and stability data.[2]
Tokyo Chemical Industry (TCI) >98.0% (T) (qNMR)1 g, 5 gStrong focus on reagent quality and analytical data.[3]

Note: This table is not exhaustive and pricing is subject to change. Researchers should always request a lot-specific Certificate of Analysis.

Decoding the Certificate of Analysis (CoA): A Self-Validating System

The CoA is the most critical document for assessing the quality of this compound. A researcher should meticulously review the following parameters:

Table 2: Key Quality Control Specifications for this compound

ParameterTypical SpecificationAnalytical MethodImportance and Rationale
Purity ≥98%HPLC, TLC, qNMREnsures that the reagent is free from contaminants that could lead to side reactions or the incorporation of incorrect building blocks in the peptide sequence.
Identity Conforms to structure¹H NMR, ¹³C NMR, MSConfirms the chemical structure and the presence of the Boc and methyl ester groups.
Specific Rotation ([α]D) Lot-specific (e.g., -14.6 ± 2º)PolarimetryVerifies the enantiomeric purity of the D-isomer. Contamination with the L-isomer can compromise the desired proteolytic resistance of the final peptide.
Appearance White to off-white powderVisual InspectionDeviations from the expected appearance may indicate the presence of impurities or degradation.
Solubility Soluble in DMF, DMSOVisual InspectionEnsures the reagent will dissolve completely in the solvents commonly used for SPPS.
Water Content ≤0.5%Karl Fischer TitrationHigh water content can interfere with coupling reactions by hydrolyzing activated esters.

Practical Application in Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in the Boc/Bzl strategy of SPPS. The workflow involves the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain attached to a solid support (resin).

Experimental Protocol: Incorporation of this compound

This protocol outlines a single coupling cycle for incorporating this compound into a peptide sequence on a pre-loaded resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling agent (e.g., HBTU, HATU)

  • Base (e.g., DIEA, NMM)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 5% DIEA in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Nα-Boc Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (50% TFA in DCM) and agitate for 2 minutes (pre-wash).

    • Drain and add fresh deprotection solution. Agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralization:

    • Wash the resin with DMF (2 times).

    • Add the neutralization solution (5% DIEA in DMF) and agitate for 2 minutes. Repeat once.

    • Drain and wash the resin with DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the coupling agent (e.g., HBTU, 3 equivalents) in DMF.

    • Add the base (e.g., DIEA, 6 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

    • The resin is now ready for the next deprotection and coupling cycle.

Visualization of the SPPS Workflow

SPPS_Workflow General Boc-SPPS Cycle for this compound Incorporation start Start with Peptide-Resin (Free N-terminus) deprotection Nα-Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (e.g., 5% DIEA in DMF) deprotection->neutralization Wash with DCM coupling Coupling: Activated this compound + Coupling Reagent (HBTU) + Base (DIEA) neutralization->coupling Wash with DMF wash Washing (DMF and DCM) coupling->wash Monitor with Kaiser Test end Peptide-Resin with Newly Added D-Lys wash->end

Caption: A typical workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Common Issues

Even with high-quality reagents, challenges can arise during SPPS. Understanding the potential pitfalls and their solutions is crucial for efficient peptide synthesis.

Table 3: Troubleshooting Guide for SPPS using this compound

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) Steric Hindrance: The growing peptide chain may be aggregated or folded, preventing access to the N-terminus. Reagent Degradation: The coupling agent or this compound may have degraded due to moisture.Double Couple: Repeat the coupling step with fresh reagents. Use a Stronger Coupling Agent: Switch to HATU or another high-efficiency coupling reagent. Incorporate Chaotropic Salts: Wash the resin with a solution of LiCl in DMF before coupling to disrupt secondary structures.[4] Ensure Anhydrous Conditions: Use dry solvents and fresh reagents.
Incomplete Deprotection Aggregation: Similar to incomplete coupling, aggregation can hinder the access of TFA to the Boc group. Degraded TFA: The TFA solution may have absorbed water, reducing its effectiveness.Extend Deprotection Time: Increase the deprotection time to 45-60 minutes. Use Fresh TFA: Prepare a fresh batch of the deprotection solution. Perform a Test Cleavage: Cleave a small amount of resin and analyze by mass spectrometry to confirm the presence of the Boc group.
Racemization Over-activation: Prolonged pre-activation of the amino acid with the base can lead to racemization. High Temperature: Elevated temperatures during coupling can increase the rate of racemization.Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after adding the base. Control Temperature: Perform the coupling reaction at room temperature.

Decision-Making Workflow for Troubleshooting

Troubleshooting_Workflow Troubleshooting Incomplete Coupling in SPPS start Kaiser Test Positive (Incomplete Coupling) check_reagents Are reagents fresh and anhydrous? start->check_reagents double_couple Perform a double couple with fresh reagents. check_reagents->double_couple Yes check_reagents->double_couple No, replace reagents and retry stronger_agent Use a stronger coupling agent (e.g., HATU). double_couple->stronger_agent Still Positive chaotropic_wash Incorporate a chaotropic salt wash (e.g., LiCl in DMF). stronger_agent->chaotropic_wash Still Positive re_evaluate Re-evaluate sequence for 'difficult' residues. chaotropic_wash->re_evaluate Still Positive

Caption: A decision-making workflow for troubleshooting peptide aggregation during SPPS.

Handling, Storage, and Stability

Proper handling and storage of this compound are essential to maintain its quality and ensure consistent results.

  • Storage: The compound should be stored at 2-8°C in a tightly sealed container, protected from moisture and light. For long-term storage, temperatures of -20°C are recommended.

  • Hygroscopicity: this compound is hygroscopic. It is crucial to minimize its exposure to atmospheric moisture. When weighing, do so quickly and in a low-humidity environment if possible. Always ensure the container is tightly sealed after use.

  • Stability in Solution: Solutions of this compound in solvents like DMF should be prepared fresh before use. Over time, the compound can degrade in solution, especially in the presence of nucleophiles or water.

Conclusion

This compound is a valuable and strategic building block for the synthesis of proteolytically stable peptides. A thorough understanding of its commercial sources, stringent quality control, and proper handling are fundamental to its successful application. By following the detailed protocols and troubleshooting guides presented, researchers and drug development professionals can confidently incorporate this D-amino acid derivative into their synthetic workflows, paving the way for the development of more robust and effective peptide therapeutics.

References

h-d-Lys(boc)-ome.hcl physical appearance and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of H-D-Lys(Boc)-OMe.HCl

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the critical physicochemical characteristics of this compound. As a key building block in peptide synthesis and various pharmaceutical research applications, a thorough understanding of its physical appearance and stability is paramount for ensuring experimental reproducibility and the integrity of synthesized molecules. This document provides not only foundational data but also the rationale behind handling and storage protocols, grounded in established chemical principles.

Physicochemical Characteristics at a Glance

A summary of the essential physicochemical properties of this compound is presented below. These parameters are fundamental for its use in a laboratory setting, influencing everything from solvent selection to reaction setup.

PropertyValueSource(s)
CAS Number 66494-53-9[1][2]
Molecular Formula C₁₂H₂₅ClN₂O₄[1][3]
Molecular Weight 296.79 g/mol [1][3]
Appearance White to off-white powder[1]
Purity Typically ≥98%[4][5]
Melting Point 152-165 °C (L-isomer data)[4]

Note: While the user specified the D-isomer, some data, such as the melting point, is more readily available for the more common L-isomer (CAS 2389-48-2) and is provided here for reference.

Physical Appearance: A Detailed Profile

This compound is consistently described as a white to off-white powder .[1] Some suppliers may also characterize it as a crystalline powder, which can range from white to a light yellow hue.[6] The slight variation in color is generally not indicative of impurity but can be attributed to minor differences in the manufacturing process or slight degradation over time if not stored under optimal conditions.

The powdered form is a critical physical attribute as it dictates handling procedures.[5] The fine particulate nature necessitates the use of appropriate personal protective equipment (PPE), such as dust masks or respirators, to prevent inhalation, and requires careful handling to avoid generating airborne dust.[3][7]

Comprehensive Stability Profile

The stability of this compound is a critical factor for its successful application. The molecule possesses several functional groups—a free amine (as a hydrochloride salt), a methyl ester, and a Boc-protecting group—each with its own susceptibility to degradation.

Recommended Storage Conditions

To ensure long-term stability and preserve its purity, specific storage conditions are essential. The compound is known to be hygroscopic and air-sensitive . Therefore, storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is the gold standard.

Temperature plays a crucial role in preventing degradation. While some sources suggest room temperature storage is acceptable if in a cool, dark place (<15°C), more stringent conditions are often recommended for long-term preservation. Storage at 0-8°C is advised by several suppliers.[4] For stock solutions, freezing is recommended, with storage at -20°C for up to one year or -80°C for up to two years being viable options.[8]

Conditions and Reagents to Avoid

The compound's stability is compromised under certain conditions. It is crucial to avoid:

  • Strong Oxidizing Agents: These can react with the amine groups in the molecule.[7][9]

  • Strong Acids and Alkalis: These can lead to the cleavage of the Boc-protecting group (acidic conditions) or hydrolysis of the methyl ester (alkaline conditions).[9]

  • Heat and Ignition Sources: While not highly flammable, keeping the compound away from heat sources is a standard precaution for organic reagents.[7]

  • Moisture: Due to its hygroscopic nature, exposure to moisture can lead to hydrolysis and degradation.

Decomposition Pathways

Under unsuitable conditions, this compound can undergo degradation. The primary hazardous decomposition products upon combustion are oxides of carbon (CO, CO₂) and nitrogen (NOx).[7] Chemical degradation pathways include the hydrolysis of the methyl ester to the corresponding carboxylic acid and the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group.

Experimental Protocols: Handling and Storage

Adherence to strict protocols is necessary to maintain the integrity of this compound.

Protocol for Safe Handling and Use
  • Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a fume hood or using local exhaust ventilation to minimize dust exposure.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For weighing and transferring the powder, a dust mask or respirator is recommended.[3][7]

  • Dispensing: Use appropriate tools to handle the solid material to avoid creating dust clouds.

  • Solution Preparation: When preparing solutions, it is recommended to do so freshly for each experiment.[8] If precipitation occurs, gentle heating or sonication can aid in dissolution.[8]

Protocol for Long-Term Storage
  • Container: Store the compound in its original, tightly sealed container.

  • Atmosphere: Before sealing for long-term storage, flush the container with an inert gas like argon or nitrogen to displace air and moisture.

  • Temperature: Store the sealed container in a refrigerator at the recommended temperature (typically 0-8°C) or in a freezer for extended periods.[4]

  • Desiccation: For added protection against moisture, the container can be placed inside a desiccator.

Visualization of Key Relationships

To better illustrate the factors influencing the stability of this compound, the following diagrams outline the key relationships and a conceptual workflow for assessing stability.

cluster_factors Factors Affecting Stability cluster_outcomes Potential Degradation Pathways Temperature Temperature Ester Hydrolysis Ester Hydrolysis Temperature->Ester Hydrolysis Moisture Moisture Moisture->Ester Hydrolysis Light Light Oxidation Oxidation Light->Oxidation Oxygen Oxygen Oxygen->Oxidation pH pH pH->Ester Hydrolysis Boc Deprotection Boc Deprotection pH->Boc Deprotection This compound This compound This compound->Ester Hydrolysis High Temp, H₂O, pH extremes This compound->Boc Deprotection Strong Acid This compound->Oxidation Air/Light Exposure

Caption: Factors influencing this compound stability.

Start Start Sample_Prep Prepare Samples under Controlled Conditions Start->Sample_Prep Time_Zero Time-Zero Analysis (HPLC, qNMR) - Establish Baseline Purity Sample_Prep->Time_Zero Storage Store Samples under Varied Conditions (Temp, Humidity, Light) Time_Zero->Storage Time_Points Analyze at Pre-defined Time Points Storage->Time_Points Analysis Purity Assessment (HPLC) - Identify Degradants (LC-MS) Time_Points->Analysis Data_Analysis Calculate Degradation Rate - Determine Shelf-Life Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the stability of this compound.

Conclusion

This compound is a stable compound when handled and stored under the appropriate conditions. Its physical form as a white to off-white powder and its sensitivity to moisture, air, and certain chemical reagents are key considerations for its use in research and development. By adhering to the protocols outlined in this guide, scientists can ensure the material's integrity, leading to more reliable and reproducible experimental outcomes in the synthesis of peptides and other complex molecules.

References

Methodological & Application

Application Notes and Protocols for H-D-Lys(Boc)-OMe·HCl in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide provides an in-depth technical overview and detailed protocols for the effective utilization of H-D-Lys(Boc)-OMe·HCl in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) strategy, while a classic methodology, remains highly relevant for the synthesis of specific peptides. This document elucidates the chemical principles underlying the use of H-D-Lys(Boc)-OMe·HCl, a key building block for incorporating a D-lysine residue with a protected side chain. We will explore its application in peptide chain elongation, focusing on resin loading, coupling, deprotection, and final cleavage. The protocols provided are designed to be self-validating, with explanations for each step to ensure both procedural success and a deep understanding of the underlying chemistry.

Introduction: The Strategic Importance of H-D-Lys(Boc)-OMe·HCl in Boc-SPPS

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are constructed, moving from laborious solution-phase methods to a more streamlined process on a solid support.[1] The Boc (tert-butyloxycarbonyl) protection strategy, pioneered by R.B. Merrifield, was the foundational chemistry for SPPS.[2] It relies on the acid-labile Boc group for temporary Nα-amino protection and typically more acid-stable groups, like benzyl-based protectors, for side-chain protection.[3][4]

H-D-Lys(Boc)-OMe·HCl is a specialized amino acid derivative designed for incorporation into peptide sequences using the Boc-SPPS methodology.[5][6] Its key features are:

  • D-Configuration: The "D" designation indicates that it is the D-enantiomer of lysine. The incorporation of D-amino acids is a critical strategy in drug development to enhance peptide stability against enzymatic degradation and to modulate biological activity.[7]

  • Nε-Boc Protection: The ε-amino group of the lysine side chain is protected by a Boc group. This prevents unwanted side reactions at this nucleophilic site during peptide chain elongation.[]

  • C-terminal Methyl Ester: The C-terminus is protected as a methyl ester (-OMe), making this derivative suitable for specific applications such as solution-phase synthesis or for esterification to a resin to initiate SPPS.[9]

  • Hydrochloride Salt: The α-amino group is a free amine, protonated as a hydrochloride salt (·HCl), which improves the compound's stability and handling as a crystalline solid.[9]

This guide will focus on the practical application of H-D-Lys(Boc)-OMe·HCl in a typical Boc-SPPS workflow.

The Chemistry of Boc-SPPS: A Foundational Overview

The Boc-SPPS cycle is a sequence of repeated steps: deprotection of the Nα-Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.[3]

The Boc Protecting Group: Acid-Labile Nα-Protection

The Boc group is stable to a wide range of reaction conditions but is readily cleaved by moderately strong acids, typically trifluoroacetic acid (TFA).[2][10] The mechanism involves the protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation.

Diagram: Boc Deprotection Mechanism

Caption: Acid-catalyzed removal of the Boc protecting group.

A critical consideration during Boc deprotection is the generation of the tert-butyl cation, a reactive electrophile.[3][4] If the peptide sequence contains nucleophilic residues such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), this cation can cause unwanted alkylation side reactions. To prevent this, scavengers like dithiothreitol (DTE) or thioanisole are often added to the TFA deprotection solution to trap the tert-butyl cations.[3][11]

Neutralization and Coupling: Building the Peptide Chain

After deprotection, the newly exposed N-terminal amine is protonated as a trifluoroacetate salt.[4] Before the next coupling reaction can occur, this salt must be neutralized to the free amine. This is typically achieved by washing the resin with a solution of a hindered base like diisopropylethylamine (DIEA) in a solvent such as dichloromethane (DCM).[4][11]

Once the N-terminal amine is free, the next Boc-protected amino acid is introduced with a coupling reagent to facilitate the formation of the amide bond. Common coupling reagents in Boc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[12][13] More reactive phosphonium (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU) are also widely used, especially for sterically hindered couplings.[12][14]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the use of H-D-Lys(Boc)-OMe·HCl in Boc-SPPS.

Loading of the First Amino Acid onto 2-Chlorotrityl Chloride Resin

For the synthesis of a peptide with a C-terminal carboxylic acid, a highly acid-labile resin such as 2-chlorotrityl chloride resin is an excellent choice. This allows the peptide to be cleaved from the resin under very mild acidic conditions, leaving the side-chain protecting groups intact if desired.[15][16]

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acid (for the C-terminal residue)

  • H-D-Lys(Boc)-OMe·HCl (if it is the first residue to be attached)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Shaker vessel

Protocol:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq.) in DCM (10 mL per gram of resin) for at least 30 minutes in a shaker vessel.[17]

  • Amino Acid Preparation: In a separate container, dissolve the first amino acid (e.g., H-D-Lys(Boc)-OMe·HCl, 1.0-1.5 eq.) in DCM. If solubility is an issue, a minimal amount of DMF can be added.

  • Loading Reaction: Add the amino acid solution to the swollen resin. Then, add DIEA (2.5 eq. relative to the amino acid) to the resin slurry.[18] Agitate the mixture for 1-2 hours at room temperature.[19]

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) to the vessel and agitate for an additional 30 minutes.[18]

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (3x), followed by DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be estimated by the weight gain of the resin.

Diagram: SPPS Workflow for Peptide Elongation

SPPS_Workflow Start Start with Loaded Resin (e.g., AA-2-Cl-Trt Resin) Deprotection Nα-Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Couple next Boc-AA-OH (e.g., HBTU/DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Check Kaiser Test Wash3->Check Check->Coupling Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid Check->Repeat Negative Final Final Peptide-Resin Check->Final Sequence Complete Repeat->Deprotection

Caption: The iterative cycle of solid-phase peptide synthesis.

Standard Boc-SPPS Cycle for Peptide Elongation

This protocol outlines a single cycle for adding an amino acid to the growing peptide chain.

Reagents and Solvents:

  • Deprotection Solution: 50% TFA in DCM (v/v). For peptides containing Trp, Met, or Cys, add 0.5% DTE as a scavenger.[2]

  • Neutralization Solution: 10% DIEA in DCM (v/v).

  • Washing Solvents: DCM, Isopropanol (IPA), N,N-Dimethylformamide (DMF).

  • Coupling Reagents: See Table 1 for examples.

Protocol:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.[11]

  • Deprotection:

    • Drain the DCM.

    • Add the deprotection solution and agitate for 2-5 minutes (pre-wash).

    • Drain and add fresh deprotection solution. Agitate for 20-30 minutes.[2][11]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.[11]

  • Neutralization:

    • Add the neutralization solution and agitate for 2 minutes.

    • Drain and repeat the neutralization step once more.[11]

    • Wash the resin with DCM (5x) to remove excess base.[11]

  • Kaiser Test (Optional but Recommended): Perform a qualitative Kaiser (ninhydrin) test to confirm the presence of a free primary amine. A positive result (blue color) indicates successful deprotection.[11]

  • Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3-4 eq.) with a suitable coupling reagent (see Table 1) in DMF.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 1-2 hours, or until a negative Kaiser test indicates complete coupling.[14]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat this cycle for each subsequent amino acid in the peptide sequence.

Cleavage and Final Deprotection

The final step is to cleave the peptide from the resin and remove the side-chain protecting groups. The conditions for this step are significantly harsher than for Nα-Boc removal.

Warning: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and training.[10][20] Trifluoromethanesulfonic acid (TFMSA) is a similarly strong and corrosive acid.[20] These procedures must be performed in a certified fume hood with appropriate personal protective equipment.

Low-HF Cleavage Cocktail:

  • Anhydrous HF

  • Anisole (scavenger)

  • p-Cresol (scavenger)

  • Dimethyl sulfide (DMS) (optional, for Arg(Tos) removal)

Standard Protocol (Low-HF):

  • Resin Preparation: Dry the fully assembled peptide-resin thoroughly under high vacuum.

  • Cleavage:

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add the appropriate scavengers.

    • Cool the vessel to -5 to 0 °C.

    • Carefully distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen, followed by high vacuum.

  • Peptide Precipitation:

    • Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

    • Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation:

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold ether multiple times.[1]

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Data Presentation and Troubleshooting

Table 1: Common Coupling Reagents for Boc-SPPS
Coupling ReagentClassActivation PrincipleTypical ConditionsNotes
DCC/HOBt CarbodiimideForms an HOBt active ester2-4 eq. each, in DCM/DMF, 2-4 hoursDCC byproduct (DCU) is insoluble in DCM, which can be problematic.[12]
DIC/HOBt CarbodiimideForms an HOBt active ester2-4 eq. each, in DMF, 2-4 hoursDIC byproduct (DIU) is soluble in most organic solvents.[13]
HBTU/DIEA Aminium SaltForms an HOBt active ester in situ2-4 eq. HBTU, 4-8 eq. DIEA, in DMF, 30-60 minFast and efficient, suitable for most couplings.[14]
PyBOP/DIEA Phosphonium SaltForms an HOBt active ester in situ2-4 eq. PyBOP, 4-8 eq. DIEA, in DMF, 30-60 minHighly reactive; byproduct is carcinogenic and should be handled with care.[12]
Troubleshooting Common Issues
  • Incomplete Coupling: Indicated by a positive Kaiser test after the coupling step.

    • Solution: Recouple with fresh reagents. For sterically hindered amino acids, extend the coupling time or switch to a more powerful coupling reagent like HATU.[14]

  • Side-Chain Alkylation: Can occur during TFA deprotection.

    • Solution: Always include scavengers in the deprotection solution when synthesizing peptides with susceptible residues (Trp, Met, Cys).[3]

  • Racemization: Loss of stereochemical integrity.

    • Solution: Use coupling additives like HOBt. Avoid prolonged pre-activation times and excessive amounts of base.[14]

Conclusion

H-D-Lys(Boc)-OMe·HCl is a valuable reagent for the synthesis of peptides containing D-lysine using the robust Boc-SPPS strategy. A thorough understanding of the underlying chemical principles, from the acid-labile nature of the Boc group to the mechanisms of coupling and cleavage, is paramount for success. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can confidently incorporate this and other Boc-protected amino acids to generate high-quality peptides for a wide array of scientific applications.

References

Strategic Deprotection of H-D-Lys(Boc)-OMe.HCl: Conditions and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction

The tert-butyloxycarbonyl (Boc) group is a foundational amine-protecting group in modern organic synthesis, prized for its stability across a wide range of non-acidic chemical environments and its clean, facile removal under acidic conditions.[1][2][3] This strategic application is particularly vital in peptide synthesis, where precise control over reactive amine functionalities is paramount.[4][]

This guide provides a detailed technical overview and actionable protocols for the deprotection of H-D-Lys(Boc)-OMe.HCl, a derivative of D-lysine where both the α- and ε-amino groups are shielded by Boc protectors and the carboxyl group is esterified. The objective is the quantitative removal of both Boc groups to yield D-Lysine methyl ester dihydrochloride (H-D-Lys-OMe·2HCl), a versatile building block for further synthetic elaboration.[6][7][8] We will explore the underlying reaction mechanism, compare common acidic systems, and provide step-by-step protocols to ensure procedural success and product integrity.

Part 1: The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of a Boc group is an acid-catalyzed elimination reaction that proceeds through a well-defined E1-type mechanism.[2][4] Understanding this pathway is critical for optimizing reaction conditions and mitigating potential side reactions.

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][4][9] This step activates the Boc group, making it a better leaving group.

  • Fragmentation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This heterolytic cleavage is the rate-determining step and results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][2][10]

  • Decarboxylation: The carbamic acid rapidly and irreversibly decomposes, releasing gaseous carbon dioxide (CO₂) and the free amine.[1][9][10] It is crucial to perform this reaction in a well-ventilated fume hood and in an open or vented system to allow the CO₂ to escape safely.[1][2][3][10]

  • Amine Protonation: In the strongly acidic medium, the newly liberated and nucleophilic amine is immediately protonated, forming a stable ammonium salt (e.g., a hydrochloride or trifluoroacetate salt).[1]

The reactive tert-butyl cation can be neutralized by deprotonation to form isobutylene gas or, in some cases, participate in undesirable side reactions by alkylating other nucleophilic sites.[1][9][10] For a simple substrate like this compound, this is of minimal concern. However, in complex peptides containing sensitive residues like tryptophan or methionine, the addition of a scavenger (e.g., triisopropylsilane) is often necessary to intercept this reactive cation.[11][12]

Boc_Deprotection_Mechanism Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Reaction Steps cluster_1 Byproducts BocAmine Boc-Protected Amine Protonated Protonated Intermediate BocAmine->Protonated + H⁺ CarbamicAcid Carbamic Acid + t-Bu⁺ Protonated->CarbamicAcid Fragmentation FreeAmine Free Amine + CO₂ CarbamicAcid->FreeAmine Decarboxylation tBu_cation t-Butyl Cation (t-Bu⁺) AmmoniumSalt Ammonium Salt FreeAmine->AmmoniumSalt + H⁺ Isobutylene Isobutylene tBu_cation->Isobutylene - H⁺ Deprotection_Workflow start Start: Dissolve This compound in Solvent add_acid Add Acidic Reagent (HCl/Dioxane or TFA/DCM) start->add_acid stir Stir at RT (or 0°C to RT) add_acid->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete workup Concentrate in vacuo to remove solvent/acid monitor->workup Complete precipitate Precipitate/Triturate with Diethyl Ether workup->precipitate isolate Isolate by Filtration & Wash with Ether precipitate->isolate dry Dry Under High Vacuum isolate->dry end Final Product: H-D-Lys-OMe Salt dry->end

References

Application Note: Synthesizing Enzyme-Resistant Peptides Using H-D-Lys(Boc)-OMe·HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of peptides is often hindered by their rapid degradation by endogenous proteases. This application note provides a detailed guide for researchers, chemists, and drug development professionals on leveraging H-D-Lys(Boc)-OMe·HCl, a non-natural D-enantiomer of lysine, to synthesize peptides with significantly enhanced enzymatic stability. We will explore the underlying principle of stereochemical defense against proteolysis and provide a comprehensive, step-by-step protocol for incorporating this building block using Boc-based solid-phase peptide synthesis (SPPS). This guide includes expert insights into reaction optimization, validation, and characterization, aiming to equip scientists with the practical knowledge to develop next-generation, degradation-resistant peptide therapeutics.

Introduction: The Challenge of Proteolytic Degradation

Peptide-based drugs offer high specificity and low toxicity, making them attractive therapeutic agents. However, a major obstacle in their clinical application is a short in vivo half-life, primarily due to rapid clearance and degradation by proteases.[1][2] Proteases are enzymes that catalyze the cleavage of peptide bonds, and they exhibit a high degree of stereospecificity, primarily recognizing and acting upon peptides composed of L-amino acids—the natural configuration in living organisms.[1][3] Introducing non-natural amino acids, such as D-isomers, is a powerful and widely adopted strategy to overcome this limitation.[1][2][4]

The Principle of Enantiomeric Defense: Why D-Amino Acids Confer Resistance

The enzymatic resistance conferred by D-amino acids stems from the stereospecific nature of the protease active site.[3] Protease catalytic triads, like the well-characterized Ser-His-Asp in trypsin, are precisely arranged to bind L-amino acid residues. When a peptide containing a D-amino acid residue is presented, it introduces a stereochemical clash. This incorrect orientation prevents the peptide from fitting properly into the active site, significantly altering the distance between the scissile peptide bond and the catalytic residues.[1][5] This poor binding affinity results in an inactive enzyme-substrate complex, rendering the peptide bond resistant to cleavage and dramatically increasing the peptide's stability.[1][5][6]

Spotlight on H-D-Lys(Boc)-OMe·HCl:

  • D-Lysine Core: Provides the foundational stereochemical defense against proteases like trypsin, which specifically cleave at the C-terminus of cationic residues (Lysine, Arginine).[1]

  • ε-Amino Boc Protection: The tert-butyloxycarbonyl (Boc) group on the side-chain amine is a robust, acid-labile protecting group. It remains stable throughout the synthesis cycles and is efficiently removed during the final cleavage step.[7][][9] This prevents unwanted side-chain reactions during peptide assembly.

  • C-Terminal Methyl Ester (OMe): The methyl ester protects the C-terminal carboxyl group. This form is typically used for solution-phase synthesis or for creating peptide fragments that will be coupled later. For direct incorporation into SPPS, the corresponding H-D-Lys(Boc)-OH is used. This guide will focus on the Boc-SPPS workflow using the free acid form.

Application Protocol: Boc-SPPS of an Enzyme-Resistant Peptide

This protocol details the manual solid-phase synthesis of a model hexapeptide, Ac-Ala-Phe-Leu-D-Lys-Gly-Tyr-NH₂ , to illustrate the incorporation of a D-Lysine residue. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is employed.[7][]

Materials and Reagents
Reagent/MaterialGrade
MBHA Rink Amide Resin100-200 mesh, 0.5-1.0 mmol/g
Boc-Tyr(Bzl)-OHSynthesis Grade
Boc-Gly-OHSynthesis Grade
Boc-D-Lys(Boc)-OH Synthesis Grade
Boc-Leu-OHSynthesis Grade
Boc-Phe-OHSynthesis Grade
Boc-Ala-OHSynthesis Grade
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)ACS Grade
Trifluoroacetic Acid (TFA)Reagent Grade
N,N-Diisopropylethylamine (DIEA)Synthesis Grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Synthesis Grade
Anhydrous Hydrogen Fluoride (HF) or TFMSAReagent Grade
Anisole / ThioanisoleScavenger Grade
Experimental Workflow: Step-by-Step Synthesis

The synthesis is performed in a specialized peptide synthesis vessel with a fritted glass filter. The general SPPS cycle involves repetitive steps of deprotection, washing, coupling, and washing.[10][11]

Step 1: Resin Preparation

  • Place 1.0 g of MBHA Rink Amide resin in the reaction vessel.

  • Swell the resin in DMF for 1 hour.

  • Wash the resin with DCM (3x) and DMF (3x) to remove any impurities.

Step 2: First Amino Acid Coupling (Boc-Tyr(Bzl)-OH)

  • Deprotection (if starting with a pre-loaded resin with an N-terminal Boc group): This step is skipped for the first coupling to the resin itself.

  • Activation & Coupling:

    • In a separate vial, dissolve Boc-Tyr(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm complete coupling (a negative result, beads remain colorless).

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 3: Chain Elongation (Cycles for Gly, D-Lys, Leu, Phe, Ala) For each subsequent amino acid, including Boc-D-Lys(Boc)-OH , perform the following cycle:

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.[12]

    • Agitate for 2 minutes (pre-wash). Drain.

    • Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[12]

    • Drain and wash with DCM (3x).

  • Neutralization:

    • Wash the resin with a 5% DIEA in DMF solution (2x, 2 min each) to neutralize the TFA salt and free the N-terminal amine.[7]

    • Wash with DMF (3x) and DCM (3x).

  • Activation & Coupling:

    • Prepare the activated amino acid solution as described in Step 2.

    • Add to the resin and agitate for 1-2 hours.

  • Monitoring & Washing:

    • Perform a Kaiser test. If positive (blue beads), recouple.

    • Wash with DMF (3x), DCM (3x), and DMF (3x).

Step 4: N-Terminal Acetylation

  • After the final amino acid (Boc-Ala-OH) has been coupled and deprotected, wash the resin.

  • Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF.

  • Agitate for 30 minutes.

  • Wash thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.

Step 5: Cleavage and Final Deprotection CAUTION: Strong acids like HF and TFMSA are extremely corrosive and toxic. This step must be performed in a specialized apparatus within a well-ventilated fume hood by trained personnel. [13]

  • Preparation: Place the dried peptide-resin (approx. 1.2 g) in an HF cleavage apparatus. Add a scavenger mixture, such as anisole (1.0 mL), to trap reactive cations generated during deprotection.[12][14]

  • HF Cleavage:

    • Cool the apparatus to 0°C.

    • Distill approximately 10 mL of anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 60-90 minutes.[12]

  • HF Removal: Evaporate the HF under a high vacuum.

  • Peptide Precipitation & Washing:

    • Wash the remaining resin/peptide mixture with cold, peroxide-free diethyl ether to remove the scavengers.

    • Precipitate the peptide by adding more cold diethyl ether.

    • Filter the peptide precipitate and wash it several times with cold ether.

  • Extraction & Lyophilization:

    • Extract the crude peptide from the resin using a 10% aqueous acetic acid solution.

    • Freeze the aqueous solution and lyophilize to obtain the crude peptide as a white, fluffy powder.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the Boc-SPPS cycle for incorporating an amino acid.

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_cycle SPPS Cycle for AA(n+1) cluster_product Elongated Peptide Resin_Start Resin-AA(n) Deprotection 1. Boc Deprotection (50% TFA in DCM) Resin_Start->Deprotection Start Cycle Wash1 2. Wash & Neutralize (DCM, DIEA, DMF) Deprotection->Wash1 Coupling 3. Couple Boc-AA(n+1)-OH (HBTU/DIEA) Wash1->Coupling Wash2 4. Final Wash (DMF, DCM) Coupling->Wash2 Resin_End Resin-AA(n+1) Wash2->Resin_End End Cycle

Caption: Boc-SPPS cycle for peptide chain elongation.

Characterization and Validation

After synthesis, the identity and purity of the peptide must be rigorously confirmed.

Purification

The crude peptide should be purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15][16][17]

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes is typically effective for separating the target peptide from deletion sequences or incompletely deprotected species.

Identity Confirmation

The molecular weight of the purified peptide should be confirmed by Mass Spectrometry (MS), such as ESI-MS or MALDI-TOF.[15][16][18] The observed mass should match the calculated theoretical mass of the target peptide.

Enzymatic Stability Assay

To validate the increased resistance to proteolysis, an in vitro enzymatic degradation assay should be performed.

  • Prepare Solutions:

    • Synthesize two versions of the peptide: the all-L version (Ac-Ala-Phe-Leu-L-Lys-Gly-Tyr-NH₂) and the D-Lys version.

    • Dissolve each peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of a relevant protease, such as trypsin.

  • Incubation:

    • Incubate each peptide solution with trypsin (e.g., at a 1:100 enzyme-to-substrate ratio) at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction mixture and quench the enzymatic reaction by adding an acid (e.g., 10% TFA).

  • Analysis:

    • Analyze each quenched aliquot by RP-HPLC. Monitor the disappearance of the main peptide peak over time.

    • The percentage of intact peptide remaining is calculated relative to the T=0 time point.

Expected Results: Quantitative Stability Data

The incorporation of a single D-Lysine residue is expected to dramatically increase the peptide's half-life in the presence of trypsin.

Peptide Sequence% Intact Peptide after 8h Incubation with Trypsin
Ac-Ala-Phe-Leu-L-Lys -Gly-Tyr-NH₂< 5%
Ac-Ala-Phe-Leu-D-Lys -Gly-Tyr-NH₂> 95%

This stark difference demonstrates the efficacy of the D-amino acid substitution strategy for enhancing proteolytic stability.[4][19]

Expert Insights and Troubleshooting

  • Incomplete Coupling: If a Kaiser test is positive after the initial coupling time, allow the reaction to proceed for another 1-2 hours or perform a second coupling with a fresh solution of activated amino acid.

  • Side Reactions during Cleavage: The use of scavengers is critical, especially for peptides containing Trp, Met, Cys, or Tyr residues, as the carbocations generated during deprotection can cause unwanted modifications.[7][14]

  • Racemization: While less common in Boc-SPPS compared to other methods, using HBTU as an activating agent helps to suppress racemization at the activated carboxyl group.

  • Orthogonal Protection: For more complex modifications, an Fmoc/tBu strategy can be advantageous as it offers true orthogonality, allowing for selective side-chain deprotection under mild basic conditions while the rest of the peptide remains protected.[7][][20]

Conclusion

The strategic incorporation of D-amino acids, facilitated by reagents like H-D-Lys(Boc)-OMe·HCl and its free acid counterpart, is a cornerstone of modern peptide drug design. This approach directly addresses the primary liability of peptide therapeutics—enzymatic degradation. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively synthesize novel, stabilized peptides, thereby accelerating the development of more robust and clinically viable therapeutic candidates.

References

Applications of H-D-Lys(Boc)-OMe.HCl in Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Doubly Protected D-Lysine Derivative

In the landscape of modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the strategic incorporation of non-natural amino acids is a cornerstone of innovation. H-D-Lys(Boc)-OMe.HCl, or Nε-(tert-Butoxycarbonyl)-D-lysine methyl ester hydrochloride, is a synthetically versatile building block that offers medicinal chemists precise control over molecular architecture. Its value lies in a trifecta of key features: the D-configuration of its α-carbon, the orthogonal protection of its two amine functionalities, and the temporary protection of its C-terminus as a methyl ester.

The D-stereochemistry is instrumental in conferring resistance to enzymatic degradation by endogenous proteases, which primarily recognize L-amino acids.[1][2] This modification can significantly enhance the in vivo half-life of peptide-based drugs.[2][3] The Boc (tert-butyloxycarbonyl) group on the side-chain ε-amine and the free (as its hydrochloride salt) α-amine provide orthogonal handles for selective chemical modifications. This allows for the construction of complex structures such as branched peptides, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). The C-terminal methyl ester offers temporary protection during solution-phase synthesis, which can be selectively removed when required.[4]

This guide provides an in-depth exploration of the applications of this compound in drug development, complete with detailed protocols and the scientific rationale behind its use.

Core Applications in Therapeutic Design

The unique structural attributes of this compound make it a valuable reagent in several key areas of drug development:

  • Enhancing Peptide Stability: The primary application is the incorporation of a D-lysine residue into a peptide sequence to bolster its stability against proteolytic cleavage.[1][5]

  • Building Blocks for Peptidomimetics: D-amino acids can induce specific secondary structures, such as β-turns, which are critical for mimicking the bioactive conformation of natural peptides.[1] Peptoids, another class of peptidomimetics, can also incorporate lysine-type monomers to modulate their biological properties.[6]

  • Synthesis of Antibody-Drug Conjugate (ADC) Linkers: The ε-amino group of lysine is a common attachment point for drug-linker complexes in ADCs.[7] Using a D-lysine derivative can provide a stable anchor point for the payload.

  • Construction of PROTACs and Molecular Glues: The linker component of a PROTAC is critical for its efficacy. This compound can serve as a foundational piece for building linkers with defined lengths and rigidities.

Application 1: Enhancing Peptide Stability through D-Lysine Incorporation

Scientific Rationale: Native peptides composed of L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic utility. The stereochemistry of the peptide bond adjacent to a D-amino acid residue is not recognized by most proteases, thus preventing cleavage and extending the peptide's circulatory half-life.[2][5] The lysine side chain can be crucial for a peptide's interaction with its target or for maintaining solubility. By incorporating D-lysine, these properties can be retained while significantly improving metabolic stability.[7][8]

Protocol 1: Solution-Phase Synthesis of a Dipeptide with a C-Terminal D-Lysine

This protocol details the synthesis of a simple dipeptide, for example, Boc-L-Ala-D-Lys(Boc)-OMe, using this compound in a solution-phase approach.

Experimental Workflow:

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Activation cluster_2 Step 3: Coupling cluster_3 Step 4: Work-up & Purification A This compound in DCM B Add DIPEA at 0°C A->B C Stir to form free amine H-D-Lys(Boc)-OMe B->C G Combine activated acid and free amine C->G D Boc-L-Ala-OH + HOBt in DCM E Add DCC at 0°C D->E F Activated Boc-L-Ala-OH E->F F->G H Stir overnight at RT G->H I Protected Dipeptide Boc-L-Ala-D-Lys(Boc)-OMe H->I J Filter DCU byproduct I->J K Aqueous wash J->K L Column Chromatography K->L M Pure Protected Dipeptide L->M caption Solution-phase dipeptide synthesis workflow.

Caption: Solution-phase dipeptide synthesis workflow.

Materials and Reagents:

ReagentGrade
This compoundSynthesis Grade
Boc-L-Ala-OHSynthesis Grade
N,N'-Dicyclohexylcarbodiimide (DCC)Synthesis Grade
1-Hydroxybenzotriazole (HOBt)Synthesis Grade
N,N-Diisopropylethylamine (DIPEA)Anhydrous
Dichloromethane (DCM)Anhydrous
Ethyl acetate (EtOAc)ACS Grade
1 M Hydrochloric acid (HCl)ACS Grade
Saturated sodium bicarbonate (NaHCO₃)ACS Grade
Brine (saturated NaCl solution)ACS Grade
Anhydrous magnesium sulfate (MgSO₄)ACS Grade

Step-by-Step Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.05 equivalents) dropwise with stirring to neutralize the hydrochloride salt and generate the free α-amine.[9][10]

    • Stir for 15-20 minutes at 0 °C.

  • Activation of Boc-L-Ala-OH:

    • In a separate flask, dissolve Boc-L-Ala-OH (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM.[9]

    • Cool the solution to 0 °C.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Stir the activation mixture at 0 °C for 30 minutes.

  • Coupling Reaction:

    • Add the neutralized H-D-Lys(Boc)-OMe solution from step 1 to the activated Boc-L-Ala-OH mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the protected dipeptide, Boc-L-Ala-D-Lys(Boc)-OMe.

Application 2: Orthogonal Deprotection for Branched Peptide Synthesis

Scientific Rationale: The orthogonally protected amines of lysine derivatives are essential for creating branched or cyclic peptides.[11][12] For this compound, after incorporation into a peptide chain via its α-amino group, the Boc group on the ε-amino group can be selectively removed under acidic conditions to allow for the growth of a second peptide chain from the side chain. Subsequently, the methyl ester at the C-terminus can be saponified under basic conditions.

Protocol 2: Selective Deprotection of Boc and Methyl Ester Groups

This protocol outlines the sequential deprotection of the Boc group and the methyl ester from a peptide containing a D-Lys(Boc)-OMe residue.

Experimental Workflow:

G cluster_0 Boc Deprotection (Acidic) cluster_1 Saponification (Basic) A Peptide-D-Lys(Boc)-OMe in DCM B Add Trifluoroacetic Acid (TFA) A->B C Stir at RT B->C D Peptide-D-Lys(NH2)-OMe C->D E Peptide-D-Lys(NH2)-OMe in MeOH/H2O D->E Purify and proceed F Add LiOH or NaOH E->F G Stir at RT F->G H Peptide-D-Lys(NH2)-OH G->H caption Orthogonal deprotection workflow.

Caption: Orthogonal deprotection workflow.

Materials and Reagents:

ReagentGrade
Peptide-D-Lys(Boc)-OMeSynthesized
Dichloromethane (DCM)Anhydrous
Trifluoroacetic Acid (TFA)Reagent Grade
Methanol (MeOH)ACS Grade
Lithium Hydroxide (LiOH)ACS Grade
1 M Hydrochloric Acid (HCl)ACS Grade
Diethyl EtherAnhydrous

Step-by-Step Procedure:

Part A: Boc Group Deprotection

  • Dissolve the protected peptide in DCM.

  • Add an equal volume of TFA (for a 50% TFA/DCM solution).[13]

  • Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC or LC-MS.

  • Once complete, concentrate the solution under reduced pressure to remove the solvent and excess TFA.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Collect the solid by filtration or centrifugation and wash with cold diethyl ether to obtain the peptide with a free ε-amino group as a TFA salt.

Part B: Methyl Ester Saponification

  • Dissolve the peptide from Part A in a mixture of MeOH and water.

  • Add an aqueous solution of LiOH or NaOH (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction mixture with 1 M HCl.

  • Purify the final deprotected peptide by reverse-phase HPLC.

Application 3: Building Block for PROTAC Linker Synthesis

Scientific Rationale: PROTACs are heterobifunctional molecules that induce protein degradation by bringing a target protein and an E3 ligase into proximity. The linker connecting the two ligands is not merely a spacer; its length, rigidity, and composition are critical for the formation of a stable and productive ternary complex. This compound can be used to introduce a D-lysine into the linker, which can enhance metabolic stability and provide a key functional handle (the ε-amino group) for further elaboration or attachment to one of the ligands.

Protocol 3: Synthesis of a PROTAC Linker Intermediate

This protocol outlines a plausible synthesis of a PROTAC linker intermediate where this compound is coupled to a functionalized E3 ligase ligand, for example, a carboxylic acid derivative of pomalidomide.

Experimental Workflow:

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Coupling A This compound in DMF B Add DIPEA A->B C Free amine of D-Lys derivative B->C E Combine with free amine C->E D Pomalidomide-COOH + HATU/DIPEA D->E F Stir at RT E->F G PROTAC Intermediate F->G caption PROTAC linker intermediate synthesis.

Caption: PROTAC linker intermediate synthesis.

Materials and Reagents:

ReagentGrade
This compoundSynthesis Grade
Pomalidomide-linker-COOHSynthesized
HATUSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)Anhydrous
Dimethylformamide (DMF)Anhydrous

Step-by-Step Procedure:

  • Neutralization: Dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.1 eq) to generate the free amine in situ.

  • Coupling: In a separate flask, dissolve the pomalidomide-linker-carboxylic acid derivative (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq).[14]

  • Add the neutralized D-lysine solution to the activated pomalidomide derivative.

  • Stir the reaction at room temperature overnight.

  • Purify the resulting PROTAC intermediate by preparative HPLC. This intermediate can then undergo Boc deprotection to reveal the ε-amino group for coupling to a target protein ligand, or saponification of the methyl ester to provide a carboxylic acid handle for further chemistry.

Quality Control and Analytical Characterization

The successful synthesis and purification of peptides and conjugates containing this compound must be confirmed through rigorous analytical methods.

Recommended Analytical Techniques:

TechniquePurpose
UPLC-MS To determine the purity of the final product and confirm its identity by mass-to-charge ratio.[15]
High-Resolution Mass Spectrometry (HRMS) To obtain an accurate mass measurement, confirming the elemental composition.
NMR Spectroscopy (¹H, ¹³C) To confirm the structure of the synthesized molecule and verify the presence of the D-lysine residue and protecting groups.
Amino Acid Analysis (AAA) To determine the amino acid composition and quantify the net peptide content.[15]
Ion Mobility-Mass Spectrometry (IM-MS) An advanced technique to separate and identify peptide epimers (D- vs L-amino acid-containing peptides) and localize the D-amino acid.[16][17]

Conclusion and Future Perspectives

This compound is more than just a protected amino acid; it is a strategic tool that empowers chemists to address fundamental challenges in drug development, namely metabolic instability and the need for complex molecular architectures. Its applications in creating more robust peptide therapeutics, targeted ADCs, and innovative protein degraders are well-established. As the field of drug discovery continues to evolve, the demand for such precisely engineered building blocks will undoubtedly grow, further cementing the role of this compound in the synthesis of next-generation therapeutics.

References

Application Note: Analytical Methods for Monitoring H-D-Lys(Boc)-OMe.HCl Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the synthesis of peptides and development of novel therapeutics, the precise monitoring of chemical reactions is paramount to ensure reaction completion, optimize yields, and maintain the purity of the final product. H-D-Lys(Boc)-OMe.HCl, a protected form of the amino acid lysine, is a critical building block in many synthetic pathways. This application note provides detailed protocols and expert insights into the essential analytical methods for monitoring reactions involving this compound, specifically focusing on peptide coupling and Boc-deprotection steps. The methodologies described herein are designed for researchers, scientists, and drug development professionals to establish robust and reliable in-process controls.

The two primary transformations that this compound undergoes are:

  • Peptide Coupling: The free amine of the D-lysine backbone reacts with an activated carboxylic acid of another amino acid to form a peptide bond.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the side-chain amine is removed, typically under acidic conditions, to allow for further functionalization.

Effective monitoring of these reactions prevents the formation of deletion sequences or other impurities that can complicate purification and compromise the final product's integrity.[1][2]

Core Analytical Techniques

A multi-faceted analytical approach is often the most effective strategy for monitoring these reactions. This typically involves a combination of chromatographic and spectroscopic techniques.

Analytical TechniquePrimary ApplicationInformation Obtained
Thin-Layer Chromatography (TLC) Rapid, qualitative reaction progress monitoring.Presence/absence of starting material, product, and major byproducts.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction completion and purity assessment.Retention time data for reactants and products, quantitative purity determination.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of product identity and detection of intermediates/byproducts.Mass-to-charge ratio (m/z) for molecular weight confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of covalent modifications.Detailed structural information, confirmation of protecting group removal or peptide bond formation.
Thin-Layer Chromatography (TLC): A Rapid First Look

TLC is an invaluable tool for quickly assessing the progress of a reaction at the bench.[3][4][5] Its simplicity and speed make it ideal for determining the approximate point of reaction completion before proceeding with more time-consuming quantitative methods.

Principle of Separation for Lysine Derivatives

The separation of this compound and its reaction products on a TLC plate is based on the principle of differential adsorption.[4] The stationary phase, typically polar silica gel, interacts with the analytes. A less polar mobile phase moves up the plate, carrying the analytes with it. More polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[4]

  • This compound (Starting Material): Moderately polar.

  • Peptide Coupling Product: Generally less polar than the starting amine, will have a higher Rf.

  • Boc-Deprotected Product: The free amine on the side chain makes this product significantly more polar, resulting in a lower Rf than the starting material.[6]

Protocol for TLC Monitoring
  • Plate Preparation: Use silica gel 60 F254 plates. Draw a light pencil line approximately 1 cm from the bottom of the plate to serve as the origin.

  • Spotting:

    • Dissolve a small amount of the starting material (this compound) in a suitable solvent (e.g., methanol) to create a reference spot.

    • At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture. If necessary, quench the reaction in the aliquot (e.g., by adding a buffer).

    • Spot the reference and reaction aliquots onto the origin line using a capillary tube. Keep the spots small and allow them to dry completely.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. A common system for amino acid derivatives is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).[5] Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere.

  • Visualization:

    • Once the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil.

    • Dry the plate thoroughly.

    • Visualize the spots. Since amino acids are often colorless, a staining reagent is required.[4] Spray the plate with a ninhydrin solution and gently heat it.[3][4] Primary amines will appear as purple spots, while secondary amines (like proline) will be yellow.[3]

  • Interpretation: Compare the spots from the reaction mixture to the reference spot.

    • Peptide Coupling: The starting material spot should diminish over time, and a new spot with a higher Rf should appear and intensify.

    • Boc Deprotection: The starting material spot should disappear, and a new, more polar spot (lower Rf) will appear.[6]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis

HPLC is the preferred method for accurate quantitative monitoring of reaction progress and for assessing the purity of the final product.[6] Reverse-phase HPLC is most commonly employed for these types of molecules.

Principle of Separation

In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[6] Less polar compounds have a stronger affinity for the stationary phase and will therefore have longer retention times.

  • This compound: Will have a characteristic retention time.

  • Peptide Coupling Product: Being larger and often less polar, it will typically have a longer retention time than the starting material.

  • Boc-Deprotected Product: The loss of the non-polar Boc group makes the product more polar, resulting in a shorter retention time.[6]

Protocol for HPLC Monitoring
  • Instrumentation and Conditions:

    • HPLC System: A standard system with a UV detector is sufficient.[6]

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.[6]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is common. The TFA acts as an ion-pairing agent to improve peak shape.

    • Detection: UV detection at 210-220 nm is suitable for monitoring the peptide backbone.

  • Sample Preparation:

    • At specified time points, take an aliquot of the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the aliquot with the initial mobile phase composition to a concentration of approximately 1 mg/mL.[6]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run the appropriate gradient method to separate the components.

    • Monitor the disappearance of the starting material peak and the appearance of the product peak.

    • The percentage conversion can be calculated by comparing the peak area of the product to the total area of all relevant peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Time Points Dilute Dilute & Filter Aliquot->Dilute Inject Inject into HPLC Dilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peak Areas Chromatogram->Quantify Integration

Caption: HPLC workflow for reaction monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identification

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it an excellent tool for confirming the identity of reactants, products, and any intermediates or byproducts.[7][8]

Principle of Detection

After separation by LC, the eluent is introduced into the mass spectrometer source (e.g., electrospray ionization - ESI), where molecules are ionized. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight of each component.[7]

Protocol for LC-MS Analysis

The protocol for LC-MS is very similar to that of HPLC, with the addition of the mass spectrometer detector.

  • LC Conditions: The same LC conditions as described for HPLC can often be used. However, it's crucial to use volatile mobile phase additives like formic acid instead of TFA, as TFA can cause ion suppression in the MS source.

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for these compounds.

    • Mass Range: Set the mass analyzer to scan a range that includes the expected m/z values of the starting material and products.

      • This compound: Expected [M+H]⁺ = 261.18

      • Boc-Deprotected Product: Expected [M+H]⁺ = 161.12

      • Peptide Coupling Product: The expected mass will be the sum of the masses of the coupled amino acids minus the mass of water.

  • Data Analysis: Extract the ion chromatograms for the expected m/z values to confirm the presence and elution time of each species.

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
H-D-Lys(Boc)-OMeC₁₂H₂₄N₂O₄260.33261.18
H-D-Lys-OMeC₇H₁₆N₂O₂160.21161.12
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Insights

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of molecules.[9] While not typically used for real-time monitoring of every reaction, it is invaluable for confirming the final product structure and for troubleshooting unexpected results.[9][10]

Principle of NMR

NMR spectroscopy measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing a unique "fingerprint" of the molecule's structure. ¹H NMR is most common for this application.

Key Spectral Features to Monitor
  • Boc Deprotection: The most telling sign of a successful Boc deprotection is the disappearance of the large singlet peak corresponding to the nine equivalent protons of the tert-butyl group, typically found around 1.4 ppm.

  • Peptide Coupling: Formation of a new amide bond can be confirmed by the appearance of a new amide proton (N-H) signal in the region of 7-9 ppm. Additionally, changes in the chemical shifts of the alpha-protons of the coupled amino acids will be observed.

Protocol for ¹H NMR Analysis
  • Sample Preparation:

    • Work up and isolate a sample of the product.

    • Dissolve 5-10 mg of the dried product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Process the data (Fourier transform, phase correction, baseline correction).

  • Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the product.

Reaction_Monitoring_Logic Start Start Reaction TLC TLC Monitoring Start->TLC Periodic Sampling TLC->TLC Reaction Incomplete HPLC Quantitative HPLC TLC->HPLC Reaction Appears Complete HPLC->HPLC Reaction Incomplete Workup Reaction Workup HPLC->Workup Reaction Complete FinalProduct Final Product Workup->FinalProduct LCMS_NMR LC-MS & NMR Confirmation FinalProduct->LCMS_NMR Structural Verification

Caption: Decision workflow for reaction monitoring.

Conclusion

The successful synthesis of peptides and other complex molecules relies on the diligent application of appropriate analytical techniques. For reactions involving this compound, a combination of TLC for rapid qualitative checks, HPLC for robust quantitative analysis, LC-MS for identity confirmation, and NMR for definitive structural elucidation provides a comprehensive and self-validating system. By implementing these detailed protocols, researchers can ensure the integrity of their synthetic processes, leading to higher quality products and more reliable scientific outcomes.

References

Application Note: A Detailed Protocol for the Saponification of H-D-Lys(Boc)-OMe.HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Carboxyl Group Deprotection in Peptide Chemistry

In the intricate field of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The tert-butyloxycarbonyl (Boc) group is a cornerstone for amine protection, prized for its stability under various conditions and its clean, acid-labile removal.[1][2][3] Concurrently, methyl esters serve as robust protecting groups for carboxylic acids. The selective deprotection of the C-terminus methyl ester, while preserving the Nα-Boc and side-chain Boc groups, is a crucial step in solution-phase peptide synthesis, enabling chain elongation or the preparation of C-terminally modified peptides.

This application note provides a comprehensive, field-proven guide to the ester hydrolysis (saponification) of N-ε-Boc-D-lysine methyl ester hydrochloride (H-D-Lys(Boc)-OMe.HCl) to yield N-ε-Boc-D-lysine (H-D-Lys(Boc)-OH). We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide insights into process optimization, troubleshooting, and analytical characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for this fundamental transformation.

Mechanistic Insights: The Saponification Pathway

The hydrolysis of an ester under basic conditions, known as saponification, proceeds via a nucleophilic acyl substitution mechanism.[4] This reaction is effectively irreversible, driven by the final deprotonation of the carboxylic acid product.

The key steps are as follows:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester. This results in the formation of a tetrahedral intermediate.

  • Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.

  • Acid-Base Reaction: The methoxide ion is a strong base and promptly deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This final, irreversible acid-base step drives the reaction to completion.[5]

  • Protonation: A final acidic workup is required to protonate the carboxylate salt and isolate the desired carboxylic acid.

The choice of base is critical. Lithium hydroxide (LiOH) is often preferred for the saponification of amino acid esters due to the ability of the small lithium cation to coordinate with the tetrahedral intermediate, potentially accelerating the reaction and often leading to cleaner conversions with minimal side reactions like racemization.[6][7]

Diagram 1: Mechanism of Ester Saponification

Caption: Nucleophilic acyl substitution mechanism of ester hydrolysis.

Experimental Protocol

This protocol outlines a general procedure for the saponification of this compound. It is crucial to monitor the reaction progress to avoid over-exposure to basic conditions, which could potentially compromise the Boc protecting group, although it is generally stable to the conditions described.[3]

Materials and Equipment
Reagents Grade Supplier (Example)
This compound≥98%Aapptec, Bachem
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS Reagent GradeSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousFisher Scientific
Deionized Water18.2 MΩ·cmMillipore
Hydrochloric Acid (HCl)1 M aqueous solutionVWR
Ethyl Acetate (EtOAc)ACS GradeEMD Millipore
Brine (saturated NaCl solution)Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
pH meter or pH paper
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Procedure

1. Reaction Setup:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a mixture of THF and deionized water (a common ratio is 2:1 to 3:1 v/v, ensuring solubility).[4][6] A typical concentration is 0.1-0.2 M.

  • In a separate container, prepare a 0.5-1.0 M aqueous solution of LiOH·H₂O.

  • Cool the reaction flask to 0 °C using an ice-water bath.

2. Saponification Reaction:

  • Slowly add the LiOH solution (1.5-2.0 eq) to the stirred solution of the amino acid ester at 0 °C. The use of a slight excess of base ensures the reaction goes to completion.[8]

  • Allow the reaction to stir at 0 °C and monitor its progress. The reaction is typically complete within 1-4 hours.

3. Reaction Monitoring:

  • TLC Analysis: Monitor the disappearance of the starting material.

    • Mobile Phase (example): Dichloromethane:Methanol (9:1) or Ethyl Acetate.

    • Visualization: Ninhydrin stain (for the free amine) and/or potassium permanganate stain. The product, having a free carboxylic acid, will have a different Rf value than the starting ester.

  • HPLC Analysis: For more precise monitoring, inject aliquots of the reaction mixture (after quenching with a small amount of acid) into an HPLC system.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).

4. Workup and Isolation:

  • Once the reaction is complete, remove the ice bath.

  • Carefully acidify the reaction mixture to a pH of approximately 3-4 with 1 M HCl.[5] Monitor the pH closely with a pH meter or pH paper. This step protonates the carboxylate to form the desired product and neutralizes any excess LiOH.

  • Reduce the volume of the solution using a rotary evaporator to remove the majority of the THF.

  • Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash with brine (1 x volume).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude H-D-Lys(Boc)-OH.

5. Purification (if necessary):

  • The crude product is often of high purity. However, if impurities are present, purification can be achieved by recrystallization.[9][10]

  • Common solvent systems for recrystallization of Boc-amino acids include ethyl acetate/hexanes or ethanol/water.[9]

Diagram 2: Experimental Workflow for Saponification

Workflow cluster_prep Reaction Setup cluster_reaction Saponification cluster_workup Workup & Isolation cluster_purification Purification A Dissolve this compound in THF/Water B Cool to 0 °C A->B C Add LiOH solution (1.5-2.0 eq) B->C D Stir at 0 °C for 1-4h C->D E Monitor by TLC/HPLC D->E E->D Incomplete F Acidify to pH 3-4 with 1M HCl E->F Complete G Remove THF via Rotary Evaporation F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry (MgSO4) & Concentrate I->J K Recrystallize (if needed) J->K L H-D-Lys(Boc)-OH (Final Product) K->L

Caption: Step-by-step workflow for the hydrolysis of this compound.

Troubleshooting and Process Optimization

Observation Potential Cause Recommended Solution
Incomplete Reaction Insufficient base or reaction time.Increase the equivalents of LiOH to 2.0. Allow the reaction to proceed for a longer duration, while carefully monitoring to avoid side reactions.
Low reaction temperature slowing kinetics.After initial addition at 0 °C, allow the reaction to slowly warm to room temperature.
Product is an oil and difficult to isolate Impurities inhibiting crystallization.Ensure all reagents from the workup (e.g., acid) are thoroughly removed. Attempt trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification. Consider purification by column chromatography if recrystallization fails.[9]
Residual solvent.Dry the product under high vacuum for an extended period.
Low Yield Product partially soluble in the aqueous phase.Increase the number of extractions with ethyl acetate during workup. Ensure the pH is correctly adjusted to 3-4 to maximize the neutrality of the product.
Premature removal of the Boc group.This is unlikely under these mild conditions but could occur with prolonged exposure to base at elevated temperatures. Ensure the reaction is not heated and is quenched once complete.
Evidence of Racemization Excessive exposure to strong base or elevated temperatures.Maintain the reaction temperature at 0 °C. Use LiOH, which is reported to minimize racemization compared to NaOH or KOH in some cases.[11] Analyze the product's optical purity via chiral HPLC.

Analytical Characterization

The successful synthesis of H-D-Lys(Boc)-OH should be confirmed by a suite of analytical techniques.

Analytical Method Expected Result
¹H NMR Disappearance of the methyl ester singlet (typically around 3.7 ppm). The rest of the spectrum should be consistent with the product structure, including peaks for the Boc group (around 1.4 ppm) and the lysine backbone protons.
¹³C NMR Disappearance of the methyl ester carbon signal (around 52 ppm) and appearance of the carboxylic acid carbon signal (around 175-180 ppm).
Mass Spectrometry (ESI-MS) Observation of the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of H-D-Lys(Boc)-OH (C₁₁H₂₂N₂O₄, MW: 246.30).
HPLC A single major peak with a different retention time from the starting material. Purity can be quantified by peak area integration.
FT-IR Appearance of a broad O-H stretch for the carboxylic acid (typically 2500-3300 cm⁻¹) and a C=O stretch around 1710 cm⁻¹.

Conclusion

The saponification of this compound is a fundamental and highly reproducible transformation in synthetic organic and medicinal chemistry. By employing lithium hydroxide in a mixed aqueous-organic solvent system at controlled temperatures, the methyl ester can be efficiently cleaved while preserving the acid-labile Boc protecting group. Careful monitoring of the reaction and a meticulous workup procedure are key to obtaining high yields of the desired N-ε-Boc-D-lysine. The protocols and insights provided in this application note offer a robust framework for researchers to successfully perform this critical deprotection step.

References

Application Notes & Protocols: Strategic Use of H-D-Lys(Boc)-OMe.HCl for the Generation of Diversified Peptide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in peptide chemistry and combinatorial library synthesis.

Abstract

The synthesis of peptide libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of millions of compounds for therapeutic potential. The amino acid H-D-Lys(Boc)-OMe.HCl serves as a versatile and strategic building block in this endeavor. Its unique configuration, featuring a D-stereoisomer for enhanced proteolytic stability, a side-chain amine protected by a tert-butyloxycarbonyl (Boc) group, and a C-terminal methyl ester (OMe), offers multiple avenues for library generation. This guide provides an in-depth exploration of the applications of this compound, detailing its use in both solution-phase library synthesis and as a precursor for solid-phase applications. We present detailed protocols for peptide elongation, strategic diversification of the lysine side chain, and the analytical characterization of the resulting libraries, grounded in established principles of peptide chemistry.

Introduction: The Strategic Advantage of this compound in Library Design

This compound is a derivative of the amino acid lysine, engineered with specific protecting groups to facilitate controlled peptide synthesis. The incorporation of the D-isomer is a deliberate strategy to increase the metabolic stability of the resulting peptides, as D-amino acids are not readily recognized by endogenous proteases. The ε-amino group of the lysine side chain is protected by the acid-labile Boc group. This allows for the selective deprotection of the side chain under specific conditions, creating a reactive handle for subsequent diversification of the peptide library. The C-terminal methyl ester renders the molecule suitable for solution-phase peptide synthesis, where it can be elongated by coupling with N-protected amino acids. Alternatively, the methyl ester can be hydrolyzed (saponified) to yield the free carboxylic acid, enabling its use in standard solid-phase peptide synthesis (SPPS) protocols. This dual applicability makes this compound a highly adaptable tool for library creation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this key building block is essential for its effective use.

PropertyValueSource
Molecular Formula C₁₂H₂₅ClN₂O₄--INVALID-LINK--[1]
Molecular Weight 296.79 g/mol --INVALID-LINK--[1]
Appearance White to off-white powder--INVALID-LINK--[1]
CAS Number 66494-53-9--INVALID-LINK--[1]
Solubility Soluble in organic solvents such as DMF, DCMGeneral knowledge
Storage Store at 2-8°C, desiccatedGeneral laboratory practice

Workflow for Peptide Library Generation

The generation of a peptide library using this compound can be conceptualized in a multi-stage workflow. The following diagram illustrates the two primary pathways: solution-phase synthesis and solid-phase synthesis, both culminating in a diversified peptide library.

Peptide_Library_Workflow cluster_prep Initial Building Block cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis start This compound sol_start Solution-Phase Elongation (e.g., Split-and-Pool) start->sol_start Direct Use sapon Saponification of Methyl Ester start->sapon Precursor for SPPS sol_div Side-Chain Diversification (Post-Synthesis) sol_start->sol_div sol_end Solution-Phase Library sol_div->sol_end spps_attach Attachment to Solid Support sapon->spps_attach spps_elong SPPS Elongation spps_attach->spps_elong spps_div On-Resin Side-Chain Diversification spps_elong->spps_div cleave Cleavage and Deprotection spps_div->cleave spps_end Solid-Phase Derived Library cleave->spps_end Lysine_Modification cluster_reaction Lysine Side-Chain Acylation start Peptide-Resin-Lys(NH-Boc) deprotection TFA/TIS/H₂O intermediate Peptide-Resin-Lys(NH₃⁺) deprotection->intermediate Boc Deprotection neutralization DIPEA activated_lysine Peptide-Resin-Lys(NH₂) neutralization->activated_lysine Neutralization reagent R-COOH + HBTU/DIPEA product Peptide-Resin-Lys(NH-CO-R) reagent->product Acylation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of H-D-Lys(Boc)-OMe.HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of H-D-Lys(Boc)-OMe.HCl. Incomplete coupling reactions can be a significant bottleneck, leading to lower yields and complex purification profiles. This resource provides in-depth, field-proven insights and actionable protocols to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Here we address the most common questions and issues encountered during the coupling of this compound.

Q1: Why is my coupling reaction with this compound resulting in low yields?

A1: Low coupling efficiency with this substrate can stem from several factors. Firstly, the starting material is a hydrochloride salt. The amine group is protonated, rendering it non-nucleophilic and incapable of participating in the coupling reaction.[1][2][3] This salt must be neutralized in situ to generate the free amine. Secondly, steric hindrance can play a role, although less pronounced than with β-branched amino acids, the Boc protecting group on the lysine side-chain can influence the local environment.

Q2: I've added a base to my reaction, but the coupling is still incomplete. What's the next step?

A2: If you've ensured the liberation of the free amine by adding a suitable base and still face incomplete coupling, the issue likely lies with the activation of the carboxylic acid or the reaction conditions. Standard carbodiimide reagents like DCC or EDC might not be sufficiently potent for every context.[4][5] The immediate course of action is to re-evaluate your coupling reagent and consider a "recoupling" or "double coupling" step.[6]

Q3: How can I tell if my coupling reaction is complete without running a full analysis?

A3: A rapid and sensitive qualitative method to monitor the reaction progress on a solid support is the Kaiser test (ninhydrin test).[7][8] This test detects the presence of free primary amines. A positive result (dark blue or purple beads) indicates that unreacted amine groups are still present, signifying an incomplete coupling.[6][7][8] A negative result (yellow or colorless beads) suggests the reaction is complete.[8]

Q4: Can the choice of solvent affect the outcome of the coupling reaction?

A4: Absolutely. The solvent's role is critical for solvating the growing peptide chain and swelling the solid-phase resin.[4][6] Poor solvation can lead to peptide aggregation, which physically blocks the reactive sites and hinders the coupling reaction.[4][9][10] N-methylpyrrolidone (NMP) is often preferred for its superior solvating properties over Dimethylformamide (DMF), especially for longer or more hydrophobic peptides.[4][6]

Q5: What are the risks of increasing the reaction temperature to drive the coupling to completion?

A5: While gentle heating can help overcome the activation energy for a sluggish coupling, it must be approached with caution.[4] The primary risk is an increased rate of racemization, which compromises the stereochemical integrity of the amino acid being coupled.[9][11] This is particularly a concern when using strong bases.[11]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving incomplete coupling of this compound.

Problem: Positive Kaiser Test After Coupling

A positive Kaiser test is the most direct indicator of an incomplete reaction. The following workflow will guide you through the necessary corrective actions.

G start Positive Kaiser Test (Incomplete Coupling) recouple Step 1: Perform Recoupling (Double Coupling) start->recouple kaiser2 Perform Kaiser Test Again recouple->kaiser2 stronger_reagent Step 2: Enhance Activation - Switch to a more potent coupling reagent (e.g., HATU, HCTU, PyBOP). - Increase reagent equivalents. kaiser2->stronger_reagent Positive proceed Proceed with Synthesis (Next Deprotection Step) kaiser2->proceed Negative conditions Step 3: Optimize Reaction Conditions - Extend reaction time (e.g., 2-4 hours or overnight). - Switch to a better solvent (e.g., NMP). - Consider microwave-assisted synthesis. stronger_reagent->conditions capping Step 4: Cap Unreacted Amines - Acetylate remaining free amines to prevent deletion sequences. conditions->capping capping->proceed

Caption: Troubleshooting workflow for incomplete coupling.

Root Cause Analysis & Solutions
Potential Cause Explanation Recommended Solution(s)
Protonated Amine (HCl Salt) The starting material, this compound, has its α-amino group protonated, making it non-nucleophilic.Add 1.0-1.2 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to the reaction mixture to neutralize the HCl and liberate the free amine.[1][2][12]
Inadequate Carboxylic Acid Activation Standard carbodiimide reagents (DCC, DIC, EDC) may be too slow or inefficient, especially if steric hindrance is a factor.[4][5]Switch to a more potent onium-salt-based coupling reagent. Uronium/Aminium salts like HATU, HBTU, or HCTU are highly effective.[4][10][11][13] Phosphonium salts like PyBOP are also excellent alternatives.[4][10][13]
Steric Hindrance The Boc protecting group on the lysine side chain can create some steric bulk, slowing down the reaction rate.Extend the coupling reaction time, for instance, from 1-2 hours to overnight.[4] Consider a double coupling protocol where the coupling step is repeated with fresh reagents.[6][14]
Peptide Aggregation The growing peptide chain, particularly if hydrophobic, can aggregate on the solid support, blocking access to the N-terminal amine.[4][9][10]Switch the reaction solvent from DMF to NMP, or use a mixture of solvents like DCM/DMF/NMP (1:1:1).[4] Microwave-assisted peptide synthesis can also be highly effective at disrupting aggregation and driving difficult couplings to completion.[4]
Suboptimal Reagent Concentration Insufficient concentration of the amino acid or coupling reagents can lead to a slow reaction rate.Use a 3-5 fold excess of the protected amino acid and coupling reagents relative to the resin loading capacity.[8]

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key troubleshooting procedures.

Protocol 1: Standard Coupling using HATU

This protocol is recommended as a first-line approach for robust coupling.

  • Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in DMF for 30-60 minutes.

  • Neutralization (if applicable for the resin-bound peptide): If the N-terminal amine is a salt (e.g., from TFA deprotection), neutralize with a 5% DIPEA solution in DMF for 5-10 minutes, followed by thorough washing with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and an additive like HOAt (4 equivalents) in DMF.

  • Base Addition: Add DIPEA (8 equivalents) to the activation mixture. This serves to both neutralize the this compound and facilitate the activation.[4] Allow this pre-activation to proceed for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the prepared resin. Agitate the reaction vessel for 45-60 minutes at room temperature.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Confirmation: Perform the Kaiser test (Protocol 2) to confirm the completion of the reaction. If the test is positive, consider a second coupling by repeating steps 3-6.

Protocol 2: Kaiser Test for Free Primary Amines

This qualitative test is essential for monitoring coupling completion.[7]

  • Sample Preparation: Transfer a small sample of resin beads (approximately 1-2 mg) to a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

    • Reagent A: 2.5 g ninhydrin in 50 mL ethanol.

    • Reagent B: 25 g phenol in 50 mL ethanol, with 1 ml of 0.001 M KCN aqueous solution and 0.5 ml of pyridine.

    • Reagent C: Pyridine.

  • Heating: Heat the test tube at 110-120°C for 3-5 minutes.[7][8]

  • Observation & Interpretation:

    • Negative (Complete Coupling): The beads and solution are yellow or colorless.[8]

    • Positive (Incomplete Coupling): The beads and/or solution turn a dark blue or purple color.[6][7][8]

Protocol 3: Capping of Unreacted Amines

If incomplete coupling cannot be resolved, capping prevents the formation of deletion peptide sequences.

  • Washing: After the final coupling attempt and washing with DMF, wash the resin with DCM.

  • Capping Solution: Prepare a capping solution, typically a mixture of acetic anhydride and a base (like DIPEA or pyridine) in DMF or DCM. A common mixture is Acetic Anhydride/DIPEA/DMF (e.g., 0.5:0.5:4 v/v/v).

  • Reaction: Add the capping solution to the resin and agitate for 20-30 minutes at room temperature.

  • Washing: Thoroughly wash the resin with DMF, followed by DCM, to remove all capping reagents and byproducts.

  • Confirmation: A subsequent Kaiser test should be negative, confirming the successful acetylation of all previously free amines.

Visualization of Key Processes

The following diagrams illustrate the chemical logic behind the troubleshooting steps.

G cluster_0 Initial State cluster_1 Neutralization cluster_2 Coupling Lys_HCl This compound (Protonated Amine, R-NH3+) Lys_Free Free Amine (Nucleophilic, R-NH2) Lys_HCl->Lys_Free + Base Base DIPEA (Non-nucleophilic Base) Base->Lys_Free Coupled_Peptide Coupled Product Lys_Free->Coupled_Peptide Peptide Peptide-Resin (Activated Carboxyl Group) Peptide->Coupled_Peptide + Free Amine

Caption: Role of base in liberating the reactive amine.

References

Technical Support Center: Preventing Side Reactions During Boc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the tert-butoxycarbonyl (Boc) protecting group. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting guides and FAQs to address specific issues encountered in the lab. Our goal is to empower you with the knowledge to anticipate and prevent common side reactions, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of side reactions during acid-catalyzed Boc deprotection?

A1: The primary culprit is the reactive tert-butyl cation (t-Bu⁺) that is generated upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can indiscriminately alkylate any nucleophilic sites within your target molecule, leading to a variety of undesired byproducts.[1][2] A common indicator of this side reaction is the observation of a mass increase of +56 Da in your product analysis.[3]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Residues with nucleophilic side chains are particularly vulnerable to tert-butylation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.[1][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][4] This reaction can sometimes be reversed by heating the purified peptide in a dilute acidic solution like 5% aqueous acetic acid.[3][5]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation, forming an S-tert-butylated residue.[1][4]

  • Tyrosine (Tyr): The activated phenolic ring can undergo Friedel-Crafts alkylation.[1][4]

Q3: What are "scavengers" and how do they prevent these side reactions?

A3: Scavengers are nucleophilic compounds intentionally added to the deprotection reaction mixture.[1] Their function is to trap the reactive tert-butyl cation at a much faster rate than the sensitive residues on your substrate, thereby preventing unwanted side reactions.[1][2]

Q4: Can Boc deprotection be incomplete, and what are the signs?

A4: Yes, incomplete deprotection can occur. This is often due to insufficient acid concentration, inadequate reaction time, or steric hindrance around the Boc-protected amine.[3] Analytically, this will be evident in techniques like HPLC or TLC, where you will see the continued presence of the starting material.[6] For peptides, mass spectrometry will show the expected mass plus the mass of the Boc group.

Q5: Beyond tert-butylation, are there other side reactions to be aware of?

A5: Yes, depending on the peptide sequence and reaction conditions, other side reactions can occur. For instance, N-terminal glutamine can cyclize to form pyroglutamate, and aspartic acid residues can lead to aspartimide formation.[7] Additionally, oxidation of sensitive residues like methionine can be a concern.[8][9]

Visualizing the Mechanism: Boc Deprotection and Scavenging

To better understand the process, let's visualize the key chemical events.

Boc_Deprotection cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction Pathway cluster_scavenging Scavenger Intervention Boc-NH-R Boc-Protected Amine HOOC-NH-R Carbamic Acid Intermediate Boc-NH-R->HOOC-NH-R Protonation & Cleavage tBu+ tert-Butyl Cation Boc-NH-R->tBu+ Generates H+ Acid (TFA) H2N-R Deprotected Amine HOOC-NH-R->H2N-R Decarboxylation CO2 CO₂ Isobutene Isobutene tBu+->Isobutene Deprotonation Nucleophile Sensitive Residue (e.g., Trp, Met) tBu+->Nucleophile Electrophilic Attack tBu+->Nucleophile Scavenger Scavenger (e.g., TIS, EDT) tBu+->Scavenger Trapping tBu+->Scavenger Alkylated_Product Alkylated Side Product (+56 Da) Nucleophile->Alkylated_Product Trapped_tBu Trapped Cation Scavenger->Trapped_tBu

Caption: Boc deprotection mechanism, side reaction pathway, and scavenger intervention.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering likely causes and actionable solutions.

Issue 1: My LC-MS analysis shows a significant peak with a mass of +56 Da compared to my expected product.
  • Likely Cause: This is a classic sign of tert-butylation.[3] A reactive tert-butyl cation has alkylated a nucleophilic residue on your molecule.

  • Solution: Implement a Scavenger Strategy. The choice of scavenger is critical and depends on the sensitive residues present in your peptide or molecule.[3]

    Sensitive ResidueRecommended Scavenger(s)Rationale
    Tryptophan (Trp) Triethylsilane (TES), Triisopropylsilane (TIS), AnisoleThese effectively trap the tert-butyl cation, preventing alkylation of the indole ring.[3]
    Methionine (Met) Thioanisole, Dimethyl sulfide (DMS)Thioanisole prevents S-alkylation. DMS can help prevent oxidation.[3]
    Cysteine (Cys) Ethanedithiol (EDT)Protects the highly nucleophilic free thiol group.[3]
    Tyrosine (Tyr) Anisole, Phenol, p-cresolThese scavengers compete with the tyrosine phenolic ring for the electrophilic t-Bu⁺.[3][10][11]
  • Pro Tip: For complex molecules or peptides with multiple sensitive residues, a scavenger "cocktail" is often more effective. A widely used general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[3] For particularly challenging sequences, Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[3][12]

Issue 2: The Boc deprotection is incomplete, even after an extended reaction time.
  • Likely Cause 1: Insufficient Acid Strength or Concentration. The reaction may not be driven to completion if the acid is not strong enough or is too dilute.[3]

    • Solution: Ensure you are using a sufficient excess of acid. For many substrates, neat TFA or a high concentration (e.g., 50-95%) in a solvent like dichloromethane (DCM) is required.[3][13]

  • Likely Cause 2: Steric Hindrance. If the Boc-protected amine is in a sterically crowded environment, deprotection can be sluggish.[3]

    • Solution: More forcing conditions may be necessary. This could involve increasing the reaction time, gently elevating the temperature (while carefully monitoring for side reactions), or using a stronger acid system. It is crucial to use an effective scavenger cocktail under these more aggressive conditions.[3]

Issue 3: I'm working with a methionine-containing peptide and observe both +16 Da (oxidation) and +56 Da (alkylation) impurities.
  • Likely Cause: Methionine's thioether is susceptible to both oxidation to the sulfoxide (Met(O)) and S-alkylation during acid treatment.[5][8][9]

  • Solution: Use a Specialized Cleavage Cocktail. A combination of scavengers and reducing agents is needed.

    • To Prevent Alkylation: Thioanisole is highly effective.[3]

    • To Prevent/Reverse Oxidation: The addition of dimethyl sulfide (DMS) can help prevent oxidation.[3] Some protocols also include reagents like ammonium iodide to reduce any Met(O) that has already formed.[8][9] A recently developed cocktail, TFA/Anisole/TMSCl/Me₂S containing PPh₃ , has shown great promise in completely eradicating Met(O) formation.[5][8]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with a Scavenger Cocktail

This protocol is suitable for most peptides and molecules containing acid-sensitive residues like Trp, Met, or Cys.

  • Preparation: Dissolve the Boc-protected substrate in a suitable solvent such as dichloromethane (DCM).

  • Cocktail Addition: Prepare the cleavage cocktail. For a general-purpose solution, mix Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 volume ratio. Add the freshly prepared cocktail to the substrate solution.

  • Reaction: Stir the reaction mixture at room temperature. The typical reaction time is 1-2 hours.

  • Monitoring: Monitor the reaction progress using an appropriate analytical method like TLC (staining with ninhydrin can visualize the newly formed free amine) or LC-MS.[6][14]

  • Work-up: Once the reaction is complete, concentrate the solution under reduced pressure. To remove residual TFA, co-evaporation with a solvent like toluene can be effective.[2] The crude product is often precipitated by adding the concentrated solution to cold diethyl ether. The precipitate can then be collected by centrifugation, washed with cold ether, and dried.[2]

Caption: Workflow for a standard Boc deprotection protocol with scavengers.

Protocol 2: Reversal of Methionine S-alkylation

This protocol can be used to salvage a purified peptide where S-alkylation of a methionine residue has occurred.[3]

  • Dissolution: Dissolve the purified peptide containing the S-tert-butylated methionine in 5% aqueous acetic acid.

  • Incubation: Heat the solution at 40°C for 24 hours.

  • Monitoring: Monitor the removal of the t-butyl group by LC-MS.

  • Isolation: Once the reaction is complete, lyophilize the solution to recover the final peptide.

Final Recommendations

The key to successful Boc deprotection lies in understanding the potential side reactions and proactively selecting the appropriate conditions and scavengers.

  • Always Analyze Your Substrate: Before starting, identify all nucleophilic residues that could be susceptible to alkylation.

  • Use Scavengers Liberally: It is almost always a good practice to include scavengers in your deprotection mixture, especially when working with complex molecules.

  • Optimize Reaction Conditions: Start with milder conditions and increase the strength of the acid or reaction time only if necessary.

  • Monitor Your Reaction: Use analytical techniques like TLC or LC-MS to track the disappearance of starting material and the appearance of your product and any byproducts.

By applying these principles and using the detailed guides provided, you can significantly improve the outcome of your Boc deprotection experiments, leading to higher purity and yield of your target compounds.

References

Technical Support Center: Optimizing Peptide Synthesis with D-Lysine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the yield and purity of peptides containing D-lysine. As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the underlying scientific principles to empower your experimental decisions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the inclusion of D-lysine in peptide synthesis.

Q1: Why is incorporating D-lysine into my peptide sequence leading to lower yields compared to its L-lysine counterpart?

A1: The incorporation of D-amino acids, including D-lysine, into a growing peptide chain during solid-phase peptide synthesis (SPPS) can present unique challenges that contribute to lower yields. The primary reason is often steric hindrance. The D-configuration of the amino acid can create a less favorable orientation for the incoming activated amino acid to react with the N-terminal amine of the peptide-resin, slowing down the coupling reaction. This can lead to incomplete coupling and the accumulation of deletion sequences, ultimately reducing the overall yield of the desired full-length peptide.[1][2] Additionally, the altered stereochemistry can influence the secondary structure of the growing peptide on the resin, potentially leading to aggregation and reduced accessibility of the reactive sites.[3][4]

Q2: What are the most common side reactions I should be aware of when synthesizing peptides with D-lysine?

A2: The most critical side reaction to monitor is racemization, which is the conversion of the D-lysine to its L-enantiomer.[5][6][7] This can occur during the activation step of the carboxyl group of the amino acid. While racemization is a concern for all amino acids in peptide synthesis, the specific conditions used to couple a sterically hindered residue like D-lysine (e.g., extended coupling times or higher temperatures) can sometimes increase this risk. Other common side reactions in SPPS, such as diketopiperazine formation (especially if D-lysine is at the N-terminus) and aspartimide formation (if an aspartic acid residue is nearby), can also occur and may be exacerbated by the challenging coupling conditions.[3][8]

Q3: How does the choice of protecting group for the D-lysine side chain impact the synthesis?

A3: The choice of protecting group for the ε-amino group of the D-lysine side chain is crucial for a successful synthesis. The most commonly used protecting group is the tert-butyloxycarbonyl (Boc) group, as seen in Fmoc-D-Lys(Boc)-OH.[2][9][10] The Boc group is stable under the basic conditions used for Fmoc-group removal from the α-amino group but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[10] This orthogonality is essential to prevent unwanted side reactions at the lysine side chain during peptide elongation.[2][9] The bulky nature of the Boc group can contribute to steric hindrance during coupling, but its reliable protection and cleavage properties make it the standard choice for most applications.[2]

Q4: Are there special considerations for the purification of peptides containing D-lysine?

A4: Yes, the purification of peptides containing D-lysine requires careful optimization. The primary challenge is the potential presence of diastereomers, which are peptides with the same sequence but differing in the stereochemistry at one or more amino acid residues.[11][12] These diastereomers can be difficult to separate from the desired peptide using standard reversed-phase high-performance liquid chromatography (RP-HPLC) because they often have very similar physicochemical properties.[13] Therefore, it is often necessary to use high-resolution analytical HPLC to detect these impurities and to optimize the purification gradient and mobile phase to achieve baseline separation.[14] In some cases, alternative chromatographic techniques or chiral columns may be required for complete separation.[15]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Guide 1: Low Coupling Efficiency and Yield

Problem: You observe a low yield of your D-lysine-containing peptide, and you suspect incomplete coupling of the Fmoc-D-Lys(Boc)-OH.

Causality: The D-configuration of lysine can create steric hindrance, making it difficult for the activated carboxyl group to access the N-terminal amine of the growing peptide chain on the solid support. This leads to a slower reaction rate and incomplete coupling, resulting in deletion sequences and a lower overall yield.

Troubleshooting Workflow:

G start Low Yield of D-Lysine Peptide check_coupling Assess Coupling Efficiency (e.g., Kaiser Test) start->check_coupling optimize_reagents Optimize Coupling Reagents check_coupling->optimize_reagents Incomplete success Improved Yield check_coupling->success Complete extend_time Extend Coupling Time optimize_reagents->extend_time double_couple Perform Double Coupling extend_time->double_couple increase_equivalents Increase Reagent Equivalents double_couple->increase_equivalents change_solvent Change Solvent System increase_equivalents->change_solvent change_solvent->success

Caption: Troubleshooting workflow for low D-lysine peptide yield.

Step-by-Step Protocol for Optimizing D-Lysine Coupling:
  • Assess Coupling Completion: After the coupling step for Fmoc-D-Lys(Boc)-OH, perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines. A positive result indicates incomplete coupling.

  • Optimize Coupling Reagents: If using a standard carbodiimide-based coupling reagent like DIC/HOBt, consider switching to a more potent uronium/aminium salt-based reagent.[16]

    Coupling ReagentActivation TimeKey Advantages
    DIC/HOBt 5-10 minutesCost-effective, standard reagent.
    HBTU/DIPEA 1-2 minutesHigher activation efficiency, good for standard couplings.
    HATU/DIPEA 1-2 minutesHighly efficient, particularly for sterically hindered amino acids.
    HCTU/DIPEA 1-2 minutesSimilar to HATU, often with better solubility.
  • Extend Coupling Time: For D-lysine residues, extending the standard coupling time from 1-2 hours to 2-4 hours, or even overnight, can significantly improve the reaction completeness.[16] Monitor the reaction progress with the Kaiser test.

  • Perform Double Coupling: If a single coupling is insufficient, a double coupling strategy is highly effective. After the initial coupling reaction, wash the resin and then repeat the coupling step with a fresh solution of activated Fmoc-D-Lys(Boc)-OH.[16]

  • Increase Reagent Equivalents: Increasing the equivalents of the amino acid and coupling reagents from the standard 3-5 equivalents to 5-7 equivalents can help drive the reaction to completion.

  • Consider Solvent Effects: If peptide aggregation is suspected, which can be more prevalent in hydrophobic sequences, consider switching the solvent from DMF to N-methyl-2-pyrrolidone (NMP) or adding a chaotropic salt to disrupt secondary structures.[3]

Guide 2: Managing Side Reactions

Problem: You have identified impurities in your crude peptide that correspond to racemization or other side products.

Causality: The activation of the amino acid carboxyl group, a prerequisite for peptide bond formation, can also lead to the formation of an oxazolone intermediate. This intermediate is susceptible to racemization, where the stereochemistry of the α-carbon is inverted.[17]

Mitigation Strategies:

Protocol for Minimizing Racemization:
  • Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) during the coupling step can significantly suppress racemization by minimizing the lifetime of the reactive oxazolone intermediate.[3][7]

  • Control Temperature: Whenever possible, perform coupling reactions at room temperature. Elevated temperatures, while sometimes used to overcome steric hindrance, can increase the rate of racemization.

  • Choose the Right Coupling Reagent: Carbodiimide-based reagents are more prone to causing racemization than uronium/aminium-based reagents, especially in the absence of an additive.[7]

Diagram of Racemization Mechanism and Suppression:

G cluster_0 Racemization Pathway cluster_1 Suppression Pathway Activated D-Lys Activated D-Lys Oxazolone Intermediate Oxazolone Intermediate Activated D-Lys->Oxazolone Intermediate -H+ HOBt/HOAt Ester HOBt/HOAt Ester Activated D-Lys->HOBt/HOAt Ester +HOBt/HOAt Racemized Intermediate Racemized Intermediate Oxazolone Intermediate->Racemized Intermediate Tautomerization L-Lys Incorporation L-Lys Incorporation Racemized Intermediate->L-Lys Incorporation +H+ Desired Peptide Bond Desired Peptide Bond HOBt/HOAt Ester->Desired Peptide Bond Coupling

Caption: Mechanism of racemization and its suppression by additives.

Guide 3: Purification and Analysis Challenges

Problem: You are having difficulty separating your target D-lysine peptide from closely eluting impurities during RP-HPLC purification.

Causality: The presence of diastereomers, which have very similar hydrophobicities, can lead to co-elution with the main product peak in RP-HPLC.[11][12] Incomplete coupling can also result in deletion sequences that are only slightly more hydrophilic than the target peptide, making them difficult to resolve.

Optimized RP-HPLC Protocol:
  • High-Resolution Analysis: Before preparative purification, perform an analytical RP-HPLC run on a high-resolution column (e.g., a C18 column with a smaller particle size) to accurately assess the purity of your crude peptide and identify any closely eluting impurities.

  • Shallow Gradient: For preparative HPLC, use a shallow acetonitrile gradient to increase the separation between your target peptide and any diastereomeric or deletion sequence impurities. A gradient of 0.5-1% B/minute is a good starting point, where mobile phase A is typically 0.1% TFA in water and mobile phase B is 0.1% TFA in acetonitrile.[14][]

  • Optimize Mobile Phase: While TFA is the most common ion-pairing agent, for particularly difficult separations, you can explore other mobile phase additives like phosphoric acid or different ion-pairing agents.[]

  • Consider Alternative Chromatography: If RP-HPLC is insufficient, consider orthogonal purification methods such as ion-exchange chromatography, which separates peptides based on charge rather than hydrophobicity.[19][20]

III. References

  • Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.

  • E-Vámos, J. & Kökösi, J. (n.d.). Peptide Diastereomers, Separation of. ResearchGate.

  • Gaus, K., et al. (1998). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. American Chemical Society.

  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis.

  • E-Vámos, J. & Kökösi, J. (n.d.). Separation of Peptide Diastereomers. OUCI.

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

  • Ismail, M. H., et al. (2022). Epimerisation in Peptide Synthesis. MDPI.

  • Watanabe, T., et al. (2022). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. MDPI.

  • Peptides.co. (n.d.). D-Amino Acid Peptides: Challenges in Solid-Phase Synthesis.

  • Greco, G., et al. (2020). Boosting basic-peptide separation through dynamic electrostatic-repulsion reversed-phase (d-ERRP) liquid chromatography.

  • Singh, Y. & Srivastava, V. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.

  • Chen, Y., et al. (2010). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC - NIH.

  • ResearchGate. (2025). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide.

  • ChemPep Inc. (n.d.). Fmoc-Lys(Boc)-OH.

  • Singh, Y. & Srivastava, V. (2018). Side reactions in peptide synthesis: An overview. ResearchGate.

  • Ilisz, I., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.

  • Brender, J. R., et al. (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. MDPI.

  • Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase.

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification.

  • BenchChem. (2025). Troubleshooting poor coupling efficiency of Fmoc-D-Bpa-OH.

  • Brender, J. R., et al. (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. PubMed Central.

  • ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis.

  • BOC Sciences. (n.d.). FAQ Peptide Purification.

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.

  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?

  • Fmoc-AminoAcids.com. (n.d.). Understanding the Chemistry of Fmoc-D-Lys(Boc)-OH in Synthesis.

  • Suresh, C. G., et al. (1986). X-ray studies on crystalline complexes involving amino acids and peptides. XV. Crystal structures of L-lysine D-glutamate and L-lysine D-aspartate monohydrate and the effect of chirality on molecular aggregation. PubMed.

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.

  • ResearchGate. (2014). Can anyone suggest how to improve peptide yield by solid phase method, whenever I am synthesizing peptide, I am getting around 60% yield. Why?

  • Bio-Works. (2023). How to improve process efficiency and economy in peptide production.

  • Zhang, C., et al. (2018). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PMC - NIH.

  • Jad, Y. E., et al. (2017). CHAPTER 18:Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Semantic Scholar.

  • Brender, J. R., et al. (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. ResearchGate.

  • Toudou, K., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. PMC - PubMed Central.

  • Zhang, C., et al. (2017). Selective lysine modification of native peptides via aza-Michael addition. RSC Publishing.

  • Chen, Y.-C., et al. (2022). Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. Semantic Scholar.

  • Ortiz, G., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. NIH.

References

Technical Support Center: Purification Strategies for Peptides Containing H-D-Lys(Boc)-OMe.HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of synthetic peptides incorporating the protected amino acid H-D-Lys(Boc)-OMe.HCl. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying peptides containing this specific building block. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate the complexities of your purification workflow.

Introduction: Understanding the Molecule's Impact on Purification

The presence of this compound in a peptide sequence introduces a unique combination of chemical properties that directly influence its behavior during purification. A successful strategy requires a clear understanding of each component:

  • H-D-Lys: The D-stereoisomer of lysine can sometimes alter peptide conformation compared to its L-counterpart, potentially affecting chromatographic interactions. However, its primary impact is on biological activity rather than standard purification.

  • -Lys(Boc)-: The tert-butyloxycarbonyl (Boc) protecting group on the lysine side-chain significantly increases the peptide's hydrophobicity. This is often the most dominant factor influencing retention in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] The Boc group is also acid-labile and must be handled under appropriate pH conditions to prevent premature deprotection.

  • -OMe.HCl: The C-terminal methyl ester (OMe) neutralizes the negative charge of the C-terminal carboxylate, making the peptide more hydrophobic. It is generally stable under the acidic conditions of standard RP-HPLC but can be susceptible to hydrolysis at basic pH.[2][3] The hydrochloride (HCl) salt indicates the peptide is cationic. The chloride counter-ion can be exchanged for other counter-ions, such as trifluoroacetate (TFA-), during purification, which can affect retention and selectivity.[4][5][6]

This guide will address the practical challenges arising from these properties and provide robust solutions for achieving high-purity peptides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of peptides containing this compound.

Q1: What is the recommended primary purification technique for my this compound containing peptide?

A1: The industry-standard and most effective initial method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[7][] This technique separates the target peptide from impurities based on hydrophobicity. Given that the Boc group and the methyl ester significantly increase the peptide's hydrophobicity, RP-HPLC provides excellent resolving power.

Q2: Which stationary phase (column) should I start with for RP-HPLC?

A2: A C18-modified silica column is the most common and versatile choice for peptide purification.[7] For larger peptides (typically >30 amino acids) or very hydrophobic sequences, a C8 or C4 phase might provide better peak shape and recovery. It is crucial to use a column with a pore size appropriate for peptides (e.g., 120 Å or 300 Å) to ensure proper interaction with the stationary phase.

Q3: What are the standard mobile phases for purifying my peptide?

A3: A typical mobile phase system consists of:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).

TFA acts as an ion-pairing agent, masking the charges on basic residues and improving peak shape and resolution.[][9]

Q4: Will the C-terminal methyl ester be stable during standard RP-HPLC purification?

A4: Yes, the methyl ester is generally stable under the standard acidic conditions (pH ~2) of a Water/ACN/TFA mobile phase system.[10] However, you should avoid exposing the peptide to basic conditions (pH > 8) for extended periods, as this can lead to hydrolysis of the ester back to a carboxylic acid.[2][3]

Q5: My peptide is provided as an HCl salt. How does this affect purification?

A5: The initial HCl salt form means your peptide has chloride as a counter-ion. During RP-HPLC with a TFA-containing mobile phase, the chloride ions will be exchanged for trifluoroacetate ions. This is a standard process and generally improves chromatography by forming a more hydrophobic ion pair, which can increase retention time and improve peak sharpness.[4][6]

Q6: My peptide has poor solubility in the initial mobile phase (low % ACN). What can I do?

A6: Poor solubility is a common issue with hydrophobic, Boc-protected peptides. Here are some strategies:

  • Dissolve the crude peptide in a stronger solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) first, then dilute it with Mobile Phase A to the lowest possible organic concentration that maintains solubility.

  • For basic peptides, dissolving in a small amount of acidic solution (like 1-5% acetic acid) can help before dilution.[]

  • Inject the sample in a higher initial percentage of Mobile Phase B, but be aware this may cause some loss of resolution for early-eluting impurities.

Part 2: Troubleshooting Guide for Complex Purifications

This section provides a structured approach to solving more challenging purification problems.

Issue 1: Poor Resolution and Co-eluting Impurities

Scenario: Your analytical HPLC shows that your target peptide peak is not well-separated from one or more impurities, making it difficult to collect pure fractions.

Causality Analysis: Co-elution in RP-HPLC occurs when the target peptide and an impurity have very similar hydrophobicities. Common co-eluting species include:

  • Deletion sequences: Peptides missing one amino acid.

  • Diastereomers: If any racemization occurred during synthesis.

  • Oxidized or modified peptides: Especially those containing methionine or cysteine.

  • Partially deprotected peptides: Impurities where other protecting groups have been unintentionally removed.

Troubleshooting Workflow:

G cluster_0 Primary Strategy: Optimize RP-HPLC cluster_1 Secondary Strategy: Orthogonal Purification start Poor Resolution in RP-HPLC opt_grad 1. Modify Gradient start->opt_grad Initial Step opt_tfa 2. Change Ion-Pairing Agent opt_grad->opt_tfa If resolution is still poor result High-Purity Peptide opt_grad->result If successful opt_ph 3. Alter Mobile Phase pH opt_tfa->opt_ph For peptides with different charge states opt_tfa->result If successful iec 4. Implement Ion-Exchange Chromatography (IEX) opt_ph->iec If RP-HPLC is insufficient opt_ph->result If successful iec->result

Caption: Troubleshooting workflow for poor resolution.

Detailed Protocols:

  • Modify the Gradient:

    • Protocol: Run a shallow gradient around the elution point of your target peptide. For example, if your peptide elutes at 45% ACN in a broad 5-95% gradient, try a new gradient of 35-55% ACN over a longer period (e.g., 40 minutes instead of 20).

    • Rationale: A shallower gradient increases the separation window between compounds with similar hydrophobicities, improving resolution.[11]

  • Change the Ion-Pairing Agent:

    • Protocol: Replace 0.1% TFA with 0.1% formic acid (FA) or a phosphate buffer system.

    • Rationale: Different ion-pairing reagents alter the selectivity of the separation. TFA is a strong ion-pairing agent, while formic acid is weaker. This change can shift the relative retention times of your peptide and impurities, potentially resolving them.[6]

  • Alter Mobile Phase pH:

    • Protocol: Switch to a high-pH mobile phase system, such as using ammonium bicarbonate or ammonium hydroxide to adjust the pH to ~10. This requires a pH-stable column (e.g., a hybrid or polymer-based stationary phase).

    • Rationale: Changing the pH alters the ionization state of acidic and basic residues (like the N-terminus and any Asp, Glu, His, or Arg). This can dramatically change the peptide's overall hydrophobicity and its interaction with the stationary phase, leading to different elution orders.[11]

  • Implement Orthogonal Purification (Ion-Exchange Chromatography):

    • Protocol: Use Strong Cation-Exchange (SCX) chromatography as a first purification step. The peptide is loaded in a low-salt buffer and eluted with an increasing salt gradient. Fractions containing the target peptide are then pooled and further purified by RP-HPLC.

    • Rationale: IEX separates molecules based on charge, while RP-HPLC separates based on hydrophobicity. This two-dimensional approach is highly effective at removing impurities that are difficult to resolve by RP-HPLC alone.[12] Since the this compound peptide is cationic, it will bind well to an SCX column.

Issue 2: Peak Tailing or Broadening

Scenario: The peak for your target peptide is broad, asymmetric (tailing), or split, leading to low-purity fractions and poor recovery.

Causality Analysis:

  • Column Overload: Injecting too much crude material onto the column.

  • Secondary Interactions: Unwanted ionic interactions between the peptide and free silanol groups on the silica-based stationary phase.

  • Peptide Aggregation: Hydrophobic peptides can aggregate on the column, leading to broad peaks.

  • Conformational Isomers: Some peptides can exist in different slowly interconverting shapes on the chromatography timescale (e.g., cis/trans isomerization around proline).

  • Chemical Instability: On-column degradation, such as partial deprotection of the Boc group.

Troubleshooting Solutions:

ProblemPotential CauseRecommended SolutionRationale
Broad, Tailing Peak Secondary interactions with silicaIncrease TFA concentration to 0.15% or add a small amount of a chaotropic agent like guanidine hydrochloride to the mobile phase.Higher ion-pairing agent concentration more effectively masks silanol groups. Chaotropic agents disrupt non-specific interactions.
Broad, Symmetrical Peak Column overloadReduce the amount of crude peptide injected. Perform multiple smaller injections instead of one large one.Overloading the column saturates the stationary phase, leading to band broadening.[13]
Broad or Split Peak Peptide aggregation or slow conformational changeIncrease column temperature to 40-60°C. Add organic modifiers like isopropanol to the mobile phase.Higher temperatures can improve peak shape by reducing viscosity, disrupting aggregation, and accelerating conformational interconversion.[14]
Fronting Peak with a Tailing Shoulder Partial Boc deprotection on columnEnsure the mobile phase is sufficiently acidic (pH < 2.5). Avoid old or degraded TFA.The Boc group is acid-labile. If the pH is not low enough, slow cleavage can occur, creating a deprotected, more hydrophilic version of the peptide that elutes earlier.
Irreproducible Peak Shape C-terminal ester hydrolysisAvoid any exposure to basic pH during sample preparation or in the HPLC system. Use fresh, acidic mobile phases.Hydrolysis of the methyl ester creates a new, more polar species (the free acid), which will have a different retention time.[15][16]

Part 3: Experimental Protocols & Data

Protocol 1: Standard RP-HPLC Method Development
  • Sample Preparation: Dissolve 1-2 mg of crude peptide in 1 mL of 50:50 Water:ACN. If insoluble, use minimal DMSO to dissolve, then dilute.

  • Analytical Scouting Run:

    • Column: C18, 4.6 x 150 mm, 3.5 µm, 120 Å.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm.

    • Analysis: Identify the retention time (t_R) of the target peptide (confirm with Mass Spectrometry).

  • Preparative Method Optimization:

    • Column: C18, 21.2 x 150 mm, 5 µm, 120 Å.

    • Gradient: Create a shallow gradient centered around the analytical t_R. For a t_R corresponding to 42% B, a gradient of 32-52% B over 30 minutes is a good starting point.

    • Flow Rate: Scale flow rate based on column diameter (e.g., ~20 mL/min for a 21.2 mm ID column).

    • Loading: Dissolve crude peptide and inject. Start with a conservative load (e.g., 10-20 mg) and increase in subsequent runs based on resolution.

  • Fraction Analysis and Pooling: Analyze collected fractions by analytical HPLC/MS. Pool fractions that meet the desired purity specification (>95% or >98%).

  • Lyophilization: Freeze the pooled, pure fractions and lyophilize to obtain a dry, fluffy white powder.

Data Summary: Impact of Modifications on Retention

The following table summarizes the expected impact of the key functional groups in this compound on RP-HPLC retention time compared to a simple, unprotected peptide.

ModificationChemical PropertyExpected Impact on Retention Time
-Lys(Boc)- Highly hydrophobicSignificant Increase
-OMe Neutralizes C-terminal charge, increases hydrophobicityModerate Increase
Initial HCl Salt Exchanged for TFA- during purificationSlight Increase (due to stronger ion-pairing of TFA)
D-Amino Acid StereochemistryMinimal to No Change (in achiral RP-HPLC)

References

Technical Support Center: H-D-Lys(Boc)-OMe.HCl in Long Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for advanced peptide synthesis. This guide, curated by our senior application scientists, addresses the specific and often complex challenges encountered when using H-D-Lys(Boc)-OMe.HCl as a starting material for solid-phase synthesis of long peptides (>30 residues). We move beyond generic advice to provide in-depth, mechanistically-grounded solutions to real-world laboratory problems.

Introduction: The Unique Challenges of this compound

Synthesizing long peptides is inherently challenging due to issues like peptide aggregation, solvent incompatibility, and cumulative yield loss. The choice of the very first building block, in this case, this compound, introduces a unique set of variables that must be carefully managed from the outset.

The key challenges stem from three core features of this molecule:

  • The C-Terminal Methyl Ester (-OMe): Unlike a standard carboxylic acid, the methyl ester must be loaded onto the resin via saponification and subsequent activation, or more commonly, the entire pre-loaded amino acid is used to initiate synthesis on a hydroxyl-functionalized resin, which is not the standard approach. The most direct and recommended method is to start with a pre-loaded resin like H-D-Lys(Boc)-Wang resin. However, if starting from the methyl ester, specific protocols are required.

  • The D-Configuration: The presence of a D-amino acid at the C-terminus can influence the secondary structure of the growing peptide chain, potentially impacting aggregation behavior and subsequent purification profiles on chiral HPLC columns.

  • The Hydrochloride Salt (.HCl): The HCl salt necessitates a stoichiometric neutralization step before the initial coupling reaction can proceed efficiently, a step that is often a source of yield loss if not performed correctly.

This guide provides direct answers and validated protocols to navigate these complexities.

Troubleshooting Guide: Common Problems & Solutions

Question 1: Why is my loading efficiency of this compound onto the resin so low?

Short Answer: Low loading is typically caused by three main factors: improper resin choice, incomplete neutralization of the HCl salt, or side reactions during ester activation. The use of a methyl ester requires specific conditions that differ from standard carboxyl-group couplings.

Detailed Explanation:

Standard resins like Wang or PAM are designed for coupling with amino acids that have a free carboxylic acid. This compound has a methyl ester, which cannot directly form a stable ester linkage with these resins. While it is possible to first saponify (hydrolyze) the methyl ester to a carboxylic acid, this adds steps and potential side reactions.

A more robust method is to use a highly acid-labile resin like 2-Chlorotrityl chloride (2-Cl-Trt-Cl). This resin can be directly alkylated by the amino group of the amino acid ester, but this is not the intended use. The standard and recommended procedure for C-terminal esters is to first load them onto a suitable resin like hydroxymethyl-functionalized resins.

Core Issues & Solutions:

Problem Root Cause Recommended Solution
Incomplete Neutralization The HCl salt protonates the primary amine, preventing it from acting as a nucleophile. Adding an insufficient amount of a non-nucleophilic base fails to free the amine for coupling.Before coupling, dissolve this compound in a suitable solvent (e.g., DCM/DMF) and add a slight excess (1.05 to 1.1 equivalents) of a hindered base like diisopropylethylamine (DIPEA). Stir for 10-15 minutes before adding to the activated resin.
Suboptimal Resin Choice Using resins like Wang or Merrifield that require carboxylic acid activation for esterification.The best practice is to start with a pre-loaded resin, such as H-D-Lys(Boc)-Wang Resin or H-D-Lys(Boc)-2-Cl-Trt Resin . This bypasses all issues related to loading the first residue.
Moisture Contamination Water in the reaction vessel can hydrolyze the activated resin or interfere with the coupling reagents.Ensure all solvents are anhydrous and reactions are performed under an inert atmosphere (N2 or Ar).
Question 2: I'm seeing significant peak tailing and multiple close-eluting peaks during HPLC purification. Is this related to the D-Lys residue?

Short Answer: Yes, this is a strong possibility. The presence of a C-terminal D-amino acid can lead to the formation of diastereomers if any racemization occurs at other chiral centers during synthesis. Furthermore, on--resin cyclization can occur, leading to impurities.

Detailed Explanation:

  • Diastereomer Formation: While SPPS is designed to minimize racemization, even a small degree of epimerization at any of the L-amino acid alpha-carbons during activation will create a diastereomer. Diastereomers have different physical properties and often resolve as separate, closely eluting peaks on reverse-phase HPLC, making purification difficult. The risk increases with peptide length and the use of aggressive coupling reagents.

  • On-Resin Cyclization: The C-terminal amino acid ester can be susceptible to nucleophilic attack by the deprotected N-terminal amine of the same peptide chain after it reaches a certain length, leading to cyclization and cleavage from the resin. This is particularly a risk with resins that are not sufficiently stable.

Troubleshooting Workflow for Purification Issues:

Caption: Troubleshooting workflow for HPLC purification issues.

FAQs: Synthesis of Long Peptides

Q: Does the Boc protecting group on the Lysine side-chain cause problems during a long synthesis?

A: The tert-Butyloxycarbonyl (Boc) group is generally stable to the repetitive TFA deprotection steps used in Boc-chemistry SPPS. However, in Fmoc-chemistry, where piperidine is used for N-terminal deprotection, the Boc group on the Lysine side-chain is orthogonal and highly stable. The main challenge arises not from instability, but from the steric hindrance and hydrophobicity it adds to the growing peptide chain, which can contribute to aggregation. For peptides longer than 30-40 residues, aggregation can become the primary cause of failed synthesis.

Q: What are the best coupling reagents to use for long peptides to avoid aggregation?

A: For long or "difficult" sequences prone to aggregation, the choice of coupling reagent is critical. While fast-acting phosphonium-based reagents like HBTU and HATU are common, immonium-type reagents formed from carbodiimides like DIC, in the presence of an additive like OxymaPure® or COMU, can be superior. They have been shown to reduce aggregation and improve coupling efficiency in complex sequences. Using a combination of reagents or "double coupling" protocols for known difficult residues (e.g., Val, Ile) is also a standard strategy.

The Aggregation Problem in Long SPPS

Aggregation cluster_0 Ideal Synthesis cluster_1 Synthesis with Aggregation A Resin-Bound Peptide Chain (Solvated & Accessible) C Successful Coupling A->C Reagent Access B Activated Amino Acid B->C D Peptide Chains (Collapsed β-sheets) G Steric Hindrance D->G E Activated Amino Acid F Coupling Failure E->F G->F

racemization issues with h-d-Lys(boc)-ome.hcl during activation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding racemization issues encountered during the activation of H-D-Lys(Boc)-OMe.HCl for peptide synthesis. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount to the success of your research. This resource combines mechanistic explanations with field-proven protocols to help you navigate and resolve these challenges effectively.

Racemization Troubleshooting Guide

This section addresses specific problems you may encounter during the activation and coupling of this compound. Each issue is followed by an analysis of potential causes and a detailed, actionable solution.

Issue 1: Significant L-isomer detected by chiral HPLC after coupling.

You've coupled this compound, but analysis of the resulting dipeptide shows a higher-than-expected percentage of the L-diastereomer, indicating racemization has occurred.

Potential Cause 1: Oxazolone Intermediate Formation

The primary mechanism for racemization of N-alpha-protected amino acids, including Boc-protected lysine, is through the formation of a planar oxazolone (also known as an azlactone) intermediate.[1][2] Activation of the carboxyl group makes the alpha-proton acidic and susceptible to abstraction by a base. The resulting planar intermediate can be protonated from either face, leading to a loss of stereochemical purity.[1] Carbodiimide reagents, especially when used without appropriate additives, are known to facilitate this pathway.

Recommended Solution: Utilize Coupling Additives

  • Action: Always incorporate a racemization-suppressing additive into your carbodiimide-mediated coupling reactions.[3][4] The most common and effective additives are 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[3][4][5]

  • Causality: These additives react with the activated amino acid (the O-acylisourea intermediate formed with carbodiimides) to form an active ester. This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate.[4] It then reacts with the amine component to form the peptide bond, effectively circumventing the major racemization pathway.[4]

Potential Cause 2: Inappropriate Base Selection

The choice of base, its strength, and its steric properties significantly influence the rate of alpha-proton abstraction.[4] Strong, non-hindered bases can accelerate racemization.[6]

Recommended Solution: Employ a Weaker or Sterically Hindered Base

  • Action: If a base is required, switch from commonly used bases like Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) to a more sterically hindered or weaker base such as 2,4,6-Collidine.[4][6]

  • Causality: A bulkier base has more difficulty accessing the alpha-proton of the activated amino acid, thereby slowing the rate of enolization and subsequent racemization.[4] In many modern protocols, if the amine component is used as a hydrochloride salt (like H-Gly-OMe.HCl), the combination of a carbodiimide (e.g., DIC) and an additive (e.g., HOBt) can often proceed efficiently without an additional tertiary base, minimizing base-catalyzed racemization.[5]

Potential Cause 3: Elevated Reaction Temperature

Higher temperatures increase the rate of most chemical reactions, including the reactions that lead to racemization.[6]

Recommended Solution: Control the Reaction Temperature

  • Action: Perform the coupling reaction at 0°C, especially during the initial activation step. Allow the reaction to warm slowly to room temperature (approx. 25°C) over several hours.[6]

  • Causality: Lowering the temperature reduces the kinetic energy of the system, disfavoring the higher activation energy pathway of oxazolone formation and proton abstraction.

Issue 2: Racemization is still observed even when using HOBt.

Despite using the standard DIC/HOBt protocol, you are still observing unacceptable levels of the L-isomer.

Potential Cause: Solvent Effects

The polarity of the solvent can influence the stability of the intermediates involved in racemization. Highly polar aprotic solvents like Dimethylformamide (DMF) can sometimes promote racemization pathways, particularly with sensitive combinations of reagents.[6]

Recommended Solution: Evaluate Alternative Solvents

  • Action: Consider switching the solvent from DMF to Dichloromethane (DCM) or Tetrahydrofuran (THF).[6]

  • Causality: Less polar solvents can disfavor the formation of the charged intermediates that lead to racemization. Studies on proline, another amino acid prone to racemization, have shown that using DCM instead of DMF can significantly decrease the formation of the D-isomer when using carbodiimide activation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization for Boc-protected amino acids?

A1: The activation of the carboxylic acid group of a Boc-protected amino acid, such as this compound, makes the proton on the alpha-carbon acidic. In the presence of a base or certain activating agents, this proton can be removed, forming a planar carbanion or enolate intermediate.[1][7][8] Reprotonation of this planar intermediate can occur from either side, resulting in a mixture of D and L enantiomers. A key pathway involves the formation of an oxazol-5(4H)-one (azlactone) intermediate, which is particularly susceptible to racemization.[2]

Q2: Which coupling reagents are most likely to cause racemization?

A2: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are highly prone to causing racemization.[5] This is because they form a highly reactive O-acylisourea intermediate that readily cyclizes to the oxazolone. Phosphonium reagents (like BOP, PyBOP) and aminium/uronium reagents (like HATU, HBTU) are generally considered "low-racemization" because they inherently involve the formation of active esters with HOBt or HOAt moieties, but racemization can still occur, especially with sensitive amino acids or under non-optimal conditions.[5][9]

Q3: How can I accurately quantify the level of racemization?

A3: The gold standard for quantifying racemization is chiral High-Performance Liquid Chromatography (HPLC) .[10] This technique uses a chiral stationary phase (CSP) that can differentiate between the diastereomers formed during the coupling reaction (e.g., D-Lys-Gly vs. L-Lys-Gly). By comparing the peak areas of the two diastereomers, you can calculate the percentage of the undesired isomer. Other methods include gas chromatography (GC) of derivatized amino acids and Nuclear Magnetic Resonance (NMR) using chiral shift reagents, but chiral HPLC is the most common and accessible method in synthesis labs.[10][11]

Q4: Are there any amino acids that are particularly prone to racemization?

A4: Yes. While any amino acid with a chiral alpha-carbon can racemize, some are more susceptible than others. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization during activation.[3][9] This sensitivity is related to the electronic properties of their side chains. While Lysine is not typically listed as being as sensitive as His or Cys, significant racemization can still occur under forcing conditions (e.g., high temperature, strong base, prolonged activation times).

Protocols & Data

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol is recommended for coupling this compound to an amine component (e.g., H-Gly-OMe.HCl) while minimizing racemization.

Materials:

  • This compound

  • Amine component (e.g., H-Gly-OMe.HCl)

  • Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and OxymaPure® (1.2 eq) in anhydrous DCM.

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution temperature reaches 0°C.

  • Activation: Add DIC (1.1 eq) dropwise to the cooled solution. Stir the mixture at 0°C for 20 minutes. This is the "pre-activation" step.

  • Coupling: Add the amine component (1.0 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a sterically hindered base like 2,4,6-Collidine (1.0 eq).

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then remove the ice bath and let the reaction slowly warm to room temperature. Continue stirring for an additional 12-16 hours.

  • Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the by-product (diisopropylurea, DCU) and proceed with standard aqueous work-up and purification.

  • Analysis: Analyze the purified product using chiral HPLC to determine the diastereomeric excess.

Data Summary: Impact of Reagents on Racemization

The choice of coupling reagents and additives has a critical impact on stereochemical purity. The following table summarizes the relative risk of racemization associated with common coupling strategies.

Coupling ReagentAdditiveBase (Typical)SolventRacemization Risk
DIC / DCCNoneDIEA / NMMDMFVery High
DIC / DCCHOBtDIEA / NMMDMFModerate
DIC / DCCHOBt2,4,6-CollidineDCMLow
DIC / DCCOxymaPure®2,4,6-CollidineDCM / THFVery Low
HATUNone (built-in)DIEA / NMMDMFLow to Moderate
DEPBTNoneDIEA / NMMDMFVery Low [5]

This table provides a general comparison. Actual racemization levels are sequence- and condition-dependent.

Visualizing the Mechanism and Workflow

Diagram 1: The Racemization Mechanism via Oxazolone Formation

RacemizationMechanism cluster_0 Activation & Cyclization cluster_1 Reprotonation cluster_2 Coupling Pathways Boc_D_Lys_COOH Boc-D-Lys-OH Activated_Ester Activated Intermediate (e.g., O-Acylisourea) Boc_D_Lys_COOH->Activated_Ester + DIC Oxazolone Planar Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone - H⁺ (Base) (Fast, Racemizing Step) Boc_D_Lys_Active Boc-D-Lys-Active Oxazolone->Boc_D_Lys_Active + H⁺ Boc_L_Lys_Active Boc-L-Lys-Active Oxazolone->Boc_L_Lys_Active + H⁺ D_Peptide Desired D-Peptide Boc_D_Lys_Active->D_Peptide + Amine L_Peptide Racemized L-Peptide Boc_L_Lys_Active->L_Peptide + Amine Workflow cluster_workflow Experimental Workflow cluster_decision Analysis Outcome start Start: Boc-D-Lys-OH + Amine Component dissolve 1. Dissolve Boc-D-Lys-OH & Oxyma in DCM start->dissolve cool 2. Cool to 0°C dissolve->cool activate 3. Add DIC (Activator) (Pre-activate for 20 min) cool->activate couple 4. Add Amine + Base (e.g., Collidine) activate->couple react 5. React at 0°C -> RT couple->react analyze 6. Workup, Purify & Analyze by Chiral HPLC react->analyze pass Result: >99% d.e. (Success) analyze->pass fail Result: <99% d.e. (Troubleshoot) analyze->fail

References

Technical Support Center: H-D-Lys(Boc)-OMe.HCl Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acid-catalyzed deprotection of H-D-Lys(Boc)-OMe.HCl, with a specific focus on the critical role of scavengers in preventing side reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the deprotection of this compound.

Q1: What is the primary cause of side-product formation during the Boc deprotection of this compound?

A1: The primary cause of side-product formation is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate.[1][2] When the Boc (tert-butoxycarbonyl) group is cleaved with a strong acid, such as trifluoroacetic acid (TFA), it produces this stable carbocation.[3][4] This t-Bu⁺ cation is a potent electrophile that can alkylate any available nucleophiles in the reaction mixture, leading to undesired modifications of your product.[1]

Q2: Even though this compound doesn't have sensitive side chains like Tryptophan or Cysteine, are side reactions still a concern?

A2: Yes, side reactions are still a significant concern. While this compound lacks the highly nucleophilic indole (Tryptophan) or thiol (Cysteine) side chains, the newly deprotected ε-amino group of the lysine derivative is itself nucleophilic. This can lead to N-alkylation by the tert-butyl cation, resulting in the formation of an N-tert-butylated impurity (+56 Da). Furthermore, other nucleophilic sites, such as the α-amino group or even the methyl ester, could potentially be targets for alkylation under harsh conditions.

Q3: What are scavengers and how do they prevent side-product formation in this specific deprotection?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][5] They function by reacting with the carbocation at a faster rate than the sensitive sites on your desired product, effectively neutralizing the threat of alkylation.[1][5] In the context of this compound deprotection, scavengers prevent the formation of N-tert-butylated lysine and other potential adducts.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiment.

Issue 1: My LC-MS analysis shows a mass corresponding to my product +56 Da.
  • Likely Cause: This mass increase is the characteristic signature of tert-butylation, where a tert-butyl group (C₄H₈, 56 Da) has been added to your molecule.[6] This is a direct result of the tert-butyl cation reacting with your deprotected product.

  • Solution: This indicates that your scavenging is insufficient or absent. You must incorporate an effective scavenger or a scavenger cocktail into your deprotection reagent. Triisopropylsilane (TIS) is an excellent choice for this purpose as it is a very effective scavenger of tert-butyl cations.[7]

Issue 2: The deprotection reaction is incomplete or very slow.
  • Likely Cause 1: Insufficient Acid Strength or Concentration. The rate of Boc cleavage can be dependent on the acid concentration.[4] If the concentration of TFA or HCl is too low, the reaction may not proceed to completion.

    • Solution: Increase the concentration of the acid. For instance, if you are using 20% TFA in Dichloromethane (DCM), consider increasing it to 50% or even using neat TFA.[8] Alternatively, 4M HCl in dioxane is a strong and effective alternative.[2][8]

  • Likely Cause 2: Insufficient Reaction Time or Low Temperature. Deprotection is a kinetic process.[4] Short reaction times or low temperatures might not be sufficient for the reaction to go to completion.

    • Solution: Increase the reaction time and monitor the progress using an appropriate analytical method like Thin-Layer Chromatography (TLC) or LC-MS.[8] Most deprotections are effective at room temperature, but gentle warming can be considered if necessary, though it may also increase side product formation if scavenging is inadequate.[1][8]

  • Likely Cause 3: Solvent Issues. The substrate must be fully dissolved for the reaction to proceed efficiently.

    • Solution: Ensure your this compound is completely soluble in the chosen solvent system. DCM is a common choice for TFA-mediated deprotections.[8]

Issue 3: I'm not sure which scavenger to choose for my this compound deprotection.
  • Recommendation: For a single amino acid derivative like this compound, where the primary concern is tert-butylation of the amine, a simple yet effective scavenger cocktail is recommended. The standard "Reagent B" or a similar mixture is often sufficient.

ScavengerFunctionRecommended Concentration (v/v)Reference
Triisopropylsilane (TIS) Highly effective at trapping tert-butyl cations.2.5% - 5%[7][9]
Water Acts as a proton source and helps to hydrolyze tert-butyl cations.2.5% - 5%[9]
1,2-Ethanedithiol (EDT) A reducing agent, not strictly necessary for Lys, but useful if trace impurities could be oxidized.2.5%[9][10]

Part 3: Visualizations and Diagrams

Deprotection Mechanism and Side Reactions

Boc_Deprotection cluster_deprotection Boc Deprotection Pathway cluster_side_reaction Side Reaction Pathway cluster_scavenging Scavenger Action Boc-Lys H-D-Lys(Boc)-OMe Protonated_Boc Protonated Boc-Lys Boc-Lys->Protonated_Boc + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - t-Bu⁺ tBu_cation tert-butyl cation (t-Bu⁺) Protonated_Boc->tBu_cation Free_Amine H-D-Lys-OMe (Product) Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Side_Product N-tert-butylated Lys (Impurity +56 Da) Free_Amine_2 H-D-Lys-OMe (Product) Free_Amine_2->Side_Product + tBu_cation_2 t-Bu⁺ tBu_cation_2->Side_Product Scavenger Scavenger (e.g., TIS) Trapped_Product Trapped Cation Scavenger->Trapped_Product + tBu_cation_3 t-Bu⁺ tBu_cation_3->Trapped_Product

Caption: Boc deprotection pathway, side reaction, and scavenger action.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side_products Solutions for Side Products start Deprotection Reaction check_completion Monitor by TLC/LC-MS start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes solution1 Increase Acid Conc. incomplete->solution1 solution2 Extend Reaction Time incomplete->solution2 solution3 Increase Temperature incomplete->solution3 side_products Side Products Observed? (+56 Da) complete->side_products no_side_products No Side Products side_products->no_side_products No yes_side_products Side Products Present side_products->yes_side_products Yes workup Proceed to Work-up no_side_products->workup solution4 Add/Increase Scavenger (TIS) yes_side_products->solution4 solution5 Optimize Scavenger Cocktail yes_side_products->solution5 solution1->start Re-run Reaction solution2->start Re-run Reaction solution3->start Re-run Reaction solution4->start Re-run Reaction solution5->start Re-run Reaction

Caption: Troubleshooting workflow for Boc deprotection.

Part 4: Experimental Protocols

Protocol 1: TFA-Mediated Deprotection of this compound with Scavengers

This protocol is a general method for the solution-phase deprotection of this compound.

  • Preparation:

    • In a round-bottom flask, dissolve the this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

    • Cool the solution to 0 °C using an ice bath.

  • Scavenger Addition:

    • To the cooled solution, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v) and water to a final concentration of 2.5% (v/v). Stir for 2 minutes.

  • TFA Addition:

    • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50% (v/v).

  • Reaction:

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[6][4]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4]

    • To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

    • The crude product, (H-D-Lys-OMe)·2TFA, can be precipitated by adding cold diethyl ether, followed by filtration and washing with more cold ether.[4][11] Dry the product under vacuum.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Draw a starting line with a pencil on a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot the plate with:

    • SM: Starting material (this compound dissolved in a suitable solvent).

    • Co: A co-spot containing both the starting material and the reaction mixture.

    • RM: The reaction mixture.

  • Elution: Place the plate in a TLC chamber containing a suitable mobile phase (e.g., 10% Methanol in DCM). Allow the solvent to run up the plate.

  • Visualization:

    • Remove the plate, mark the solvent front, and allow it to dry.

    • Visualize the spots using a UV lamp (if applicable) and by staining with a ninhydrin solution.[12] The deprotected amine product will stain (typically purple/blue), while the Boc-protected starting material will not. The reaction is complete when the starting material spot is no longer visible in the RM lane.

References

Navigating Peptide Aggregation: A Technical Support Guide for Researchers Utilizing H-D-Lys(Boc)-OMe.HCl

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Troubleshooting Peptide Synthesis

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peptide aggregation, particularly when incorporating H-D-Lys(Boc)-OMe.HCl into their synthesis protocols. As a Senior Application Scientist, my goal is to provide you with not only procedural solutions but also the underlying scientific rationale to empower your experimental decisions.

Peptide aggregation is a significant hurdle in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, leading to issues such as incomplete reactions, low yields, and difficult purifications.[1] The introduction of specific amino acid derivatives, like this compound, can present unique challenges and opportunities in managing these aggregation phenomena.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding peptide aggregation and the use of this compound.

Q1: What is peptide aggregation and why is it a problem during synthesis?

A1: Peptide aggregation is the self-association of growing peptide chains, driven primarily by the formation of intermolecular hydrogen bonds that lead to stable secondary structures, most notably β-sheets.[1] This is particularly common with hydrophobic sequences.[2][3] Aggregation can physically block reactive sites on the peptide-resin complex, leading to incomplete deprotection and coupling steps.[2] This results in a heterogeneous mixture of deletion sequences that are often difficult to separate from the target peptide, ultimately compromising the overall yield and purity of your synthesis.[4]

Q2: What are the typical signs of on-resin peptide aggregation?

A2: Several indicators can suggest that aggregation is occurring during your solid-phase synthesis:

  • Poor Resin Swelling: The peptide-resin complex may fail to swell adequately in the synthesis solvent, indicating poor solvation of the growing peptide chains.[2]

  • Slow or Incomplete Reactions: Positive results from colorimetric tests like the ninhydrin (Kaiser) or TNBS test after a coupling step indicate the presence of unreacted free amines, a common sign of aggregation-induced steric hindrance.[5]

  • Phase Separation: In severe cases, the peptide-resin may appear clumped or gelatinous.

Q3: How does the structure of this compound influence aggregation?

A3: The components of this compound each play a role that can be leveraged to mitigate or, if not handled correctly, contribute to aggregation:

  • D-Amino Acid Configuration: The incorporation of a D-amino acid into a growing L-peptide chain can act as a "helix breaker," disrupting the formation of regular secondary structures like β-sheets that are critical for aggregation.

  • Boc Protecting Group: The bulky tert-butyloxycarbonyl (Boc) group on the lysine side-chain can enhance the solubility of the amino acid derivative itself.[6] During synthesis, the presence of this hydrophobic group can influence the overall hydrophobicity of the peptide.

  • Methyl Ester (OMe): This C-terminal protecting group is typically used in solution-phase synthesis. If you are using this building block in a solid-phase context, it requires a different cleavage strategy than the typical acid-labile linkers.

  • Hydrochloride Salt (HCl): The HCl salt form significantly improves the stability and solubility of the amino acid ester in aqueous and some organic solvents.[7] However, it must be neutralized to the free amine before the coupling reaction can proceed.[8]

Q4: Is this compound more suitable for solid-phase or solution-phase synthesis?

A4: While the methyl ester suggests its primary design is for solution-phase synthesis, it can be adapted for solid-phase methods, particularly for fragment condensation strategies.[9] In solution-phase synthesis, its enhanced solubility due to the Boc and HCl salt can be advantageous.

Troubleshooting Guides: From Diagnosis to Solution

When faced with suspected aggregation, a systematic approach is key. The following guides provide actionable steps to diagnose and resolve aggregation-related issues.

Guide 1: Diagnosing and Overcoming On-Resin Aggregation in SPPS

This guide focuses on solid-phase peptide synthesis, where aggregation can be particularly problematic due to the fixed nature of the growing peptide chains on the resin support.

Initial Diagnosis:

  • Visual Inspection: Observe the resin bed. Does it appear clumped or has its volume visibly decreased?

  • Kaiser Test: Perform a Kaiser test after a coupling step. A persistent blue color indicates incomplete coupling.

Troubleshooting Workflow:

Aggregation_Troubleshooting start Suspected Aggregation (e.g., positive Kaiser test) solvent Modify Synthesis Conditions: - Switch to NMP or add DMSO - Increase temperature (50-75°C) start->solvent chaotropes Incorporate Chaotropic Agents: - Pre-wash with LiCl or NaClO4 start->chaotropes backbone Structural Modification: - Introduce backbone protection (Hmb/Dmb) - Utilize pseudoproline dipeptides solvent->backbone If aggregation persists success Successful Synthesis solvent->success If resolved chaotropes->backbone If aggregation persists chaotropes->success If resolved re_evaluate Re-evaluate Synthesis Strategy: - Lower resin loading - Use a more polar resin (e.g., TentaGel) backbone->re_evaluate For highly problematic sequences backbone->success re_evaluate->success Aggregation_Prevention cluster_0 Aggregation Pathway cluster_1 Intervention Strategies Peptide_Chains Solvated Peptide Chains H_Bonds Intermolecular H-Bonding Peptide_Chains->H_Bonds Beta_Sheet β-Sheet Formation H_Bonds->Beta_Sheet Aggregate Insoluble Aggregate Beta_Sheet->Aggregate Solvents Polar Solvents (NMP, DMSO) Elevated Temperature Solvents->H_Bonds Disrupts Chaotropes Chaotropic Agents (LiCl) Chaotropes->H_Bonds Disrupts Backbone_Prot Backbone Protection (Hmb, Dmb) Backbone_Prot->H_Bonds Prevents D_Amino D-Amino Acid Insertion (e.g., H-D-Lys) D_Amino->Beta_Sheet Disrupts Kink

References

Validation & Comparative

A Comparative Guide to Boc and Fmoc Protecting Group Strategies for D-Lysine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic peptide chemistry, the strategic selection of protecting groups is paramount to achieving high yields and purity of the target molecule. For the non-proteinogenic amino acid D-lysine, which is often incorporated into peptide-based therapeutics to enhance proteolytic stability, the choice between the two cornerstone solid-phase peptide synthesis (SPPS) strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—is a critical decision that dictates the entire synthetic workflow. This guide provides an in-depth, objective comparison of these two methodologies, grounded in their chemical principles and supported by experimental insights, to empower researchers in making informed decisions for their specific applications.

The Fundamental Dichotomy: Acid vs. Base Lability

At the heart of the distinction between Boc and Fmoc strategies lies the orthogonal nature of their deprotection chemistries.[1] Orthogonality in this context refers to the ability to selectively remove one type of protecting group in the presence of others.[1]

  • The Boc Strategy: This classic approach relies on the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of the growing peptide chain. Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[2] Side-chain protecting groups, including that on the ε-amino group of D-lysine, are generally benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage from the resin.[]

  • The Fmoc Strategy: In contrast, the Fmoc strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection.[4] This group is readily cleaved by a secondary amine, most commonly piperidine, in an organic solvent.[4] The side-chain protecting groups, including the one on D-lysine's ε-amino group, are typically acid-labile, such as the Boc group itself.[5] This allows for the final deprotection and cleavage from the resin to be performed in a single step with TFA.[5]

A Head-to-Head Comparison of Boc and Fmoc Strategies for D-Lysine

FeatureBoc Strategy for D-LysineFmoc Strategy for D-Lysine
α-Amino Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
ε-Amino Protecting Group for D-Lysine Typically 2-Chlorobenzyloxycarbonyl (2-Cl-Z)[6]Typically tert-butyloxycarbonyl (Boc)[7]
α-Amino Deprotection Reagent 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[2]20% Piperidine in Dimethylformamide (DMF)[1]
Final Cleavage and Side-Chain Deprotection Anhydrous Hydrogen Fluoride (HF) or TFMSA[6]95% Trifluoroacetic acid (TFA) with scavengers[8]
Reaction Conditions Harsher, with repeated strong acid treatments[]Milder, with base-mediated deprotection and a single final acid step[]
Compatibility with Sensitive Residues Less suitable for acid-sensitive residuesHighly suitable for acid-sensitive residues[]
Common Side Reactions Alkylation by carbocations, aspartimide formation (less common)[2][9]Dibenzylfulvene adduct formation, aspartimide formation (more common)[4][10]
Automation More complex due to corrosive reagentsReadily automated
Typical Crude Purity Generally lowerGenerally higher[11]
Overall Yield Can be higher for long, difficult sequencesHigh for most standard peptides

Mechanistic Insights: The Chemistry of Protection and Deprotection

The Boc Strategy: An Acid-Driven Cycle

The Boc protection of the α-amino group of D-lysine is stable to a wide range of reaction conditions but is readily cleaved by TFA. The mechanism proceeds through protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.

Boc_Lys Boc-NH-CHR-CO-Resin Protonated_Boc_Lys Boc(H+)-NH-CHR-CO-Resin Boc_Lys->Protonated_Boc_Lys + TFA Carbamic_Acid HOOC-NH-CHR-CO-Resin Protonated_Boc_Lys->Carbamic_Acid - t-Bu+ tBu_cation t-Bu+ Protonated_Boc_Lys->tBu_cation Free_Amine H2N-CHR-CO-Resin Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Boc deprotection mechanism.

A critical consideration in the Boc strategy is the generation of the highly reactive tert-butyl cation.[9] This electrophile can alkylate nucleophilic side chains, particularly tryptophan and methionine, leading to unwanted byproducts. The inclusion of scavengers, such as dithiothreitol (DTE), in the deprotection cocktail is therefore essential to quench these reactive intermediates.[9]

The Fmoc Strategy: A Base-Initiated Cascade

The Fmoc group's lability in the presence of a base like piperidine is due to the acidic nature of the proton on the fluorenyl ring system. Deprotonation initiates a β-elimination reaction, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF).

Fmoc_Lys Fmoc-NH-CHR-CO-Resin Deprotonated_Fmoc Fmoc(-)-NH-CHR-CO-Resin Fmoc_Lys->Deprotonated_Fmoc + Piperidine Free_Amine H2N-CHR-CO-Resin Deprotonated_Fmoc->Free_Amine - DBF, -CO2 DBF Dibenzofulvene Deprotonated_Fmoc->DBF CO2 CO2 Deprotonated_Fmoc->CO2 DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

Caption: Fmoc deprotection mechanism.

The liberated DBF is a reactive electrophile that can form an adduct with the newly deprotected α-amino group, leading to chain termination.[4] The excess piperidine in the deprotection solution acts as a scavenger, trapping the DBF to form a stable adduct that is washed away.[9]

Experimental Protocols

Boc-SPPS of a D-Lysine Containing Peptide

This protocol outlines the manual synthesis of a generic peptide using Boc-D-Lys(2-Cl-Z)-OH.

1. Resin Preparation:

  • Swell Merrifield resin in dichloromethane (DCM) for 1 hour.

  • Couple the first Boc-protected amino acid to the resin using the cesium salt method for racemization-free esterification.

2. Boc Deprotection:

  • Wash the resin-bound peptide with DCM.

  • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[2]

  • Drain the TFA solution.

  • Treat the resin with a fresh solution of 50% TFA in DCM for 20-25 minutes.[2]

  • If the sequence contains Trp, Cys, or Met, add 0.5% DTE to the TFA solution as a scavenger.[2]

  • Wash the resin thoroughly with DCM to remove residual TFA.

3. Neutralization:

  • Wash the resin with isopropanol (IPA) and then DCM.

  • Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes to neutralize the TFA salt.[7]

  • Wash the resin with DCM.

4. Coupling:

  • Pre-activate Boc-D-Lys(2-Cl-Z)-OH (2-4 equivalents) with a coupling reagent such as HBTU/HOBt in DMF.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using the Kaiser test.

5. Final Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • In a specialized HF apparatus, treat the resin with anhydrous HF in the presence of a scavenger such as anisole at 0°C for 1 hour.

  • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

Fmoc-SPPS of a D-Lysine Containing Peptide

This protocol outlines the manual synthesis of a generic peptide using Fmoc-D-Lys(Boc)-OH.

1. Resin Preparation:

  • Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.[12]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.[12]

  • Drain and repeat the piperidine treatment for 15 minutes.[12]

  • Wash the resin thoroughly with DMF.

3. Coupling:

  • Pre-activate Fmoc-D-Lys(Boc)-OH (3-5 equivalents) with a coupling reagent such as HCTU/DIEA in DMF.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using the Kaiser test.

4. Final Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[13]

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[13]

  • Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether.[13]

Performance and Troubleshooting

While direct quantitative comparisons are often sequence-dependent, a general trend is that the milder conditions of the Fmoc strategy often result in higher crude purity.[11] One study comparing the synthesis of a peptide-drug conjugate showed a three-fold increase in crude purity when using a Dde protecting group (another base-labile group) in a minimal protection strategy compared to the standard Boc group.[11]

Common Issues and Solutions:

  • Incomplete Coupling with Protected D-Lysine: The bulky side-chain protecting groups on D-lysine can sometimes hinder coupling efficiency.

    • Solution: Perform a double coupling or switch to a more potent activating reagent like HATU.[14]

  • Side Reactions during Cleavage:

    • Boc Strategy: Alkylation of sensitive residues by the tert-butyl cation is a major concern. Ensure adequate scavengers are used in the deprotection and final cleavage steps.[2]

    • Fmoc Strategy: Aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser, can be problematic due to the basic conditions of Fmoc deprotection. Using a weaker base or adding an acidic additive to the piperidine solution can mitigate this.[14]

Deciding on the Optimal Strategy

The choice between Boc and Fmoc for the synthesis of D-lysine-containing peptides is not always straightforward and depends on several factors:

Start Start: Synthesizing a D-Lysine Peptide Acid_Sensitive Does the peptide contain acid-sensitive residues? Start->Acid_Sensitive Long_Hydrophobic Is the peptide long (>30 residues) or highly hydrophobic? Acid_Sensitive->Long_Hydrophobic No Fmoc Fmoc Strategy is generally preferred Acid_Sensitive->Fmoc Yes On_Resin_Mod Are on-resin side-chain modifications of Lysine planned? Long_Hydrophobic->On_Resin_Mod No Boc Boc Strategy may offer advantages Long_Hydrophobic->Boc Yes On_Resin_Mod->Fmoc No Fmoc_Orthogonal Fmoc with an orthogonal protecting group on Lysine (e.g., Mtt, Dde) On_Resin_Mod->Fmoc_Orthogonal Yes

References

A Senior Application Scientist's Guide to Mass Spectrometry Characterization of D-Lysine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids, such as D-lysine, into peptide therapeutics represents a critical strategy for enhancing their pharmacological properties. D-lysine substitution can significantly increase a peptide's resistance to proteolytic degradation, thereby extending its in-vivo half-life and improving bioavailability. However, this modification introduces a significant analytical challenge: confirming the presence and location of the D-enantiomer within the peptide sequence. As stereoisomers, D- and L-lysine containing peptides (diastereomers) are identical in mass, making them indistinguishable by standard mass spectrometry.

This guide provides an in-depth comparison of advanced mass spectrometry-based strategies for the unambiguous characterization of D-lysine containing peptides. We will move beyond simple protocol listings to explain the underlying principles of each technique, offering field-proven insights to guide your experimental design.

Part 1: Strategic Approaches to Chiral Peptide Analysis

The characterization of D-lysine peptides by mass spectrometry can be broadly categorized into two main approaches: indirect analysis following hydrolysis and direct analysis of the intact peptide.

1.1 Indirect Analysis: Chromatographic Separation of Chiral Amino Acids

The most established method involves hydrolyzing the peptide into its constituent amino acids, followed by chiral chromatography to separate the D- and L-lysine enantiomers.[1][2] This approach offers definitive proof of the presence of D-lysine but sacrifices information about its position within the peptide sequence.

The typical workflow involves:

  • Acid Hydrolysis: The peptide is hydrolyzed, often in deuterated acid (e.g., DCl in D₂O), to break it down into individual amino acids. The use of deuterated reagents helps to correct for any racemization that may occur during the hydrolysis step itself.[2][3]

  • Derivatization: The amino acid mixture is then reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomeric derivatives.[1][4] These diastereomers have different physicochemical properties and can be separated by standard reverse-phase liquid chromatography.

  • LC-MS/MS Analysis: The derivatized amino acids are separated by HPLC and detected by mass spectrometry, allowing for the quantification of D- and L-lysine.[3][5]

While robust, this method is destructive and cannot pinpoint the location of the D-lysine residue in peptides with multiple lysine positions.

1.2 Direct Analysis: Tandem Mass Spectrometry (MS/MS) of Intact Peptides

Direct analysis of the intact peptide via tandem mass spectrometry (MS/MS) is a more powerful approach as it can potentially identify the specific location of the D-lysine residue. This method relies on inducing fragmentation of the peptide ion in the gas phase and analyzing the resulting fragment ions. The underlying principle is that the different stereochemistry of the D-lysine containing peptide can influence its three-dimensional structure and, consequently, its fragmentation pattern compared to its all-L counterpart.[6][7]

The success of this approach is highly dependent on the fragmentation technique employed.

Part 2: A Comparative Guide to Fragmentation Techniques for Chiral Analysis

The choice of fragmentation method is paramount for distinguishing between peptide diastereomers. While all methods cleave the peptide backbone, their mechanisms and sensitivity to stereochemistry vary significantly.

2.1 Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

CID and HCD are the most common fragmentation techniques.[8] They involve accelerating peptide ions and colliding them with an inert gas, leading to fragmentation primarily at the peptide bonds, producing b- and y-type ions.[9][10]

  • Mechanism: Fragmentation is driven by the conversion of kinetic energy into vibrational energy, leading to the cleavage of the weakest bonds.

  • Chiral Discrimination: Distinguishing D/L isomers with CID/HCD is challenging. It does not typically produce unique fragment ions for one diastereomer over the other. Instead, differentiation relies on observing reproducible and statistically significant differences in the relative abundances of specific fragment ions.[6][11] For instance, a recent study on the peptide drug liraglutide demonstrated that HCD could localize D-amino acid substitutions by identifying significant differences in the intensity of specific doubly charged y-ions.[11] However, these differences can be subtle and highly sequence-dependent.

2.2 Electron-Based Dissociation (ECD & ETD)

Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are non-ergodic fragmentation methods, meaning they induce fragmentation faster than the energy can be redistributed throughout the ion. This often results in cleavage of the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions.[9][12]

  • Mechanism: These "gentle" techniques involve the transfer of an electron to a multiply charged peptide ion. This induces fragmentation without significant vibrational excitation, which helps to preserve labile post-translational modifications and, crucially, stereochemical information.

  • Chiral Discrimination: ECD and ETD are often more sensitive to the peptide's stereochemistry than CID/HCD.[7] The different three-dimensional conformation of a D-lysine containing peptide can influence which backbone bonds are most accessible for fragmentation, leading to more distinct differences in the resulting c- and z-ion series compared to its all-L epimer.[7] Studies have shown that ECD can produce a more distinct chiral recognition than collision-based methods.[7]

2.3 Ultraviolet Photodissociation (UVPD)

UVPD is a powerful fragmentation technique that uses high-energy photons (e.g., from a 193 nm or 213 nm laser) to induce fragmentation.[13][14]

  • Mechanism: The absorption of a UV photon energizes the ion, allowing access to a wide range of fragmentation pathways. This results in extensive fragmentation across the peptide backbone, producing a rich variety of ion types including a-, b-, c-, x-, y-, and z-ions.[14][15][16]

  • Chiral Discrimination: UVPD is highly sensitive to the gas-phase conformation of the peptide ion.[13] Since the incorporation of a D-amino acid can alter the peptide's structure, UVPD can generate significantly different fragmentation patterns for diastereomers. This makes it a very promising tool for chiral analysis, although its implementation is less common than CID or ETD.

2.4 Radical-Directed Dissociation (RDD)

RDD is a specialized technique that initiates fragmentation from a radical site introduced into the peptide. This can be achieved by incorporating a radical precursor covalently or non-covalently.[6]

  • Mechanism: The radical migrates along the peptide backbone, directing fragmentation in a structure-dependent manner.

  • Chiral Discrimination: RDD has been shown to be exceptionally sensitive to stereochemistry, providing significantly better chiral discrimination than CID for many peptides.[6] The specific pathways of radical migration and subsequent fragmentation are highly influenced by the peptide's 3D structure, which is altered by the presence of a D-amino acid.

Part 3: Performance Comparison and Data Summary

To aid in selecting the appropriate methodology, the following table summarizes the key characteristics of each fragmentation technique for the analysis of D-lysine peptides.

Technique Primary Fragment Ions Sensitivity to Chirality Pros Cons
CID / HCD b, yLow to ModerateWidely available; robust; well-understood fragmentation.Chiral differentiation relies on subtle intensity differences; may not be effective for all sequences.[6][11]
ETD / ECD c, zModerate to HighPreserves labile modifications; more pronounced differences in fragment patterns for diastereomers.[7]Requires multiply charged precursor ions; slower scan speeds can limit throughput.
UVPD a, b, c, x, y, zHighExtensive fragmentation provides rich data; highly sensitive to peptide conformation.[13][14]Less common instrumentation; complex spectra can be challenging to interpret.
RDD VariousVery HighExcellent chiral discrimination; highly sensitive to ion structure.[6]Requires specific chemical modification or reagents; not a standard technique.

Part 4: Experimental Protocols & Workflows

Here we provide foundational protocols for both indirect and direct analysis strategies. These should be adapted and optimized for specific instrumentation and peptide characteristics.

Protocol 1: Indirect Analysis via Chiral LC-MS

Objective: To confirm the presence and quantify the amount of D-lysine in a peptide sample after hydrolysis.

  • Peptide Hydrolysis: a. Reconstitute 10-20 µg of the peptide in 200 µL of 6M DCl in D₂O. b. Seal the vial under an inert atmosphere (e.g., argon or nitrogen). c. Heat at 110 °C for 24 hours to ensure complete hydrolysis. d. Cool the sample and evaporate the acid to dryness under a stream of nitrogen or using a vacuum centrifuge.

  • Derivatization with Marfey's Reagent: a. Reconstitute the dried amino acid hydrolysate in 100 µL of 1M sodium bicarbonate. b. Add 200 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone. c. Incubate at 40 °C for 1 hour with gentle agitation. d. Quench the reaction by adding 20 µL of 2M HCl. e. Evaporate the sample to dryness and reconstitute in 100 µL of 50% acetonitrile for LC-MS analysis.

  • LC-MS/MS Analysis: a. Column: Use a standard C18 column (e.g., 2.1 x 100 mm, 1.8 µm). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: Develop a suitable gradient to separate the derivatized amino acids (e.g., 5-60% B over 20 minutes). e. MS Detection: Use a triple quadrupole or high-resolution mass spectrometer operating in positive ion mode. Monitor for the specific m/z of the derivatized D- and L-lysine.

Protocol 2: Direct Analysis via Comparative MS/MS

Objective: To identify the location of a D-lysine residue by comparing the fragmentation spectra of the D-lysine peptide and its all-L-lysine synthetic standard.

  • Sample Preparation: a. Prepare solutions of both the D-lysine containing peptide and the all-L synthetic standard at a concentration of 1 pmol/µL in a suitable solvent (e.g., 0.1% formic acid in 3% acetonitrile/water).

  • LC-MS/MS Analysis: a. LC Separation: Use a nano-flow HPLC system with a C18 column to introduce the sample into the mass spectrometer. A shallow gradient is often beneficial to ensure stable spray and sufficient time for data acquisition. b. Mass Spectrometer Setup: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of HCD and/or ETD fragmentation. c. Data Acquisition Method: i. Perform a full MS scan to identify the precursor ion m/z for the peptide. ii. Create a targeted MS/MS method where the precursor ion is isolated. iii. Acquire fragmentation data using both HCD (or CID) and ETD for the same precursor. It is critical to use identical collision energy (for HCD) or reaction times (for ETD) for both the D-lysine and L-lysine peptides to ensure a valid comparison. iv. Acquire at least 3-5 technical replicates for each peptide and fragmentation method to ensure reproducibility.

  • Data Analysis: a. Manually inspect and compare the fragmentation spectra from the D-lysine and L-lysine peptides for each fragmentation method. b. Look for significant and reproducible differences in the relative intensities of key fragment ions (e.g., y-ions in HCD, or c- and z-ions in ETD). c. Use software to normalize the spectra and statistically evaluate the differences in fragment ion abundances.

Part 5: Visualization of Workflows and Concepts

Visual aids are essential for understanding the complex workflows in mass spectrometry.

Chiral_Peptide_Analysis_Workflow cluster_0 Indirect Method (Positional Info Lost) cluster_1 Direct Method (Positional Info Retained) P_Hydrolysis Peptide Hydrolysis (DCl, 110°C) P_Deriv Derivatization (e.g., Marfey's Reagent) P_Hydrolysis->P_Deriv P_LCMS Chiral LC-MS Analysis P_Deriv->P_LCMS P_Result Quantify D/L Lysine P_LCMS->P_Result D_Peptide Intact D-Lys Peptide & L-Lys Standard D_LCMSMS LC-MS/MS Analysis D_Peptide->D_LCMSMS D_Frag Fragmentation (CID, ETD, UVPD etc.) D_LCMSMS->D_Frag D_Compare Compare Spectra D_Frag->D_Compare D_Result Localize D-Lysine D_Compare->D_Result Start Peptide Sample Start->P_Hydrolysis Start->D_Peptide

Caption: General workflows for chiral peptide analysis.

Fragmentation_Concept cluster_L All-L-Peptide Fragmentation cluster_D D-Lys-Peptide Fragmentation L_Peptide Precursor Ion (All-L-Sequence) L_Fragments y5 y4 y3 y2 y1 L_Peptide->L_Fragments MS/MS D_Fragments y5 y4 y3 y2 y1 L_Fragments:y3->D_Fragments:y3 Different Intensity D_Peptide Precursor Ion (Contains D-Lysine) D_Peptide->D_Fragments MS/MS D_Fragments:y2->L_Fragments:y2 Different Intensity

Caption: Conceptual difference in fragment ion intensities.

Conclusion

The characterization of D-lysine containing peptides is a non-trivial analytical task that requires specialized mass spectrometric approaches. While indirect methods involving hydrolysis can confirm the presence of D-lysine, direct MS/MS analysis of the intact peptide is necessary for localizing the modification. The choice of fragmentation technique is critical, with advanced methods like ETD, UVPD, and RDD offering greater sensitivity to stereochemistry compared to the more common CID/HCD. For researchers in drug development, a combination of a robust chromatographic method to confirm D-lysine incorporation and a direct MS/MS method using a sensitive fragmentation technique like ETD or HCD provides the highest level of confidence in the final peptide product. The systematic comparison of fragmentation spectra between the D-amino acid containing peptide and its all-L standard remains the gold standard for unambiguous site localization.

References

A Senior Application Scientist's Guide to Confirming Deuterium Incorporation in h-d-Lys(boc)-ome.HCl via NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise confirmation of deuterium incorporation is a critical step in the validation of deuterated compounds. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the analysis of h-d-Lys(boc)-ome.HCl, a deuterated analog of the protected amino acid H-Lys(Boc)-OMe.HCl. We will explore the principles, experimental protocols, and data interpretation for both ¹H and ²H NMR, offering a comprehensive framework for confident characterization.

The Significance of Deuterium Labeling and the Need for Rigorous Analysis

Deuterium-labeled compounds are increasingly utilized in pharmaceutical research to enhance metabolic stability and improve pharmacokinetic profiles. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, slowing down metabolic processes that involve C-H bond cleavage. However, the success of this strategy hinges on the accurate and quantifiable incorporation of deuterium at the intended molecular positions. NMR spectroscopy stands as a powerful and non-destructive tool for this purpose, providing both qualitative and quantitative insights into the extent of deuteration.

Core Principles: Leveraging NMR to Visualize Deuterium Incorporation

The fundamental principle behind using NMR to confirm deuteration lies in the distinct nuclear properties of protium (¹H) and deuterium (²H).

  • ¹H NMR (Proton NMR): This technique is highly sensitive to the presence of protons. When a proton is replaced by a deuteron, the corresponding signal in the ¹H NMR spectrum will decrease in intensity or disappear entirely. This disappearance is a direct and unambiguous indicator of successful deuteration at a specific site.

  • ²H NMR (Deuterium NMR): Conversely, ²H NMR directly detects the deuterium nuclei. A deuterated compound will exhibit a signal in the ²H NMR spectrum at a chemical shift similar to its proton counterpart in the ¹H NMR spectrum.[1] The presence of a signal in the ²H NMR spectrum provides direct evidence of deuterium incorporation.

By employing a combination of ¹H and ²H NMR, a complete and confident picture of the deuteration status of this compound can be established.

Comparative Analysis: ¹H NMR vs. ²H NMR for this compound

Both ¹H and ²H NMR offer unique advantages and considerations for the analysis of deuterated compounds.

Feature¹H NMR²H NMR
Principle Indirect detection via signal disappearance.Direct detection of deuterium nuclei.
Sensitivity HighLow
Resolution HighLower than ¹H NMR
Quantitative Analysis Can be used for quantitative analysis by comparing the integral of a deuterated position to a non-deuterated internal standard or a non-deuterated position within the molecule.Can be quantitative under proper experimental conditions, but requires careful calibration and longer acquisition times.[2]
Primary Application Qualitative confirmation of deuteration and quantitative estimation of incorporation percentage.Direct confirmation of deuterium presence and can be used for quantification, especially in highly deuterated compounds.[1][2]

For routine confirmation of deuterium incorporation in this compound, ¹H NMR is often the primary choice due to its high sensitivity and the clear, qualitative evidence provided by signal attenuation. However, for rigorous quantitative analysis, especially when high levels of deuteration are expected, ²H NMR can provide valuable complementary data.

Experimental Workflow: From Sample Preparation to Spectral Analysis

The following workflow outlines the key steps for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis prep_non_d Prepare Non-Deuterated Standard: H-Lys(Boc)-OMe.HCl dissolve Dissolve in Deuterated Solvent (e.g., CDCl3, D2O) prep_non_d->dissolve prep_d Prepare Deuterated Sample: This compound prep_d->dissolve internal_std Add Internal Standard (for qNMR) dissolve->internal_std acquire_1h Acquire ¹H NMR Spectrum internal_std->acquire_1h acquire_2h Acquire ²H NMR Spectrum internal_std->acquire_2h compare_spectra Compare ¹H Spectra: Deuterated vs. Non-Deuterated acquire_1h->compare_spectra analyze_2h Analyze ²H Spectrum for Deuterium Signals acquire_2h->analyze_2h quantify Quantitative Analysis: Calculate %D Incorporation compare_spectra->quantify analyze_2h->quantify

Figure 1: A generalized workflow for the NMR analysis of this compound.

Detailed Experimental Protocols

1. Sample Preparation:

  • Non-Deuterated Standard: Prepare a solution of H-Lys(Boc)-OMe.HCl (approximately 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or D₂O).

  • Deuterated Sample: Prepare a solution of this compound with a similar concentration in the same deuterated solvent.

  • Internal Standard (for Quantitative Analysis): For quantitative ¹H NMR (qNMR), add a known amount of a suitable internal standard that does not have signals overlapping with the analyte signals.

2. ¹H NMR Data Acquisition:

  • Acquire a standard ¹H NMR spectrum for both the deuterated and non-deuterated samples.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For quantitative analysis, ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

3. ²H NMR Data Acquisition:

  • If performing ²H NMR, use a spectrometer equipped with a deuterium probe or a broadband probe that can be tuned to the deuterium frequency.

  • Acquire the ²H NMR spectrum of the deuterated sample. Due to the lower sensitivity of the deuterium nucleus, a higher sample concentration and/or a larger number of scans may be required.

Interpreting the Spectra: A Comparative Look at this compound

The key to confirming deuterium incorporation is the direct comparison of the ¹H NMR spectra of the deuterated and non-deuterated compounds.

Expected ¹H NMR Chemical Shifts for H-Lys(Boc)-OMe.HCl:

The following table provides an overview of the expected proton chemical shifts for the non-deuterated H-Lys(Boc)-OMe.HCl. Actual shifts may vary slightly depending on the solvent and concentration.

Proton AssignmentApproximate Chemical Shift (ppm)MultiplicityIntegration
α-CH~3.7t1H
β-CH₂~1.9m2H
γ-CH₂~1.5m2H
δ-CH₂~1.7m2H
ε-CH₂~3.1q2H
OCH₃~3.8s3H
Boc (t-butyl)~1.4s9H

Note: Chemical shifts are approximate and can be influenced by solvent and pH.

Analysis of the this compound ¹H NMR Spectrum:

Upon successful deuteration at a specific position, the corresponding signal in the ¹H NMR spectrum of this compound will be significantly reduced in intensity or absent. For instance, if the α-CH proton is replaced by deuterium, the triplet at ~3.7 ppm will disappear.

Analysis of the this compound ²H NMR Spectrum:

The ²H NMR spectrum of this compound should show a signal at the chemical shift corresponding to the position of deuterium incorporation. For example, if the α-position is deuterated, a signal will appear around 3.7 ppm in the ²H NMR spectrum.

Quantitative Analysis: Determining the Percentage of Deuterium Incorporation

Quantitative ¹H NMR (qNMR) can be used to determine the percentage of deuterium incorporation with high accuracy.

Methodology:

  • Select an Internal Standard: Choose an internal standard with a known concentration and a signal that is well-resolved from the analyte signals.

  • Integrate Signals: In the ¹H NMR spectrum of the deuterated sample, integrate the signal corresponding to the deuterated position (if any residual proton signal is present) and a signal from a non-deuterated position within the molecule (e.g., the Boc group protons). Also, integrate a signal from the internal standard.

  • Calculate Incorporation Percentage: The percentage of deuterium incorporation can be calculated using the following formula:

    %D Incorporation = [1 - (Integral of deuterated position / Integral of non-deuterated internal reference)] x 100%

    The internal reference can be a non-deuterated proton within the molecule itself, such as the protons of the Boc group, assuming they are not subject to deuteration.

quantitative_analysis start Acquire ¹H NMR Spectrum of Deuterated Sample with Internal Standard integrate Integrate Signals: - Residual Proton at Deuterated Site (I_D) - Non-Deuterated Internal Reference (I_ref) (e.g., Boc protons or internal standard) start->integrate calculate Calculate % Deuterium Incorporation integrate->calculate formula %D = [1 - (I_D / I_ref)] * 100 calculate->formula result Report Percentage of Deuterium Incorporation calculate->result

Figure 2: Logical flow for quantitative analysis of deuterium incorporation using ¹H NMR.

Conclusion: A Robust and Reliable Approach

NMR spectroscopy, particularly the comparative analysis of ¹H NMR spectra, provides a robust and reliable method for confirming the incorporation of deuterium in this compound. By following the detailed protocols and interpretation guidelines presented in this guide, researchers can confidently validate the deuteration of their compounds, ensuring the integrity of their research and the quality of their deuterated products. For even greater certainty, especially in cases of high deuteration levels, the complementary use of ²H NMR is highly recommended.

References

A Comparative Guide to Circular Dichroism for Secondary Structure Analysis of D-Lysine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and biomaterial design, the precise characterization of secondary structure is paramount to understanding function. Circular Dichroism (CD) spectroscopy stands as a rapid and powerful technique for this purpose.[1] This guide provides an in-depth comparison of the application of CD spectroscopy to the structural analysis of peptides containing D-lysine, a non-canonical amino acid of increasing interest in drug development for its ability to confer proteolytic resistance. We will explore the theoretical underpinnings, provide a practical experimental framework, and present comparative data to elucidate the nuances of studying these chiral molecules.

The Principle of Chirality in Circular Dichroism

Circular dichroism is an absorption spectroscopy method that relies on the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[2][3] In peptides and proteins, the primary sources of chirality are the α-carbon of the amino acids and the asymmetric arrangement of the peptide backbone in secondary structures like α-helices and β-sheets.[3] This inherent chirality results in characteristic CD spectra in the far-UV region (typically 190-260 nm), which can be deconvoluted to estimate the percentage of different secondary structural elements.[4]

A fundamental principle of CD spectroscopy is that enantiomers—mirror images of each other that are non-superimposable—produce CD spectra that are equal in magnitude but opposite in sign.[5] Therefore, a peptide composed entirely of D-amino acids will exhibit a CD spectrum that is a mirror image of the spectrum of its L-amino acid counterpart.[6] This principle is the cornerstone of analyzing D-lysine peptides and provides a predictive framework for their structural assessment.

Comparing the CD Spectra of L-Lysine and D-Lysine Peptides

To illustrate the mirror-image relationship, let's consider the well-characterized conformational transitions of poly-L-lysine. The secondary structure of poly-L-lysine is highly dependent on pH.[7][8] At neutral pH, it typically adopts a random coil conformation. At alkaline pH (around 11), deprotonation of the lysine side chains reduces electrostatic repulsion, allowing the peptide to form a stable α-helix.[9] Under specific conditions, such as heating at alkaline pH, it can also adopt a β-sheet conformation.[10][11]

Based on the principle of enantiomeric pairs, we can predict the CD spectra for poly-D-lysine under the same conditions.

Secondary StructurePoly-L-lysine CD CharacteristicsPredicted Poly-D-lysine CD Characteristics
α-Helix Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm.[9]Positive bands at ~222 nm and ~208 nm, negative band at ~192 nm.
β-Sheet Negative band at ~217 nm, positive band at ~195 nm.[9]Positive band at ~217 nm, negative band at ~195 nm.
Random Coil Strong negative band near 198 nm.[9]Strong positive band near 198 nm.

This comparative table underscores the importance of understanding the expected spectral inversions when working with D-amino acid-containing peptides. Misinterpretation of the spectra can lead to erroneous structural assignments.

Experimental Protocol for CD Analysis of a D-Lysine Peptide

This section provides a step-by-step methodology for acquiring high-quality CD data for a D-lysine peptide.

Sample Preparation
  • Purity: The peptide sample should be of high purity (≥95%), as impurities can interfere with the CD signal.[9]

  • Concentration: A typical starting concentration for far-UV CD is in the range of 0.1 to 0.5 mg/mL.[12] The precise concentration should be determined accurately, as this is critical for calculating molar ellipticity.

  • Solvent/Buffer: The solvent or buffer must be transparent in the far-UV region. Phosphate buffers are commonly used.[12] Avoid high concentrations of salts and other additives that have high absorbance below 200 nm. Prepare a buffer blank with the exact same composition as the sample solvent for background correction.[4]

Instrumentation and Parameters
  • Instrument: A calibrated circular dichroism spectrometer is required.

  • Cuvette: Use a quartz cuvette with a short path length, typically 1 mm, for far-UV measurements.[4]

  • Nitrogen Purge: The instrument should be purged with high-purity nitrogen gas to remove oxygen, which absorbs in the far-UV region.[13]

  • Parameters:

    • Wavelength Range: 190-260 nm for secondary structure analysis.[4]

    • Scanning Speed: A scanning speed of 100 nm/min is a good starting point.[14]

    • Bandwidth: A bandwidth of 1 nm is typical.[14]

    • Data Pitch: A data pitch of 0.5 nm provides sufficient resolution.[14]

    • Accumulations: Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.[7]

Data Acquisition Workflow

CD_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep_Peptide Prepare D-Lysine Peptide Solution (0.1-0.5 mg/mL) Blank_Scan Acquire Buffer Blank Spectrum Prep_Peptide->Blank_Scan Prep_Buffer Prepare Matched Buffer Blank Prep_Buffer->Blank_Scan Instrument_Setup Calibrate & Purge CD Spectrometer Instrument_Setup->Blank_Scan Sample_Scan Acquire Peptide Sample Spectrum Blank_Scan->Sample_Scan Subtract_Blank Subtract Blank from Sample Spectrum Sample_Scan->Subtract_Blank Convert_Units Convert to Mean Residue Ellipticity Subtract_Blank->Convert_Units Deconvolution Secondary Structure Estimation Convert_Units->Deconvolution

Caption: Experimental workflow for CD spectroscopy of D-lysine peptides.

Data Processing and Analysis
  • Background Subtraction: Subtract the buffer blank spectrum from the raw sample spectrum to correct for any instrument and solvent contributions.[4]

  • Conversion to Molar Ellipticity: Convert the measured ellipticity (in millidegrees) to mean residue ellipticity ([(\theta)]) using the following equation:[4]

    [(\theta)] = (ellipticity in mdeg) / (10 * path length in cm * concentration in M * number of residues)

    The units of mean residue ellipticity are deg·cm²·dmol⁻¹.

  • Secondary Structure Estimation: Use deconvolution algorithms and software to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.[9] It is crucial to use a reference dataset that is appropriate for the peptide being studied.

Interpreting the Data: A Comparative Perspective

When analyzing the CD spectrum of a D-lysine peptide, the primary point of comparison is the spectrum of its L-lysine counterpart, if available, or the established spectra for L-peptides with known secondary structures.

Enantiomer_Spectra cluster_L L-Peptide cluster_D D-Peptide L_Peptide Chiral L-Amino Acids L_Spectrum Characteristic CD Spectrum (e.g., negative bands for α-helix) L_Peptide->L_Spectrum D_Peptide Chiral D-Amino Acids L_Peptide->D_Peptide Enantiomers D_Spectrum Mirror-Image CD Spectrum (e.g., positive bands for α-helix) D_Peptide->D_Spectrum

References

A Comparative Guide to Lysine Protection in Large-Scale Peptide Synthesis: A Cost-Effectiveness Analysis of H-D-Lys(Boc)-OMe.HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of H-D-Lys(Boc)-OMe.HCl, evaluating its cost-effectiveness in large-scale synthesis compared to other common lysine protection strategies. As Senior Application Scientists, our goal is to move beyond simple catalog specifications and provide a nuanced, field-proven perspective on how raw material choices impact overall process efficiency, purity, and scalability.

The Strategic Importance of Lysine Protection in Peptide Synthesis

The synthesis of complex peptides, particularly at an industrial scale, is a meticulous process where every choice of building block carries significant weight. The amino acid lysine, with its nucleophilic ε-amino group, presents a fundamental challenge: it must be effectively masked to prevent unwanted side reactions, such as peptide branching, during chain elongation.[1] An ideal protecting group must be robust enough to withstand multiple synthesis cycles yet be removable under specific conditions that leave the rest of the molecule intact—a principle known as orthogonality.[2]

Foundational Strategies: Fmoc vs. Boc Chemistry

Two main strategies dominate the landscape of solid-phase peptide synthesis (SPPS): tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.[]

  • Boc Strategy: This classic approach uses the acid-labile Boc group for Nα-amino protection, which is removed with acids like trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl-based and are removed in a final, harsh cleavage step using hydrofluoric acid (HF).[4]

  • Fmoc Strategy: A more modern and widely adopted method, this strategy employs the base-labile Fmoc group for Nα-protection, removed with a mild base like piperidine. Side-chain protecting groups (often tert-butyl based) are acid-labile and are removed during the final TFA cleavage from the resin.[][4] The milder conditions of the Fmoc strategy make it compatible with a broader range of sensitive peptide sequences.[2]

The choice between these overarching strategies dictates the selection of a compatible lysine derivative.

Profiling the Subject: this compound

This compound is a specialized amino acid derivative. Its cost-effectiveness cannot be assessed without first understanding the explicit purpose of each of its constituent parts.

  • Synonyms: Methyl N6-(tert-Butoxycarbonyl)-D-lysinate Hydrochloride, Nε-Boc-D-lysine Methyl ester hydrochloride salt.[5][6]

  • CAS Number: 66494-53-9.[6]

  • Molecular Formula: C12H25ClN2O4.[7]

  • Molecular Weight: 296.79 g/mol .[7]

Deconstructing the Rationale for Use:
  • D-Configuration: The "D" signifies a D-amino acid, the unnatural enantiomer of the biologically common L-lysine. Peptides incorporating D-amino acids exhibit significantly enhanced stability against enzymatic degradation by proteases, a critical attribute for increasing the in-vivo half-life of therapeutic peptides.

  • ε-Amino (Nε) Boc Protection: The ε-amino group is protected by the acid-labile Boc group. This is the most common and robust protecting group for this position in Fmoc-based SPPS, as it is completely stable to the repeated piperidine treatments used for Nα-Fmoc removal.[8][9] Its removal occurs simultaneously with other side-chain protecting groups and resin cleavage under strong acid conditions (e.g., >50% TFA).[9]

  • α-Carboxyl Methyl Ester (OMe): The presence of a methyl ester protecting the C-terminus is a key differentiator. This feature generally precludes its direct use in standard Fmoc-SPPS protocols where the carboxyl group must be free to couple to the resin or the growing peptide chain. Instead, it points towards applications in solution-phase synthesis or fragment condensation strategies . In these contexts, the methyl ester enhances solubility in organic solvents and prevents unwanted side reactions at the carboxyl group.

  • Hydrochloride Salt (HCl): The HCl salt form improves the stability and handling of the compound, which exists as a white crystalline powder, by preventing the free α-amino group from participating in undesired reactions during storage.[10]

Comparative Analysis: this compound vs. Key Alternatives

The true cost-effectiveness of a building block emerges only when compared to the alternatives for a given synthetic goal.

The Industry Standard for Fmoc-SPPS: Fmoc-L-Lys(Boc)-OH

This is the most widely used lysine derivative for standard Fmoc-SPPS.[8][11] The Nα-Fmoc group allows for chain elongation, while the Nε-Boc group provides orthogonal side-chain protection. Its free carboxylic acid (-OH) is essential for direct coupling to the solid support or the peptide chain.

Orthogonal Protecting Groups for Complex Syntheses

For advanced applications like on-resin cyclization or site-specific labeling, protecting groups that can be removed independently of both Fmoc (base-labile) and Boc (strong acid-labile) groups are required.

  • Fmoc-Lys(Tfa)-OH: The trifluoroacetyl (Tfa) group is base-labile but can be removed under conditions orthogonal to Fmoc removal.[8]

  • Fmoc-Lys(Trt)-OH: The trityl (Trt) group is highly acid-labile and can be removed with very dilute acid (e.g., 1-5% TFA) while the Nε-Boc group remains intact, enabling selective on-resin modification.[9] The bulkiness of the Trt group can also help disrupt peptide aggregation.[9]

  • Fmoc-Lys(Alloc)-OH & Fmoc-Lys(Dde)-OH: The Alloc group is removed by palladium catalysis, while the Dde group is removed by hydrazine.[1] These provide true orthogonality to both acid and base-labile groups.

These specialized derivatives are typically more expensive and reserved for syntheses where their unique chemical properties are indispensable.

Comparative Workflow Logic

The choice of lysine derivative is fundamentally tied to the overall synthesis plan.

G cluster_0 Synthetic Strategy cluster_1 Lysine Derivative Choice Start Define Synthetic Goal SPPS Standard Linear SPPS? Start->SPPS Complex On-Resin Modification (e.g., Cyclization, Labeling)? SPPS->Complex No Solution Solution-Phase or Fragment Condensation? SPPS->Solution No FmocLysBoc Use Fmoc-Lys(Boc)-OH (Industry Standard) Complex->FmocLysBoc No OrthoLys Use Orthogonal Derivative: - Fmoc-Lys(Trt)-OH - Fmoc-Lys(Dde)-OH - etc. Complex->OrthoLys Yes LysOMe Consider H-D/L-Lys(Boc)-OMe.HCl (Subject of this Guide) Solution->LysOMe Yes

Caption: Decision workflow for selecting a lysine derivative.

Cost-Effectiveness Evaluation for Large-Scale Synthesis

True cost-effectiveness is an integrative measure of raw material price, process efficiency, and final product quality.

Factors Beyond Purchase Price:

  • Yield & Purity: A slightly more expensive building block that leads to a significantly higher crude purity can drastically reduce downstream purification costs (solvents, chromatography media, labor), which are often the bottleneck in large-scale production.

  • Coupling Efficiency: Poor coupling efficiency necessitates double-coupling steps, increasing solvent consumption, reagent cost, and synthesis time.

  • Side Reactions: The choice of protecting group can influence side reactions. For example, cleavage of the Boc group generates a tert-butyl carbocation that requires effective scavengers to prevent modification of sensitive residues like tryptophan.[9]

  • Process Steps: Solution-phase synthesis, where this compound is often used, may involve more complex workups and purifications between steps compared to the streamlined nature of SPPS.

  • Waste Generation: The efficiency of the reactions and the number of steps directly impact the volume of chemical waste, a significant cost factor in regulated manufacturing environments.

Quantitative Performance Comparison

The following table provides a synthesized comparison based on typical performance characteristics for the synthesis of a hypothetical 10-amino acid therapeutic peptide at scale.

ParameterThis compound (in Solution-Phase)Fmoc-L-Lys(Boc)-OH (in SPPS)Fmoc-L-Lys(Trt)-OH (in SPPS)
Relative Raw Material Cost ModerateLow (Benchmark)High
Typical Crude Purity (%) Variable (depends on fragment purity)75-90%80-95% (Bulkiness can reduce aggregation)[9]
Overall Process Yield (%) 30-50%50-70%50-70%
Required Process Steps High (Multiple fragment syntheses & couplings)Moderate (Automated SPPS cycles)Moderate (Automated SPPS cycles)
Purification Complexity High (Intermediate & final purification)Moderate (Final purification)Moderate (Final purification)
Ideal Use Case Synthesis of peptide fragments for condensation; Peptides with D-amino acids for stability.Standard linear peptides at scale.Peptides requiring on-resin modification or prone to aggregation.[9]
Overall Cost-Effectiveness Application-Dependent: Cost-effective only when solution-phase or D-isomer is required.High: Generally the most cost-effective for standard peptides.Low: Justified only when orthogonality or aggregation mitigation is critical.

Experimental Protocols: A Practical Comparison

To illustrate the practical differences, we provide streamlined, representative protocols.

Protocol A: Standard Fmoc-SPPS of a Model Peptide (e.g., Ac-Ala-Lys-Ala-NH₂) using Fmoc-L-Lys(Boc)-OH

This protocol outlines the core steps on an automated peptide synthesizer.

  • Resin Preparation: Start with 1.0 g of Rink Amide MBHA resin (loading ~0.5 mmol/g). Swell in N,N-Dimethylformamide (DMF) for 30 minutes.[1]

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash thoroughly with DMF.

    • Couple Fmoc-Ala-OH (4 eq.), DIC (4 eq.), and OxymaPure® (4 eq.) in DMF for 1-2 hours.[1]

    • Wash with DMF and Dichloromethane (DCM).

  • Second Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

    • Repeat the deprotection step (2a) and wash (2b).

    • Couple Fmoc-Lys(Boc)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF for 2 hours.[12]

    • Monitor completion with a Kaiser test.[12]

  • Third Amino Acid Coupling & Capping:

    • Repeat the deprotection and coupling cycle for the final Fmoc-Ala-OH.

    • After the final coupling, deprotect the N-terminal Fmoc group.

    • Cap the N-terminus with acetic anhydride/DIPEA in DMF.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O) for 2-3 hours.[1][12]

    • Filter the resin and collect the filtrate.

  • Work-up:

    • Precipitate the crude peptide in cold diethyl ether.[12]

    • Centrifuge, wash the pellet, and dry.

    • Purify by reverse-phase HPLC.

G Resin Start: Rink Amide Resin Swell 1. Swell in DMF Resin->Swell DeFmoc1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->DeFmoc1 CoupleAla1 3. Couple Fmoc-Ala-OH DeFmoc1->CoupleAla1 Wash1 4. Wash (DMF/DCM) CoupleAla1->Wash1 DeFmoc2 5. Fmoc Deprotection Wash1->DeFmoc2 CoupleLys 6. Couple Fmoc-Lys(Boc)-OH DeFmoc2->CoupleLys Wash2 7. Wash CoupleLys->Wash2 DeFmoc3 8. Fmoc Deprotection Wash2->DeFmoc3 CoupleAla2 9. Couple Fmoc-Ala-OH DeFmoc3->CoupleAla2 Wash3 10. Wash CoupleAla2->Wash3 DeFmoc4 11. Final Fmoc Deprotection Wash3->DeFmoc4 Cap 12. N-terminal Acetylation DeFmoc4->Cap Cleave 13. Cleave & Deprotect (TFA/TIS/H2O) Cap->Cleave Precipitate 14. Precipitate in Ether Cleave->Precipitate Purify 15. HPLC Purification Precipitate->Purify Final End: Purified Peptide Purify->Final

Caption: Standard Fmoc-SPPS workflow.

Protocol B: Conceptual Solution-Phase Coupling using this compound

This protocol outlines a representative step in a fragment condensation strategy. Assume we have a protected dipeptide, Z-Ala-Gly-OH , and we want to couple it with This compound .

  • Neutralization: Dissolve this compound (1.0 eq.) in DMF. Add a base like N-methylmorpholine (NMM) or DIPEA (1.1 eq.) at 0°C to neutralize the hydrochloride and free the α-amino group.

  • Peptide Fragment Activation: In a separate flask, dissolve Z-Ala-Gly-OH (1.0 eq.) and an activating agent like HOBt (1.1 eq.) in DMF. Cool to 0°C and add a coupling reagent like DIC (1.1 eq.). Stir for 15-20 minutes.

  • Coupling Reaction: Add the activated peptide fragment solution to the neutralized H-D-Lys(Boc)-OMe solution. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with water.

    • Perform a series of aqueous extractions (e.g., with ethyl acetate) to remove water-soluble byproducts and unreacted starting materials.

    • Dry the organic layer, concentrate, and purify the resulting protected tripeptide (Z-Ala-Gly-D-Lys(Boc)-OMe) by flash column chromatography.

  • Next Steps: The resulting protected fragment would then have either its N-terminal Z-group or C-terminal OMe-group removed to allow for further coupling in the sequence.

The contrast is clear: SPPS is a streamlined, cyclical process, whereas solution-phase synthesis requires discrete activation, coupling, and purification steps for each addition, making it more labor-intensive but sometimes necessary for very large-scale campaigns or difficult sequences.

Conclusion: A Decision-Making Framework

The cost-effectiveness of This compound is not intrinsic but is defined by its application. It is a specialized tool, not a general-purpose replacement for Fmoc-L-Lys(Boc)-OH.

Choose this compound when:

  • You are employing a solution-phase or fragment condensation strategy where its methyl ester form is advantageous for solubility and protection.

  • The target peptide requires a D-lysine residue to enhance its stability against enzymatic degradation, a common requirement for therapeutic peptides.

  • Large-scale production logistics favor fragment-based approaches over a single, long SPPS run.

Choose standard Fmoc-L-Lys(Boc)-OH when:

  • You are performing standard linear peptide synthesis using Fmoc-SPPS.

  • The target peptide does not require unnatural amino acids for stability.

  • The primary driver is minimizing the cost per gram for a conventional peptide sequence.

For drug development professionals, the decision hinges on the final therapeutic goal. If enhanced stability is paramount, the upstream costs associated with a specialized building block like this compound are often justified by the improved pharmacological properties of the final active pharmaceutical ingredient.

References

A Senior Application Scientist's Guide to H-D-Lys(Boc)-OMe.HCl in Peptide Synthesis: A Comparative Literature Review

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and research, the incorporation of non-natural amino acids is a critical strategy for enhancing stability, modulating biological activity, and exploring novel chemical space. Among these, D-amino acids play a pivotal role in conferring resistance to enzymatic degradation. This guide provides an in-depth analysis of H-D-Lys(Boc)-OMe.HCl, a key building block for introducing D-lysine into peptide sequences. As Senior Application Scientists, our goal is to move beyond mere product description and offer a comparative perspective grounded in the principles of peptide chemistry, supported by published data, to empower you in making informed decisions for your synthetic strategies.

The Strategic Importance of D-Lysine Incorporation

The substitution of L-amino acids with their D-enantiomers is a well-established method to increase the proteolytic stability of peptides.[1] Natural proteases are stereospecific and primarily recognize L-amino acid residues; thus, peptides containing D-amino acids are less susceptible to cleavage, leading to a longer in-vivo half-life.[1][2] Lysine, with its versatile side-chain amino group, is a frequent target for modification, including conjugation to other molecules to enhance therapeutic properties.[] The use of D-lysine, therefore, offers the dual benefit of a stable backbone and a functional side chain for further derivatization.

This compound: A Profile

This compound is a derivative of D-lysine with three key modifications that make it suitable for peptide synthesis:

  • D-Configuration: As discussed, this imparts proteolytic resistance to the resulting peptide.[2][4]

  • Nε-Boc Protection: The ε-amino group of the lysine side chain is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a cornerstone of peptide synthesis, known for its stability under a wide range of conditions and its lability to acid.[5] This allows for the selective deprotection of the α-amino group for peptide bond formation while the side chain remains protected.[2][5]

  • C-terminal Methyl Ester: The carboxylic acid is protected as a methyl ester, which is particularly useful in solution-phase peptide synthesis to prevent its participation in coupling reactions.

The compound is supplied as a hydrochloride salt to improve its stability and handling.

Comparative Analysis of Lysine Protection Strategies

The choice of a protecting group for the ε-amino group of lysine is a critical decision in peptide synthesis, directly impacting the overall strategy, yield, and purity of the final product. While this compound employs the Boc group, a range of other protecting groups are available, each with its own advantages and disadvantages.

Protecting GroupChemical NameDeprotection ConditionsOrthogonality with FmocKey AdvantagesPotential Disadvantages
Boc tert-ButoxycarbonylStrong acid (e.g., TFA, HF)[5]YesWell-established, stable to a wide range of reagents.Harsh deprotection conditions can damage sensitive peptides; formation of t-butyl cation can lead to side reactions.[5]
Fmoc 9-FluorenylmethyloxycarbonylMild base (e.g., piperidine)N/A (used for α-amino protection)Mild deprotection conditions.Not suitable for ε-amino protection in standard Fmoc-SPPS.
Cbz (Z) BenzyloxycarbonylCatalytic hydrogenation, strong acid (HBr/AcOH)YesStable to mild acid and base.Harsh deprotection conditions, not compatible with all residues.
Alloc AllyloxycarbonylPd(0) catalysisYesMild and orthogonal deprotection.Requires a specific catalyst which can sometimes be problematic.
Dde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylHydrazineYesOrthogonal to both acid- and base-labile groups.Can be difficult to remove completely in some cases.[6]
Mtt 4-MethyltritylVery mild acid (e.g., 1% TFA in DCM)YesHighly acid-labile, allows for selective on-resin modification.Can be too labile for some applications.
Trt TritylMild acidYesMilder deprotection than Boc, bulky cation is less reactive.Can be sterically hindering.

This table is a synthesis of information from multiple sources.[5][6][7][8]

The Boc group, as used in this compound, is a robust and reliable choice, particularly in Boc-based solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Its stability to the basic conditions used for Fmoc deprotection makes it an orthogonal protecting group in Fmoc-SPPS, allowing for the selective deprotection of the lysine side chain for branching or labeling.[8]

Experimental Considerations and Potential Side Reactions

While the Boc protecting group is widely used, it is not without its challenges. The primary concern during Boc deprotection with strong acids like trifluoroacetic acid (TFA) is the formation of the reactive tert-butyl cation.[5] This cation can alkylate nucleophilic residues in the peptide chain, such as tryptophan and methionine, leading to undesired side products.[5]

To mitigate this, scavengers are typically added to the deprotection cocktail. Common scavengers include triisopropylsilane (TIS), water, and dithiothreitol (DTT).

Racemization is another potential side reaction in peptide synthesis. While the D-configuration of this compound is fixed, the activation of the carboxyl group of the incoming amino acid can lead to epimerization.[9] The risk of racemization is dependent on the coupling reagents, additives, and reaction conditions. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to suppress racemization.[9]

Experimental Protocols

Solution-Phase Peptide Coupling of this compound

This protocol describes a general procedure for coupling this compound to an N-protected amino acid in solution.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • This compound

  • Coupling reagent (e.g., DCC, EDC.HCl, HATU)

  • Additive (e.g., HOBt, Oxyma)

  • Non-nucleophilic base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq), coupling reagent (1.05 eq), and additive (1.05 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 10 minutes to pre-activate the amino acid.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add the non-nucleophilic base (1.0 eq) to neutralize the hydrochloride salt.

  • Add the neutralized this compound solution to the pre-activated amino acid solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an appropriate aqueous workup.

  • Purify the resulting dipeptide by flash chromatography or recrystallization.

Boc Deprotection of the Lysine Side Chain

This protocol outlines the removal of the Boc group from the lysine side chain.

Materials:

  • Boc-protected peptide

  • Deprotection cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected peptide in the deprotection cocktail.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the TFA under a stream of nitrogen or by rotary evaporation.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge or filter to collect the peptide, and wash with cold diethyl ether to remove residual scavengers and byproducts.

  • Dry the deprotected peptide under vacuum.

Visualization of Concepts

Chemical Structure of this compound

Caption: Chemical structure and properties of this compound.

Orthogonal Protection Strategy in Fmoc-SPPS

OrthogonalProtection cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc Strategy) cluster_Deprotection Deprotection Resin Resin AA1 Fmoc-AA-OH Resin->AA1 Couple AA2 Fmoc-D-Lys(Boc)-OH AA1->AA2 Deprotect (Piperidine) Couple AA3 Fmoc-AA-OH AA2->AA3 Deprotect (Piperidine) Couple FinalPeptide Resin-Bound Peptide Cleavage TFA Cocktail FinalPeptide->Cleavage Global Deprotection SideChainDeprotection Selective Deprotection (e.g., for branching) FinalPeptide->SideChainDeprotection Orthogonal Deprotection of Boc

Caption: Workflow illustrating the orthogonal nature of the Boc group in Fmoc-SPPS.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides with enhanced proteolytic stability. The Boc protecting group on the ε-amino side chain offers robust protection and orthogonality with the commonly used Fmoc protecting group for the α-amino group, enabling complex peptide architectures. While the potential for side reactions associated with acidic deprotection exists, these can be effectively mitigated with the use of appropriate scavengers. A thorough understanding of the principles of peptide chemistry and the properties of different protecting groups, as outlined in this guide, is essential for the successful application of this compound in the development of novel peptide-based therapeutics and research tools.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of H-D-Lys(Boc)-OMe.HCl

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized reagents like H-D-Lys(Boc)-OMe.HCl is fundamental to advancing peptide synthesis and pharmaceutical science.[1][2] However, our responsibility extends beyond the successful execution of a synthesis; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed, experience-driven protocol for managing the waste stream of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

The procedural integrity of a laboratory is a self-validating system. Proper waste disposal is not merely a regulatory hurdle but a critical control point that reflects our commitment to safety and scientific excellence. This document moves beyond a simple checklist to explain the causality behind each procedural step.

Hazard Identification and Risk Assessment: The 'Why' Behind the Procedure

Understanding the specific hazards of this compound is the foundation of its safe handling and disposal. While some safety data sheets (SDS) may lack detailed GHS classifications, more comprehensive sources provide critical hazard information.[3][4][5] According to a detailed SDS, this compound is classified as hazardous.[6] The associated risks mandate that it be treated as hazardous chemical waste, never to be disposed of via standard trash or sewer systems.[7][8]

Table 1: GHS Hazard Classification for this compound

Hazard Class GHS Code Signal Word Hazard Statement
Acute Toxicity, Oral Category 4 Warning H302: Harmful if swallowed.[6]
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation.[6]
Serious Eye Damage/Irritation Category 2A Warning H319: Causes serious eye irritation.[6]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[6] |

These classifications are not abstract warnings; they have direct operational consequences. The skin and eye irritation potential (H315, H319) dictates the mandatory use of gloves and safety glasses. The respiratory tract irritation (H335) underscores the need to handle the solid powder in a well-ventilated area or fume hood to prevent inhalation.

Pre-Disposal Handling and Waste Segregation

The first step in proper disposal begins long before the waste container is full. It starts with the correct segregation and containment of the chemical waste as it is generated.

Waste Segregation: Solid chemical waste must always be kept separate from liquid waste.[9][10] Do not mix this compound waste with other chemical waste streams unless you are certain of their compatibility. As a general best practice, keep reactive classes, such as oxidizers or corrosives, segregated.[9][11] For a specialized amino acid derivative like this, it is safest to dedicate a specific waste container for it and its directly contaminated materials.

Container Requirements: The integrity of your waste containment is paramount to preventing leaks and ensuring safe transport.

  • Compatibility: Use only chemically compatible containers. High-density polyethylene (HDPE) or glass containers are appropriate for this solid.[7][10]

  • Condition: The container must be in good condition with a secure, screw-top cap.[11] This prevents spills and the release of dust.

  • Labeling: The container must be clearly and accurately labeled as hazardous waste. The label should include the full chemical name, "this compound," and the relevant hazard pictograms (e.g., exclamation mark for irritation and acute toxicity).[9] This ensures anyone handling the container is immediately aware of its contents and the associated dangers.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing different forms of this compound waste generated in the laboratory.

A. Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear:

  • Nitrile gloves

  • Safety glasses or goggles

  • A lab coat

B. Unused or Expired Chemical (Solid Waste):

  • Designate a hazardous solid waste container as described in Section 2.

  • Carefully transfer the solid this compound into the waste container using a spatula or scoop.[12]

  • Avoid creating dust. If the material is a fine powder, perform this transfer inside a fume hood.

  • Securely close the container lid.

C. Contaminated Labware (Solid Waste):

  • Items such as weigh boats, contaminated gloves, and paper towels should be considered solid hazardous waste.[10]

  • Place these items directly into the designated solid hazardous waste container.

  • Do not overfill the container. It should be considered full when it is no more than 90% of its capacity to allow for expansion and prevent spills.[10]

D. Empty Original Product Containers:

  • An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.[9]

  • Triple Rinse Procedure: Rinse the container three times with a suitable solvent (e.g., methanol or water).

  • Crucially, the rinsate from this process is now hazardous liquid waste. Collect all rinsate in a designated hazardous liquid waste container.

  • After triple rinsing, deface or remove the original label to prevent confusion.[9] The decontaminated container can now be disposed of in the appropriate glass or plastic recycling bin.[9]

E. Storage and Final Disposal:

  • All hazardous waste containers must be stored in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the laboratory.[7][11]

  • This area should be under the direct control of laboratory personnel and inspected regularly for any signs of leakage.[10][11]

  • Keep waste containers closed at all times except when adding waste.[7]

  • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup and final disposal at a licensed facility.[7][10]

Disposal Workflow Visualization

To ensure clarity, the decision-making process for disposing of this compound waste is illustrated below. This workflow provides a logical path from waste generation to final compliant disposal.

DisposalWorkflow cluster_generation Waste Generation Point cluster_identification 1. Identify Waste Type cluster_action 2. Execute Disposal Action cluster_final 3. Final Disposition Start This compound Waste Generated Unused Unused/Expired Solid Chemical Start->Unused Contaminated Contaminated Labware (Gloves, Wipers, etc.) Start->Contaminated EmptyContainer Empty Original Container Start->EmptyContainer CollectSolid Place in Labeled SOLID Hazardous Waste Container Unused->CollectSolid Contaminated->CollectSolid TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse StoreSAA Store Securely in Satellite Accumulation Area CollectSolid->StoreSAA CollectLiquid Collect Rinsate in LIQUID Hazardous Waste Container TripleRinse->CollectLiquid Rinsate DisposeClean Dispose of Cleaned Container in Lab Glass/Plastic Bin TripleRinse->DisposeClean Clean Container CollectLiquid->StoreSAA EHSPickup Arrange for EH&S Pickup StoreSAA->EHSPickup

Caption: Disposal decision workflow for this compound.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible research. By adhering to this protocol—grounded in a thorough understanding of the material's hazards, rigorous segregation, and compliant containment—we uphold our commitment to safety and environmental stewardship. This systematic approach ensures that our innovative work in the laboratory does not create a legacy of risk for our colleagues or our community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
h-d-Lys(boc)-ome.hcl
Reactant of Route 2
Reactant of Route 2
h-d-Lys(boc)-ome.hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.